EDTA (disodium)
Description
Properties
Key on ui mechanism of action |
Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |
|---|---|
CAS No. |
139-33-3 |
Molecular Formula |
C10H14N2Na2O8 |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
ZGTMUACCHSMWAC-UHFFFAOYSA-L |
impurities |
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
boiling_point |
252 |
Color/Form |
White crystalline powder |
density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |
flash_point |
Flash point is> 100 °C, |
melting_point |
MP: 242 °C /EDTA disodium dihydrate/ |
Other CAS No. |
139-33-3 |
physical_description |
Liquid; Dry Powder; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
7379-28-4 17421-79-3 |
solubility |
SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20Â °C: 0.05 (very poor) |
Synonyms |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
vapor_pressure |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ |
Origin of Product |
United States |
Foundational & Exploratory
The Unseen Architect: A Technical Guide to the Mechanism of Action of Disodium EDTA in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent with wide-ranging applications in biological systems, from anticoagulation in hematology to the treatment of heavy metal toxicity. Its fundamental mechanism of action lies in its ability to form stable, water-soluble complexes with di- and trivalent metal ions, effectively sequestering them and preventing their participation in enzymatic reactions and other physiological processes. This in-depth technical guide elucidates the core mechanisms of disodium EDTA, presenting quantitative data on its metal-binding affinities, detailing experimental protocols for its study, and providing visual representations of its interactions within biological pathways.
The Core Mechanism: Chelation of Metal Ions
Disodium EDTA's primary function is its ability to act as a hexadentate ligand, meaning it can form six bonds with a single metal ion. This "claw-like" grip results in the formation of a highly stable, water-soluble metal-EDTA complex. The strength of this bond is quantified by the stability constant (log K), with higher values indicating a more stable complex.[1][2]
Data Presentation: Stability Constants of EDTA with Biologically Relevant Metal Ions
The affinity of EDTA for different metal ions is crucial to its biological effects. The following table summarizes the stability constants of EDTA with various physiologically and toxicologically significant cations.
| Metal Ion | Stability Constant (log K) | Reference |
| Ferric Iron (Fe³⁺) | 25.1 | [3] |
| Cupric Copper (Cu²⁺) | 18.8 | [3] |
| Nickel (Ni²⁺) | 18.6 | [4] |
| Lead (Pb²⁺) | 18.0 | [5] |
| Cadmium (Cd²⁺) | 16.5 | [2] |
| Zinc (Zn²⁺) | 16.5 | [2] |
| Cobalt (Co²⁺) | 16.45 | [2] |
| Aluminum (Al³⁺) | 16.4 | [2] |
| Ferrous Iron (Fe²⁺) | 14.3 | [3] |
| Manganese (Mn²⁺) | 14.0 | [5] |
| Calcium (Ca²⁺) | 10.65 | [2] |
| Magnesium (Mg²⁺) | 8.7 | [5] |
Note: Stability constants can vary slightly with experimental conditions such as temperature and ionic strength.[6]
Applications in Biological Systems
The potent chelating ability of disodium EDTA underpins its diverse applications in research and clinical practice.
Anticoagulation
In hematology, disodium EDTA is the anticoagulant of choice for preserving blood samples for complete blood counts (CBCs).[7] It prevents coagulation by chelating calcium ions (Ca²⁺), which are essential cofactors for several enzymes in the blood clotting cascade.[8][9]
The following diagram illustrates the points at which calcium ions are required in the coagulation cascade, and thus where disodium EDTA exerts its anticoagulant effect.
Inhibition of Metalloenzymes
Many enzymes, particularly metalloproteinases, require divalent metal ions like zinc (Zn²⁺) or calcium (Ca²⁺) for their catalytic activity.[10] Disodium EDTA can inhibit these enzymes by chelating these essential metal cofactors.[11] This property is utilized in molecular biology to protect DNA and proteins from degradation by nucleases and proteases.[12]
| MMP Target | EDTA Concentration | Percent Inhibition | Reference |
| Endogenous Dentin MMPs | 17% (w/v) for 1 min | 55.1% | [13][14] |
| Endogenous Dentin MMPs | 17% (w/v) for 2 min | 72.8% | [13][14] |
| Endogenous Dentin MMPs | 17% (w/v) for 5 min | 74.7% | [13][14] |
| MMP-2 | 10 mM | Complete | [15] |
| MMP-9 | 10 mM | Complete | [15] |
Note: The high concentration of 17% EDTA used in dental applications is for topical use and not for systemic administration.
The following diagram illustrates the logical steps through which disodium EDTA inhibits metalloenzyme activity.
Chelation Therapy for Heavy Metal Toxicity
Intravenous infusion of disodium EDTA is a clinical intervention for the treatment of heavy metal poisoning, particularly from lead and cadmium.[5][16] EDTA chelates these toxic metals in the bloodstream, forming stable, water-soluble complexes that are then excreted by the kidneys.[17]
The following table summarizes the increase in urinary excretion of various metals following intravenous administration of disodium EDTA.
| Metal | EDTA Dose | Infusion Time | Increase in Urinary Excretion | Reference |
| Lead (Pb) | 0.5 g | 30 min | 2200% | [5][18] |
| Lead (Pb) | 3 g | 3 h | 3300% | [5] |
| Cadmium (Cd) | 3 g | 3 h | Significant increase | [5] |
| Gadolinium (Gd) | 0.5 g | 30 min | up to 78,000% | [5][18] |
| Zinc (Zn) | 3 g | 5-9 weeks | ~25-fold | [19] |
| Copper (Cu) | 3 g | 3 h | Clear increase | [20] |
| Manganese (Mn) | 3 g | 3 h | Increased loss | [5] |
| Iron (Fe) | 3 g | 3 h | 3900% | [20] |
| Calcium (Ca) | 3 g | 3 h | 107% (in women) | [20] |
The following diagram outlines the typical workflow for administering chelation therapy and monitoring its effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving disodium EDTA.
Protocol for Using Disodium EDTA as an Anticoagulant for Hematological Analysis
Objective: To prevent the coagulation of a whole blood sample for use in a complete blood count (CBC).
Materials:
-
Vacutainer tubes containing spray-dried K₂EDTA or K₃EDTA (purple top)
-
Appropriate gauge needle for venipuncture (e.g., 21-22G for small animals, 18-20G for large animals)[7]
-
Syringe or vacutainer holder
-
Alcohol swabs
-
Tourniquet
Procedure:
-
Prepare the patient and the venipuncture site according to standard phlebotomy procedures.[21]
-
Perform the venipuncture and collect the blood sample directly into the EDTA-containing tube. Ensure the tube is filled to the indicated level to maintain the proper blood-to-anticoagulant ratio (typically 1.5-2.0 mg of EDTA per mL of blood).[22][23]
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA and prevent microclot formation. Do not shake the tube, as this can cause hemolysis.[7][21]
-
Label the tube with the patient's information.
-
Store the sample at refrigerated temperatures (2-8°C) if analysis is not performed immediately. Analyze within 24 hours for optimal results.[7]
Protocol for Measuring Metalloproteinase Inhibition by Disodium EDTA using Gelatin Zymography
Objective: To determine the inhibitory effect of disodium EDTA on the activity of gelatinases (e.g., MMP-2 and MMP-9).
Materials:
-
10% SDS-polyacrylamide gel copolymerized with 0.1% gelatin
-
Protein samples (e.g., cell culture supernatant, tissue extracts)
-
Disodium EDTA stock solution
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Prepare protein samples in non-reducing sample buffer. For the experimental group, add disodium EDTA to the desired final concentration (e.g., 10 mM).[15]
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation.[24]
-
Incubate the gel in developing buffer at 37°C for 12-48 hours. For the control without EDTA, the MMPs will digest the gelatin. For the EDTA-treated sample, this digestion will be inhibited.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel until clear bands (indicating gelatinolytic activity) appear against a blue background in the control lane. The lanes with EDTA should show a reduction in the clarity or size of these bands, corresponding to the degree of inhibition.
-
Quantify the bands using densitometry to determine the percent inhibition.[24]
Protocol for Quantification of Disodium EDTA in Biological Fluids by HPLC with UV Detection
Objective: To determine the concentration of EDTA in a biological fluid (e.g., plasma, urine) using high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm)
-
Disodium EDTA standard solution
-
Ferric chloride (FeCl₃) solution
-
Mobile phase (e.g., 98:2 DI H₂O/Acetonitrile with 0.1% Acetic Acid and 2g/L Tetrabutylammonium Sulfate)[25]
-
Biological fluid sample
Procedure:
-
Pre-column Derivatization: Since EDTA has poor UV absorbance, it is complexed with a metal ion to enhance detection.
-
To a known volume of the biological sample and the EDTA standard solutions, add an excess of ferric chloride solution.
-
Heat the mixture (e.g., in a water bath at 70°C for 20 minutes) to facilitate the formation of the stable Fe-EDTA complex.[26]
-
-
Chromatographic Separation:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the derivatized sample and standards into the HPLC system.
-
Run the separation using an appropriate gradient or isocratic method.
-
-
Detection and Quantification:
-
Monitor the column effluent with the UV detector at a wavelength where the Fe-EDTA complex has a strong absorbance (e.g., 260 nm).[26]
-
Identify the peak corresponding to the Fe-EDTA complex based on its retention time compared to the standard.
-
Quantify the amount of EDTA in the sample by comparing the peak area to a calibration curve generated from the EDTA standards.
-
Conclusion
Disodium EDTA's mechanism of action is elegantly simple yet profoundly impactful in biological systems. Its high affinity for di- and trivalent metal ions allows for a wide array of applications, from routine laboratory procedures to life-saving clinical therapies. A thorough understanding of its chelation properties, quantified by stability constants, and its effects on biological pathways is essential for its effective and safe use in research and medicine. The experimental protocols provided herein offer a framework for the continued investigation and application of this versatile chelating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 7. eclinpath.com [eclinpath.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. byjus.com [byjus.com]
- 10. MEROPS - the Peptidase Database [ebi.ac.uk]
- 11. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 13. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metal excretion and magnesium retention in patients with intermittent claudication treated with intravenous disodium EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. needle.tube [needle.tube]
- 22. researchgate.net [researchgate.net]
- 23. Samples for Hematology | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 24. benchchem.com [benchchem.com]
- 25. EDTA Analysis with HPLC - AppNote [mtc-usa.com]
- 26. lcms.cz [lcms.cz]
disodium EDTA chelation chemistry with divalent cations explained
An In-depth Technical Guide on the Chelation Chemistry of Disodium EDTA with Divalent Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the chelation of divalent cations by disodium ethylenediaminetetraacetic acid (EDTA). It delves into the fundamental chemistry, influencing factors, quantitative stability data, and detailed experimental protocols for characterization.
Introduction to Disodium EDTA Chelation
Disodium EDTA, a salt of ethylenediaminetetraacetic acid, is a versatile chelating agent widely employed in various scientific and industrial applications.[1] Its efficacy stems from its ability to form stable, water-soluble complexes with metal ions, effectively sequestering them and modifying their reactivity.[2] This property is of paramount importance in fields ranging from analytical chemistry and biochemistry to pharmaceutical development and environmental remediation.
The chemical structure of the fully deprotonated EDTA anion features a hexadentate ligand, possessing six donor sites: two nitrogen atoms and four carboxylate groups.[3][4] This multidentate nature allows it to wrap around a central metal ion, forming a cage-like structure and creating multiple stable chelate rings.[3] Disodium EDTA typically forms 1:1 complexes with divalent cations.[4]
The Chemistry of Chelation
The chelation reaction between a divalent metal cation (M²⁺) and the fully deprotonated EDTA anion (Y⁴⁻) can be represented by the following equilibrium:
M²⁺ + Y⁴⁻ ⇌ [MY]²⁻
The stability of the resulting metal-EDTA complex is quantified by the formation constant (K_f), also known as the stability constant. A higher K_f value indicates a more stable complex. The stability of these complexes is influenced by several factors, most notably pH.
The Crucial Role of pH
The chelating ability of EDTA is highly dependent on the pH of the solution.[5][6] EDTA is a polyprotic acid, and its carboxyl groups become protonated at lower pH values. This protonation competes with the binding of metal ions, thereby reducing the effective concentration of the fully deprotonated Y⁴⁻ species and decreasing the stability of the metal-EDTA complex.[5] Generally, for divalent cations, the stability of the EDTA complex increases as the pH increases.[7][8]
Quantitative Data: Stability Constants of Divalent Cation-EDTA Complexes
The stability of metal-EDTA complexes is a critical parameter for predicting and controlling their behavior in solution. The following table summarizes the logarithm of the formation constants (log K) for various divalent cations with EDTA.
| Divalent Cation | log K |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Fe²⁺ | 14.3 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Ni²⁺ | 18.6 |
| Mn²⁺ | 14.0 |
| Pb²⁺ | 18.0 |
| Cd²⁺ | 16.5 |
Note: These values are generally reported at 20-25 °C and an ionic strength of 0.1 M.
Experimental Protocols for Determining Stability Constants
The stability constants of metal-EDTA complexes can be determined experimentally using various techniques. The two most common methods, potentiometric titration and spectrophotometry, are detailed below.
Potentiometric Titration
This method involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode during the titration of a metal ion solution with a standard solution of disodium EDTA.
4.1.1. Materials and Reagents
-
Standard solution of disodium EDTA (e.g., 0.01 M)
-
Solution of the divalent metal salt of known approximate concentration (e.g., 0.01 M)
-
pH buffer solution (e.g., ammonia-ammonium chloride buffer for pH 10)
-
Potentiometer with a suitable ion-selective electrode (e.g., a Ca²⁺ ISE for calcium determination) or a pH electrode
-
Magnetic stirrer and stir bar
-
Buret
4.1.2. Procedure
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions or the ion-selective electrode according to the manufacturer's instructions.
-
Sample Preparation: Pipette a known volume of the metal ion solution into a beaker. Add a suitable buffer to maintain a constant pH throughout the titration.
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated electrode and the tip of the buret filled with the standard EDTA solution into the sample.
-
Data Collection: Record the initial potential (or pH). Add the EDTA solution in small, known increments. After each addition, allow the potential (or pH) to stabilize and record the reading along with the total volume of EDTA added. Continue the additions well past the equivalence point.
-
Data Analysis: Plot the potential (or pH) versus the volume of EDTA added. The equivalence point can be determined from the inflection point of the titration curve. The stability constant can then be calculated from the titration data using appropriate software or manual calculations involving the formation constant expression and the concentrations of the species at various points on the titration curve.
Spectrophotometry: Job's Method of Continuous Variation
Job's method, also known as the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a complex. By extension, the data can be used to calculate the stability constant.
4.2.1. Materials and Reagents
-
Stock solutions of the divalent metal salt and disodium EDTA of the same molar concentration (e.g., 0.01 M).
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Volumetric flasks and pipettes.
4.2.2. Procedure
-
Wavelength of Maximum Absorbance (λ_max): Prepare a solution containing the metal-EDTA complex and determine its λ_max using the spectrophotometer.
-
Preparation of Solutions: Prepare a series of solutions by mixing the metal and EDTA stock solutions in varying mole fractions, while keeping the total molar concentration constant. For example, prepare solutions with mole fractions of EDTA ranging from 0.1 to 0.9 in increments of 0.1. The total volume of each solution should be the same.
-
Absorbance Measurements: Measure the absorbance of each solution at the predetermined λ_max.
-
Data Analysis: Plot the absorbance versus the mole fraction of EDTA. The plot will typically show two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data and the known concentrations of the reactants.
Visualizing Chelation Chemistry and Experimental Workflows
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to disodium EDTA chelation.
Caption: The chelation process of a divalent cation by disodium EDTA.
Caption: Experimental workflow for potentiometric titration.
Caption: Experimental workflow for Job's method.
Conclusion
The chelation of divalent cations by disodium EDTA is a well-understood and highly applicable chemical process. A thorough grasp of the underlying chemistry, the factors influencing complex stability, and the experimental methods for characterization is essential for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and practical protocols to effectively utilize and study disodium EDTA chelation in a variety of scientific contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 4. scribd.com [scribd.com]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. Solved Spectrophotometric Titration of Cu-EDTA complex T | Chegg.com [chegg.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. scribd.com [scribd.com]
The Guardian of the Genome: A Technical Guide to Disodium EDTA in Preventing Enzymatic DNA Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of disodium ethylenediaminetetraacetic acid (EDTA) in safeguarding DNA integrity by preventing enzymatic degradation. We will delve into the molecular mechanisms of nuclease activity, the precise action of EDTA as a chelating agent, and provide quantitative data and detailed experimental protocols for practical application in the laboratory.
The Threat to DNA Integrity: Deoxyribonucleases (DNases)
Deoxyribonucleases are endonucleases that catalyze the hydrolytic cleavage of phosphodiester bonds in the DNA backbone, leading to DNA degradation.[1][2] The activity of many DNases, particularly the well-studied DNase I, is not autonomous. It is critically dependent on the presence of divalent cations, which act as essential cofactors for the enzyme's catalytic function and structural stability.[3][4]
-
Magnesium (Mg²⁺): In the presence of Mg²⁺, DNase I independently nicks each strand of a double-stranded DNA molecule at random sites.[5]
-
Calcium (Ca²⁺): Calcium ions are crucial for maintaining the structural integrity and active conformation of DNase I.[4][6] The enzyme's activity is significantly enhanced in the presence of both Mg²⁺ and Ca²⁺, with activity being up to 100-fold lower when only one of these cations is present.[4]
The release of these endogenous nucleases during cell lysis is a major challenge in molecular biology, as it can compromise the yield and quality of extracted DNA, affecting downstream applications such as PCR, sequencing, and cloning.[7]
The Mechanism of Protection: Disodium EDTA as a Divalent Cation Chelator
Disodium EDTA is a powerful tool for preserving DNA integrity due to its function as a chelating agent. The term "chelate" is derived from the Greek word for "claw," which aptly describes how EDTA entraps metal ions.
EDTA is a hexadentate ligand, meaning it has six binding sites (four carboxylate groups and two amino groups) that form a stable, cage-like octahedral complex with a divalent cation.[7] This binding sequesters the metal ions, making them unavailable to serve as cofactors for DNases.[8][9] By effectively removing the necessary Mg²⁺ and Ca²⁺ from the solution, EDTA indirectly but potently inhibits nuclease activity, thereby protecting the DNA from degradation.[9][10] This inactivation is not a permanent denaturation of the enzyme; if divalent cations are reintroduced in excess of the EDTA concentration, the DNase can regain its activity.[11]
Quantitative Analysis of EDTA's Efficacy
The concentration of EDTA is a critical factor in its effectiveness. Standard laboratory reagents and protocols have been optimized to provide sufficient chelation for most applications.
Table 1: Common EDTA Concentrations in Molecular Biology Applications
| Application | Typical EDTA Concentration | Purpose & Remarks | Citations |
| DNA Storage (TE Buffer) | 1.0 mM | Long-term storage of purified DNA. Prevents degradation from trace nuclease contamination. | [8][9][12][13][14] |
| Low-EDTA Buffer | 0.1 mM | Used when downstream applications (e.g., PCR, sequencing) are sensitive to high EDTA concentrations that inhibit polymerases. | [8][9] |
| DNA Extraction Lysis Buffer | 1.0 - 25.0 mM | Inhibits endogenous nucleases released during cell lysis to protect genomic DNA. | [15][16] |
| DNase I Reaction Stop | 5.0 mM (final concentration) | Immediately halts DNase I activity by chelating all available Mg²⁺ and Ca²⁺. | [1][5][17] |
Table 2: Impact of Anticoagulant and Storage on Cell-Free DNA (cfDNA) Integrity
Studies comparing blood collection tubes demonstrate EDTA's superiority in preserving cfDNA, which is susceptible to degradation by blood-borne nucleases.
| Tube Type | Storage Time & Temp | cfDNA Degradation/Change | Key Findings | Citations |
| K₂EDTA | 24h @ 37°C | ~8% degradation | Minimal degradation, confirming EDTA's strong inhibitory effect on blood DNases. | [18] |
| Sodium Citrate | 24h @ 37°C | ~13.3% degradation | Partial DNase inhibition; less effective than EDTA. | [18] |
| Lithium Heparin | 24h @ 37°C | ~85.3% degradation | Highest DNase activity and substantial cfDNA degradation. Unsuitable for cfDNA analysis. | [18] |
| Serum (no anticoagulant) | 24h @ 37°C | ~55.6% degradation | High levels of leukocyte lysis and DNase activity lead to significant degradation. | [18] |
| K₂EDTA | 72h @ Room Temp | ~4-fold increase in total cfDNA | Increase attributed to release of genomic DNA from dying leukocytes, highlighting the need for prompt processing. | [19] |
Experimental Protocols
The following protocols provide detailed methodologies to demonstrate and utilize the protective effects of disodium EDTA.
Protocol 1: DNA Extraction from Whole Blood with EDTA Protection
This protocol outlines a standard method for extracting genomic DNA from whole blood collected in an EDTA tube, ensuring nuclease inhibition from the first step.
Materials:
-
Whole blood collected in a K₂EDTA vacutainer tube.
-
Lysis Buffer: 155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA, pH 7.4.
-
SE Buffer: 75 mM NaCl, 25 mM EDTA, pH 8.0.
-
Proteinase K (20 mg/mL solution).
-
20% Sodium Dodecyl Sulfate (SDS).
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Isopropanol, chilled.
-
70% Ethanol, chilled.
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
Procedure:
-
To 10 mL of EDTA whole blood, add 30 mL of cold Lysis Buffer. Mix gently and incubate on ice for 30 minutes to lyse red blood cells.[16]
-
Centrifuge at 1,500 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the leukocyte pellet in 5 mL of SE Buffer.
-
Add 125 µL of 20% SDS and 50 µL of Proteinase K (20 mg/mL). Mix gently and incubate at 37°C overnight in a water bath.[16]
-
Perform a phenol-chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, mixing thoroughly, and centrifuging at 3,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 0.1 volumes of 3M sodium acetate (pH 5.2) and 1 volume of cold isopropanol. Mix gently until the DNA precipitates.[16]
-
Spool the DNA onto a sealed glass pipette or pellet by centrifugation at 12,000 x g for 5 minutes.
-
Wash the DNA pellet twice with 1 mL of cold 70% ethanol.
-
Air-dry the pellet briefly and resuspend in 100-200 µL of TE Buffer for stable, long-term storage.[20]
Protocol 2: Demonstrating EDTA's Protective Effect via Agarose Gel Electrophoresis
This experiment visually confirms that EDTA protects DNA from DNase I digestion.
Materials:
-
Purified DNA (e.g., plasmid or lambda DNA) at ~100 ng/µL.
-
DNase I (RNase-free) and 10X DNase I Reaction Buffer (contains Mg²⁺ and Ca²⁺).
-
0.5 M Disodium EDTA, pH 8.0.
-
Nuclease-free water.
-
DNA stain (e.g., SYBR™ Safe).
-
6X DNA Loading Dye.
Procedure:
-
Set up Reactions: Prepare four reaction tubes on ice as follows:
| Tube | DNA (2 µL) | 10X Buffer (2 µL) | DNase I (1 µL) | 0.5 M EDTA | H₂O (to 20 µL) |
| 1 (No DNase Control) | + | + | - | - | 5 µL |
| 2 (DNase Digestion) | + | + | + | - | 4 µL |
| 3 (EDTA Protection) | + | + | + | 1 µL (25 mM final) | 3 µL |
| 4 (EDTA Stop) | + | + | + | - | 4 µL |
-
Incubation: Incubate tubes 1, 2, and 3 at 37°C for 15 minutes. Also, incubate tube 4 at 37°C for 15 minutes, then add 1 µL of 0.5 M EDTA to stop the reaction.[1]
-
Prepare for Electrophoresis: Add 4 µL of 6X DNA Loading Dye to each 20 µL reaction.
-
Cast Gel: Prepare a 1% agarose gel using 1X TBE or TAE buffer and the DNA stain.[23]
-
Load and Run Gel: Load the entire volume of each reaction into separate wells of the gel. Run the gel at 90-100 V for 45-60 minutes.[21]
-
Visualize: Image the gel on a UV or blue-light transilluminator.
Expected Results:
-
Lane 1: A sharp, high-molecular-weight band of intact DNA.
-
Lane 2: A smear along the lane, indicating complete DNA degradation.
-
Lane 3: A sharp band identical to Lane 1, showing EDTA prevented degradation.
-
Lane 4: A smear similar to Lane 2, as the reaction was stopped after degradation occurred.
References
- 1. neb.com [neb.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scbt.com [scbt.com]
- 4. How Cations Can Assist DNase I in DNA Binding and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DNase, a powerful research tool for DNA manipulations | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]
- 8. gatescientific.com [gatescientific.com]
- 9. TE buffer - Wikipedia [en.wikipedia.org]
- 10. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biochemazone.com [biochemazone.com]
- 14. abioreagents.com [abioreagents.com]
- 15. aun.edu.eg [aun.edu.eg]
- 16. ccr.cancer.gov [ccr.cancer.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Genome-wide study of the effect of blood collection tubes on the cell-free DNA methylome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. static.igem.wiki [static.igem.wiki]
An In-depth Technical Guide to the Solubility and Stability of Disodium EDTA in Laboratory Buffers
For Researchers, Scientists, and Drug Development Professionals
Disodium ethylenediaminetetraacetic acid (Disodium EDTA or Na₂EDTA) is an indispensable chelating agent in a vast array of scientific and pharmaceutical applications. Its ability to sequester divalent and trivalent metal ions makes it a critical component in buffers and formulations for applications ranging from molecular biology to drug development, where it inhibits metalloproteases, prevents oxidative degradation, and enhances the stability of active pharmaceutical ingredients.[1][2] A thorough understanding of its solubility and stability in common laboratory buffers is paramount for ensuring the accuracy, reproducibility, and efficacy of experimental and manufacturing processes.
This technical guide provides a comprehensive overview of the core physicochemical properties of disodium EDTA, with a focus on its solubility and stability under various laboratory conditions. It includes quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts and workflows.
Solubility of Disodium EDTA
The solubility of disodium EDTA in aqueous solutions is a critical parameter for the preparation of concentrated stock solutions and buffers. While generally considered water-soluble, its solubility is profoundly influenced by the pH of the solution.[1][3]
The underlying principle of this pH-dependent solubility lies in the protonation state of the four carboxylic acid groups and two amine groups of the EDTA molecule.[4] At acidic pH, the carboxyl groups are protonated (–COOH), rendering the molecule less polar and consequently less soluble in water. As the pH increases through the addition of a base like sodium hydroxide (NaOH), these groups are deprotonated to carboxylate ions (–COO⁻), increasing the molecule's overall charge and polarity, which in turn enhances its interaction with polar water molecules and dramatically increases its solubility.[4][5] For most practical laboratory applications, adjusting the pH to 8.0 is a common practice to ensure the complete dissolution of disodium EDTA, especially for preparing concentrated stock solutions.[6]
Temperature also plays a role in the solubility of disodium EDTA. In line with many ionic compounds, an increase in temperature generally leads to a higher solubility in aqueous solutions.[3]
Quantitative Solubility Data
The following table summarizes the quantitative solubility of disodium EDTA dihydrate (MW: 372.24 g/mol ) under various conditions.
| pH of Solution | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference(s) |
| 4.0 - 6.0 | 25 | ~9.6 | ~0.26 | [7][8] |
| Not specified | 20 | 10 | ~0.27 | [9] |
| 8.0 | 20 | 18.6 | 0.5 |
Stability of Disodium EDTA
Disodium EDTA is a chemically stable compound, both in its solid form and in aqueous solutions, under appropriate storage conditions.
Solid State Stability: As a crystalline powder, disodium EDTA dihydrate is stable for years when stored in a cool, dry, and dark place.[10][11] It is, however, hygroscopic, meaning it can absorb moisture from the air, which may lead to caking and a potential loss of chelating efficiency.[11] Therefore, it is crucial to store it in a well-sealed container.
Aqueous Solution Stability: Aqueous solutions of disodium EDTA are also remarkably stable, particularly at a neutral to slightly alkaline pH. A commonly prepared 0.5 M stock solution at pH 8.0 is stable for months when stored at 4°C.[7][8] These solutions can be sterilized by autoclaving.[7]
Several factors can influence the long-term stability of disodium EDTA solutions:
-
Temperature: While stable at ambient and refrigerated temperatures, disodium EDTA can undergo thermal degradation at elevated temperatures. Decomposition has been reported to begin at approximately 190°C (463 K).[12] The presence of metal ions can influence the rate of thermal degradation, with the stability of the metal-EDTA complex playing a significant role.[13][14]
-
pH: The stability of disodium EDTA is optimal in the neutral to mildly acidic range.[15] The stability of metal-EDTA complexes is also highly pH-dependent; for instance, the chelating ability of EDTA increases with pH.[1][16]
-
Light: Exposure to UV radiation can lead to the photodegradation of EDTA, a process that is significantly accelerated in the presence of ferric ions (Fe³⁺).[17] The rate of photodegradation of the Fe(III)-EDTA complex is also pH-dependent, being faster at a more acidic pH.[17]
-
Oxidizing Agents: Disodium EDTA is incompatible with strong oxidizing agents, which can lead to its degradation.
Quantitative Stability Data
The following table provides a summary of the stability of aqueous disodium EDTA solutions under various conditions.
| Concentration & pH | Storage Temperature | Duration | Stability | Reference(s) |
| 0.5 M, pH 8.5 | 4°C | Months | Stable | [7][8] |
| 0.1 M, pH not specified | Room Temperature | > 1 year | Stable (with preservative) | [10] |
| Not specified, pH 8.0 | Room Temperature | 2 years | Stable (commercial solution) | [10] |
| Fe(III)-EDTA complex, pH 9.3 | 125°C | 3 hours | Half-life | |
| Uncomplexed EDTA, pH 10.4 | 175°C | 4.5 hours | Half-life | |
| Uncomplexed EDTA, pH 10.4 | 190°C | 1.9 hours | Half-life |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and assessing the stability of disodium EDTA in a laboratory setting.
Protocol 1: Determination of Disodium EDTA Solubility
This protocol outlines a method to determine the saturation solubility of disodium EDTA in a specific buffer at a defined temperature.
Materials:
-
Disodium EDTA dihydrate powder
-
Desired laboratory buffer (e.g., Phosphate Buffered Saline, Tris buffer)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for EDTA quantification (e.g., HPLC, complexometric titration)
Methodology:
-
Buffer Preparation: Prepare the desired buffer at the target pH.
-
Equilibration: Place a sealed container of the buffer in a temperature-controlled environment (e.g., water bath) set to the desired temperature and allow it to equilibrate.
-
Saturation: Add an excess amount of disodium EDTA powder to the temperature-equilibrated buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Stirring: Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The container should remain sealed to prevent evaporation.
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particulates.
-
Dilution: Accurately dilute the filtered, saturated solution with the buffer to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of EDTA in the diluted sample using a validated analytical method such as HPLC or complexometric titration.
-
Calculation: Calculate the solubility of disodium EDTA in the buffer at the specified temperature, taking into account the dilution factor.
Protocol 2: Assessment of Disodium EDTA Stability in Aqueous Solution
This protocol describes a typical stability study to evaluate the degradation of disodium EDTA in a buffered solution over time under various storage conditions.
Materials:
-
Disodium EDTA dihydrate powder
-
Desired laboratory buffer
-
Deionized water
-
Volumetric flasks and pipettes
-
pH meter
-
Sterile, sealed storage containers (e.g., glass vials with airtight caps)
-
Stability chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protected containers (e.g., amber vials or containers wrapped in aluminum foil)
-
Analytical method for EDTA quantification (e.g., HPLC, complexometric titration)
Methodology:
-
Solution Preparation: Prepare a stock solution of disodium EDTA in the desired buffer at a known concentration and pH.
-
Aliquoting: Aliquot the solution into multiple, identical storage containers.
-
Storage Conditions: Divide the samples into different groups to be stored under various conditions. For example:
-
Temperature: 4°C, 25°C, 40°C
-
Light exposure: Protected from light vs. exposed to ambient or controlled UV light.
-
-
Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Initial Analysis (T=0): Immediately analyze a set of samples to determine the initial concentration of EDTA.
-
Sampling and Analysis: At each subsequent time point, retrieve a sample from each storage condition.
-
Quantification: Analyze the concentration of EDTA in each sample using a validated analytical method.
-
Data Analysis: Compare the concentration of EDTA at each time point to the initial concentration (T=0) to determine the percentage of degradation. Plot the percentage of remaining EDTA against time for each storage condition.
Conclusion
Disodium EDTA is a robust and highly versatile chelating agent, fundamental to a multitude of laboratory and industrial processes. Its solubility is critically dependent on the pH of the aqueous medium, with a significant increase in solubility observed at a pH of 8.0 or higher. For optimal stability of aqueous solutions, storage at refrigerated temperatures (4°C) and protection from light are recommended, especially for long-term storage. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the effective and reliable use of disodium EDTA in their critical applications, thereby enhancing the quality and reproducibility of their work.
References
- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. physical chemistry - Why is EDTA most soluble at a pH 8? (addition of NaOH) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. EDTA disodium salt dihydrate, 6381-92-7, USP tested, 27285, Sigma-Aldrich [sigmaaldrich.com]
- 9. sci.chem.narkive.com [sci.chem.narkive.com]
- 10. chemignition.com [chemignition.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal degradation of EDTA chelates in aqueous solution | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodegradation of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) within natural UV radiation range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Disodium EDTA as a Tool for Studying Metal-Dependent Enzyme Kinetics: An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This whitepaper provides a comprehensive technical guide on the application of disodium ethylenediaminetetraacetic acid (EDTA) as a tool to investigate the kinetics and metal dependency of enzymes. It covers the core principles of EDTA chelation, detailed experimental protocols for enzyme inhibition and reconstitution, and a summary of quantitative data to guide research and development.
Introduction: The Role of Metal Ions and EDTA in Enzymology
Nearly half of all enzymes are classified as metalloenzymes, requiring a metal ion cofactor for their catalytic activity or structural integrity. These metal ions, including Zn²⁺, Mg²⁺, Mn²⁺, Ca²⁺, and Fe²⁺, act as Lewis acids, facilitate redox reactions, or stabilize protein structures. Understanding an enzyme's reliance on a specific metal cofactor is fundamental to elucidating its mechanism, developing specific inhibitors, and designing targeted therapeutics.
Disodium EDTA is a hexadentate ligand, meaning it has six binding sites (four carboxyl groups and two amino groups) that can form a stable, cage-like complex with a metal ion. This process, known as chelation, effectively sequesters the metal ion, making it unavailable to the enzyme. Due to its strong affinity for di- and trivalent cations, EDTA is a powerful and widely used tool to probe the metal dependency of enzymes. By observing the effect of EDTA on enzyme activity, researchers can infer the presence and importance of a metal cofactor.
This guide details the mechanisms, experimental workflows, and data interpretation involved in using disodium EDTA as a primary tool for studying the kinetics of metal-dependent enzymes.
Mechanism of Action: How EDTA Modulates Metalloenzyme Activity
The primary mechanism by which EDTA affects metalloenzymes is through the removal of the essential metal cofactor from the enzyme's active site. This process converts the active holoenzyme (enzyme with its cofactor) into an inactive apoenzyme (enzyme without its cofactor).
The general reaction can be depicted as:
E-M + EDTA ⇌ Apo-E + M-EDTA
Where E-M is the active holoenzyme, Apo-E is the inactive apoenzyme, and M-EDTA is the stable metal-EDTA complex. The inhibition is often reversible; if the resulting apoenzyme is stable, its activity can typically be restored by removing the EDTA and re-introducing the specific metal ion.
However, researchers must be aware of a secondary, less common mechanism. In some cases, EDTA has been shown to directly inhibit enzyme activity independent of chelation by binding to the enzyme's active site, potentially competing with the substrate. This highlights the importance of control experiments to confirm that the observed inhibition is due to metal ion removal.
Caption: Mechanism of metalloenzyme inhibition by EDTA.
Quantitative Data Summary
The inhibitory effect of EDTA on metalloenzymes can be quantified to determine the enzyme's sensitivity to metal ion depletion. Key parameters include the half-maximal inhibitory concentration (IC₅₀) and the impact on kinetic constants like Kₘ and k꜀ₐₜ.
Table 1: IC₅₀ and Kinetic Effects of EDTA on Various Metalloenzymes
| Enzyme/System | Metal Cofactor(s) | EDTA Concentration | Observed Effect | Reference |
| IMP-1 Metallo-β-Lactamase | Zn²⁺ | 55 ± 8.2 µM | IC₅₀ for inhibition of imipenem hydrolysis. | |
| Bacillus circulans Protease | Ca²⁺ | Not specified | Enzyme activity reduced to 35% of control. | |
| Human dUTPase | Mg²⁺ | 30 µM & 100 µM | Significant reduction in k꜀ₐₜ; minor change in Kₘ. | |
| M. tuberculosis dUTPase | Mg²⁺ | 300 µM | Significant reduction in k꜀ₐₜ; minor change in Kₘ. |
Table 2: Effect of EDTA on Minimum Inhibitory Concentrations (MICs) of Antibiotics against MBL-producing P. aeruginosa
| Antibiotic | Condition | Effect on MICs | Reference |
| Imipenem | + 32 µg/mL Ca-EDTA | Drastic reduction in MICs for all MBL-positive strains. | |
| Ceftazidime | + 32 µg/mL Ca-EDTA | Drastic reduction in MICs for all MBL-positive strains. |
Experimental Design and Protocols
A systematic approach is required to conclusively demonstrate an enzyme's dependence on a metal cofactor using EDTA. The general workflow involves establishing a baseline activity, inhibiting the enzyme with EDTA, and then attempting to restore activity by adding back various metal ions.
The Role of Disodium EDTA in the Preservation of Tissue Samples for Histology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of disodium ethylenediaminetetraacetic acid (EDTA) in the preservation of tissue samples for histological analysis. While primarily recognized for its role in decalcification, EDTA also plays a crucial part in antigen retrieval for immunohistochemistry and in the preservation of nucleic acids. This document details the mechanisms of action, provides experimental protocols, and presents comparative data on its efficacy.
Introduction to Disodium EDTA in Histology
Disodium EDTA is a chelating agent, a molecule that can form multiple bonds to a single metal ion.[1] In the context of histology, its principal function is to bind divalent cations, most notably calcium ions (Ca²⁺). This property is harnessed for two main purposes: the decalcification of hard tissues and the inhibition of metalloenzymes that can degrade tissue components. It is not typically used as a primary fixative for soft tissues in the way that formalin is; rather, it is a critical ancillary reagent for specific applications.[2]
Mechanism of Action
The primary mechanism of EDTA in tissue preservation revolves around its ability to sequester divalent cations.
-
Decalcification: EDTA removes calcium from the hydroxyapatite crystals in mineralized tissues like bone and teeth. By forming a stable, soluble complex with calcium ions, it gently demineralizes the tissue without the harsh effects of strong acids, which can damage cellular morphology and antigenicity.[3][4] The rate of decalcification with EDTA is pH-dependent and significantly slower than with acidic agents.[5]
-
Enzyme Inhibition: Many enzymes that contribute to tissue autolysis and degradation, such as DNases and some proteases, require divalent cations like magnesium (Mg²⁺) or calcium (Ca²⁺) as cofactors.[6] By chelating these ions, EDTA can inhibit the activity of these enzymes, thereby aiding in the preservation of nucleic acids and proteins, particularly in fresh or frozen tissues.[7]
Key Applications and Experimental Protocols
Decalcification of Mineralized Tissues
EDTA is considered the gold standard for decalcification when the preservation of cellular detail, enzyme activity, and nucleic acids is paramount.[8] It is particularly recommended for immunohistochemistry and in situ hybridization studies on bone and other calcified tissues.[9]
This protocol is adapted from several sources for optimal preservation of morphology and antigenicity.[10][11]
Reagents:
-
10% Neutral Buffered Formalin (NBF): For initial tissue fixation.
-
EDTA Decalcifying Solution (14% w/v, pH 7.2-7.4):
-
Disodium EDTA: 140 g
-
Distilled Water: 700 mL
-
Ammonium Hydroxide: Approximately 90 mL (added incrementally until the solution clears)
-
Adjust final volume to 1 L with distilled water and verify pH.
-
Procedure:
-
Fixation: Immediately after dissection, fix the bone specimen in 10% NBF for 24-48 hours. The volume of fixative should be at least 20 times the volume of the tissue.
-
Rinsing: After fixation, thoroughly rinse the specimen with running tap water for at least 1 hour.
-
Decalcification:
-
Immerse the fixed and rinsed tissue in the 14% EDTA decalcifying solution at a volume of at least 20 times that of the tissue.[10]
-
Incubate at room temperature or 4°C. Agitation on a rocker or shaker can expedite the process.
-
Change the EDTA solution every 1-3 days.
-
-
Endpoint Determination: The time required for complete decalcification depends on the size and density of the bone and can range from several days to weeks.[3] The endpoint can be determined by:
-
Physical testing: The bone should be pliable and easy to bend or pierce with a needle.
-
Radiography (X-ray): This is the most accurate method to confirm the complete removal of mineral.
-
-
Post-Decalcification Rinsing: Once decalcification is complete, rinse the tissue extensively in running tap water for several hours to remove residual EDTA.
-
Processing: The decalcified tissue can now be processed for paraffin embedding as per standard histological protocols.
Antigen Retrieval in Immunohistochemistry
Formalin fixation creates cross-links between proteins, which can mask antigenic epitopes and prevent antibody binding in immunohistochemistry (IHC).[12] Heat-induced epitope retrieval (HIER) is a common method to reverse this masking. Tris-EDTA buffer at an alkaline pH is a widely used and effective solution for HIER for many antibodies.
This protocol is a standard procedure for HIER on formalin-fixed, paraffin-embedded (FFPE) tissue sections.[13][14]
Reagents:
-
Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, 0.05% Tween 20, pH 9.0):
-
Tris Base: 1.21 g
-
Disodium EDTA: 0.37 g
-
Distilled Water: 1000 mL
-
Tween 20: 0.5 mL
-
Adjust pH to 9.0 with 1N NaOH or HCl as needed.
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Heat-Induced Epitope Retrieval:
-
Pre-heat a steamer, water bath, or pressure cooker containing the Tris-EDTA buffer to 95-100°C.
-
Immerse the slides in the hot buffer.
-
Incubate for 20-40 minutes. The optimal time may vary depending on the tissue and antibody.
-
-
Cooling: Remove the container with the slides from the heat source and allow them to cool at room temperature for at least 20 minutes. This is a critical step to prevent tissue damage.
-
Rinsing: Rinse the sections with a wash buffer (e.g., PBS or TBS).
-
Immunohistochemical Staining: Proceed with the standard IHC protocol (blocking, primary antibody incubation, etc.).
Data Presentation: Comparative Efficacy of EDTA
The choice of decalcifying agent is a trade-off between speed and preservation of tissue integrity. The following tables summarize quantitative and qualitative data from various studies comparing EDTA with acid-based decalcifiers.
Table 1: Comparison of Decalcification Time
| Decalcifying Agent | Tissue Type | Decalcification Time | Reference |
| 10% EDTA (Room Temp) | Rat Mandible (Anterior) | 220 hours | [3] |
| 10% EDTA (Room Temp) | Rat Mandible (Posterior) | 191 hours | [3] |
| 10% EDTA (37°C) | Rat Mandible (Anterior) | 102 hours | [3] |
| 10% EDTA (37°C) | Rat Mandible (Posterior) | 73 hours | [3] |
| 5% Nitric Acid | Rat Mandible (Anterior) | 13.5 hours | [3] |
| 5% Nitric Acid | Rat Mandible (Posterior) | 4.3 hours | [3] |
| 10% Formic Acid | Rat Mandible (Anterior) | 140 hours | [3] |
| 10% Formic Acid | Rat Mandible (Posterior) | 36 hours | [3] |
| 14% EDTA | Human Tooth | 90-100 days | [15] |
| 5% Nitric Acid | Human Tooth | ~10-15 days | [15] |
Table 2: Impact on Tissue Morphology and Staining Quality
| Decalcifying Agent | Tissue Integrity | Staining Quality (H&E) | Immunohistochemistry | Reference |
| 10% EDTA (Room Temp) | Excellent preservation | Optimal cellular and structural details | Optimal results | [3] |
| 5% Nitric Acid | Good preservation | Good cellular and architectural morphology | Acceptable, but potential for antigen damage | [3][16] |
| 10% Formic Acid | Suboptimal preservation | Suboptimal tissue and cellular morphology | Potential for compromised antigenicity | [3] |
| 14% EDTA | Excellent preservation | Best overall histological appearance | Excellent preservation of antigens | [9][15] |
| 10% Formal Nitric Acid | Fairly good preservation | Good cellular details | Not specified | [9] |
Table 3: Preservation of Nucleic Acids
| Preservation Method | Analyte | Key Finding | Reference |
| EDTA-containing fixative | High Molecular Weight DNA | High molecular weight DNA could be extracted from tissues fixed in buffered formaldehyde containing EDTA, suggesting inhibition of DNA degradation. | [7] |
| Standard EDTA Decalcification | RNA | Severely impacts RNA quality, resulting in low RNA Integrity Numbers (RIN). | [17] |
| RNAlater/EDTA Decalcification | RNA | Protects the integrity of mRNA for downstream applications like qPCR and microarray analysis. | [17] |
| 0.25 M EDTA (pH 10) on frozen tissue | High Molecular Weight DNA | Significantly better percent recovery of high molecular weight DNA compared to 95% ethanol. | [6][18] |
Limitations and Considerations
-
Time: The primary disadvantage of EDTA decalcification is the extended time required, which may not be suitable for rapid diagnostic workflows.[3]
-
Standalone Fixation: There is a lack of evidence to support the use of disodium EDTA as a standalone primary fixative for routine histological processing of soft tissues. Its non-cross-linking nature does not provide the same level of morphological stabilization as aldehyde-based fixatives like formalin.
-
Morphological Artifacts: Excessive concentrations of EDTA can induce morphological changes, such as nuclear and cytoplasmic contraction, particularly in bone marrow smears.[19]
-
Background Staining: In IHC, Tris-EDTA buffer for antigen retrieval can sometimes lead to higher background staining.[12]
Conclusion
Disodium EDTA is an indispensable tool in the histopathology laboratory, offering superior preservation of tissue morphology, antigenicity, and nucleic acid integrity compared to acid-based methods, albeit at the cost of a significantly longer processing time. Its role is primarily centered on the gentle decalcification of mineralized tissues and as a key component in antigen retrieval solutions for immunohistochemistry. For research applications where molecular integrity is crucial, EDTA-based protocols are highly recommended. However, for routine diagnostic pathology of non-calcified tissues, formalin remains the fixative of choice. The selection of EDTA-based methods should be guided by the specific requirements of the downstream analysis, balancing the need for speed with the imperative for high-quality tissue preservation.
References
- 1. Effect of Fixatives and Tissue Processing on the Content and Integrity of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decalcification Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Advantages of a combined method of decalcification compared to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of DNase and EDTA on DNA degradation in formaldehyde fixed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 9. ijbcp.com [ijbcp.com]
- 10. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
- 11. Decalcification | Gross Pathology Manual [voices.uchicago.edu]
- 12. EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 13. researchgate.net [researchgate.net]
- 14. sysy.com [sysy.com]
- 15. Tooth decalcification using different decalcifying agents – A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Decalcification Techniques for Rat Femurs Using HE and Immunohistochemical Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maintaining mRNA Integrity during Decalcification of Mineralized Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Excessive EDTA induces morphologic changes in bone marrow smears that mimic specific features of dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Principles of Using Disodium EDTA in Molecular Biology: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of a Master Chelator
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that has established itself as a cornerstone reagent in molecular biology.[1] First synthesized in 1935, this colorless, water-soluble solid is a powerful chelating agent, capable of forming stable, water-soluble complexes with metal ions.[1][] The disodium salt of EDTA is the most commonly used form in laboratory settings.[3] Its utility is rooted in its ability to sequester di- and trivalent metal cations, which are essential cofactors for a wide range of enzymes, including nucleases that can degrade precious DNA and RNA samples.[1][4][5]
By precisely controlling the availability of these metal ions, disodium EDTA provides a fundamental mechanism to protect the integrity of biological macromolecules, modulate enzyme activity, and facilitate numerous experimental workflows.[1] This technical guide provides an in-depth exploration of the foundational principles of disodium EDTA, its quantitative chelating properties, detailed experimental protocols, and its critical applications for professionals in research and drug development.
Mechanism of Action: The Chemistry of Chelation
The power of EDTA lies in its molecular structure, which features six binding sites—two nitrogen atoms and four carboxylate groups.[1][6] These sites can donate electron pairs to a metal ion, effectively enveloping and sequestering it from the solution in a stable, cage-like complex.[1][6] This process, known as chelation, is particularly effective for divalent and trivalent cations such as Magnesium (Mg²⁺), Calcium (Ca²⁺), Manganese (Mn²⁺), and Iron (Fe³⁺).[]
In molecular biology, this function is paramount for inhibiting metallo-dependent enzymes. Nucleases (DNases and RNases), the enzymes responsible for the degradation of DNA and RNA, require divalent cations like Mg²⁺ as cofactors for their catalytic activity.[1][5] When cells are lysed during nucleic acid extraction, these nucleases are released and can rapidly destroy the target molecules.[1] Disodium EDTA acts as a protective agent by binding these essential cofactors, rendering the nucleases inactive and preserving the integrity of the nucleic acids.[1][4][7][8]
Caption: Chelation of Mg²⁺ by EDTA inactivates nucleases, protecting DNA.
Quantitative Data on EDTA Chelation
The efficacy of EDTA's chelation is quantified by its stability constant (K) with a given metal ion, often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex and a stronger binding affinity. The pH of the solution significantly impacts EDTA's chelating ability, with effectiveness increasing at higher pH values.[9]
Table 1: Stability Constants (Log K) of EDTA with Common Metal Ions
| Metal Ion | Log K Value |
| Ca²⁺ | 10.6 |
| Mg²⁺ | 8.8[10] |
| Mn²⁺ | 13.8 |
| Fe²⁺ | 14.3 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Fe³⁺ | 25.1 |
| Note: Stability constants can vary slightly based on experimental conditions like temperature and ionic strength.[1] |
Table 2: Typical Working Concentrations of Disodium EDTA
| Application | Typical Concentration | Purpose |
| DNA/RNA Storage (in TE Buffer) | 1 mM | Long-term nuclease inhibition.[1] |
| DNA/RNA Extraction Lysis Buffer | 1 - 10 mM | Inhibit nucleases released during cell lysis.[7] |
| Enzyme Inhibition Assays | 0.1 - 10 mM | Stop metallo-dependent enzyme reactions.[11] |
| Cell Culture (Trypsin-EDTA) | 0.02% - 0.05% (w/v) | Weaken cell-cell adhesion for passaging.[12] |
| PCR (Polymerase Chain Reaction) | < 0.5 mM (Caution) | Sequester contaminating ions; excess inhibits polymerase. |
| Cryopreservation of Cells | 0.05% (in Trypsin) | Used to detach cells before freezing. |
Core Applications and Experimental Protocols
Disodium EDTA's ability to control metal ion availability makes it a versatile and indispensable tool across a wide range of molecular biology applications.[1]
Nucleic Acid Protection and Buffer Preparation
The primary role of EDTA is to protect DNA and RNA from degradation.[4][5] It is a standard component of lysis buffers used in nucleic acid extraction protocols and in storage solutions like TE (Tris-EDTA) buffer, which provides a stable environment for long-term storage of purified DNA.[1][13]
Experimental Protocol 1: Preparation of 0.5 M EDTA Stock Solution (pH 8.0)
-
Materials:
-
Disodium EDTA dihydrate (MW = 372.24 g/mol )
-
Nuclease-free water
-
Sodium hydroxide (NaOH) solution (e.g., 10 M) for pH adjustment
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
pH meter
-
-
Methodology:
-
Weigh 186.1 g of disodium EDTA dihydrate.
-
Add the powder to 800 mL of nuclease-free water in a beaker.
-
Stir vigorously with a magnetic stir bar. Note: The EDTA will not dissolve until the pH is adjusted to approximately 8.0.
-
Slowly add NaOH solution while monitoring the pH. Be patient, as this can take some time.
-
Once the EDTA is fully dissolved at pH 8.0, carefully transfer the solution to a graduated cylinder.
-
Adjust the final volume to 1 L with nuclease-free water.
-
Sterilize the solution by autoclaving.
-
Store at room temperature. This stock solution can be diluted to the desired working concentration (e.g., to 1 mM for 1X TE buffer).[1]
-
Modulation of Enzyme Activity and PCR
While crucial for protecting nucleic acids, EDTA's chelation of Mg²⁺ can be inhibitory to desired enzymatic reactions.[1] A prime example is the Polymerase Chain Reaction (PCR). Taq polymerase, the thermostable enzyme central to PCR, absolutely requires Mg²⁺ for its catalytic activity.[1] If a DNA template is stored in a buffer with a high concentration of EDTA, the chelator can sequester the Mg²⁺ in the PCR master mix, leading to reduced amplification efficiency or complete reaction failure.[1][14] Therefore, DNA samples intended for PCR are often stored in water or a low-EDTA TE buffer.[1] This inhibitory property is also strategically exploited to stop enzymatic reactions at precise time points.[4]
Caption: Logical diagram of how excess EDTA inhibits Taq polymerase in PCR.
Cell Culture and Tissue Dissociation
In cell culture, disodium EDTA is commonly used in combination with the enzyme trypsin to detach adherent cells from culture surfaces for passaging.[15] Cell-to-cell and cell-to-surface adhesions are mediated by proteins like cadherins, which require Ca²⁺ ions to function. EDTA weakens these connections by chelating the Ca²⁺ ions, allowing trypsin to more efficiently cleave the adhesion proteins and release the cells into suspension.[15]
Experimental Protocol 2: Passaging Adherent Cells with Trypsin-EDTA
-
Materials:
-
Confluent monolayer of adherent cells
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.05% Trypsin-EDTA solution
-
Complete cell culture medium (containing serum to inactivate trypsin)
-
Sterile culture flasks or plates
-
-
Methodology:
-
Aspirate the old culture medium from the flask.
-
Gently wash the cell monolayer with Ca²⁺/Mg²⁺-free PBS to remove any residual serum, which can inhibit trypsin. Aspirate the PBS.
-
Add a small volume of pre-warmed Trypsin-EDTA solution to the flask, just enough to cover the cell layer.
-
Incubate the flask at 37°C for 2-5 minutes. Monitor under a microscope until the cells round up and begin to detach.
-
Firmly tap the side of the flask to dislodge the remaining cells.
-
Add a volume of complete culture medium (at least 2-3 times the volume of trypsin solution) to the flask. The serum in the medium will inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium.
-
Incubate the new culture under appropriate conditions.
-
Genomic DNA Extraction
EDTA is a critical component of the lysis buffer in nearly all DNA extraction protocols, from simple plasmid preparations to complex genomic DNA isolation from tissues.[][16][17] Its role is to immediately inactivate the DNases that are released upon cell and nuclear membrane disruption, thereby preventing the degradation of the high molecular weight genomic DNA.[5][7]
Experimental Protocol 3: General Genomic DNA Extraction from Animal Tissue
-
Materials:
-
Animal tissue (e.g., liver, spleen)
-
Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA , 200 mM NaCl, 1% SDS)
-
Proteinase K solution (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol (100%, cold)
-
Ethanol (70%, cold)
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
-
Methodology:
-
Homogenization: Homogenize ~25 mg of tissue in 1 mL of Lysis Buffer.
-
Lysis: Add 20 µL of Proteinase K solution, mix, and incubate at 55°C for 1-3 hours or until the tissue is completely lysed.
-
Purification: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex vigorously, and centrifuge at >10,000 x g for 10 minutes.
-
Phase Separation: Carefully transfer the upper aqueous phase (containing DNA) to a new tube.
-
Precipitation: Add an equal volume of isopropanol. Invert the tube gently until the thread-like strands of DNA precipitate.[1]
-
DNA Wash: Centrifuge at >10,000 x g for 5 minutes. Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol.
-
Resuspension: Centrifuge again for 5 minutes, discard the supernatant, and briefly air-dry the pellet. Resuspend the DNA pellet in a suitable volume (e.g., 50-100 µL) of 1X TE Buffer for stable long-term storage.[1]
-
Caption: Workflow illustrating the role of EDTA in a typical gDNA extraction.
Conclusion
Disodium EDTA is a fundamentally important and versatile reagent in molecular biology, primarily due to its potent and specific ability to chelate divalent metal ions.[1] Its applications are extensive, ranging from the critical protection of DNA and RNA during extraction and storage to the precise modulation of enzymatic reactions and the routine passaging of cells in culture.[1][][4] By understanding the chemical principles of its function, the quantitative aspects of its binding affinities, and its practical implementation in common protocols, researchers, scientists, and drug development professionals can effectively leverage disodium EDTA to ensure the quality, integrity, and ultimate success of their experiments. Its simplicity, stability, and efficacy solidify its status as an indispensable tool in the modern laboratory.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. DISODIUM EDTA - Ataman Kimya [atamanchemicals.com]
- 4. crownchampion.com [crownchampion.com]
- 5. quora.com [quora.com]
- 6. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 7. what is the function of edta in dna extraction [irochelating.com]
- 8. vedemy.com [vedemy.com]
- 9. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. EDTA Solution 0.5M – Cellseco [cellseco.com]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. researchgate.net [researchgate.net]
- 15. purmabiologics.com [purmabiologics.com]
- 16. aun.edu.eg [aun.edu.eg]
- 17. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]
A Preliminary Investigation of Disodium EDTA's Effects on Cell Viability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent, is widely utilized in various biomedical applications. Its ability to sequester divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), forms the basis of its mechanism of action and influences a multitude of cellular processes. This technical guide provides a preliminary investigation into the effects of disodium EDTA on cell viability, offering insights into its cytotoxic properties, the underlying molecular mechanisms, and detailed experimental protocols for its assessment.
Data Presentation: Quantitative Effects of Disodium EDTA on Cell Viability
The cytotoxic effects of disodium EDTA are highly dependent on the concentration, duration of exposure, and the specific cell line being investigated. Below is a summary of available quantitative data from various in vitro studies.
| Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Reference |
| Human Stem Cells from Apical Papilla (SCAPs) | MTT Assay | 1.25% and 2.5% | 24 hours | No significant cytotoxicity or alteration in cell morphology observed. However, a significant decrease in cell viability was noted at higher concentrations. | |
| Human Stem Cells from Apical Papilla (SCAPs) | Annexin V/PI Staining | 2.5% | 48 hours | Significant increase in early cell apoptosis. | |
| L929 (mouse fibroblast) | Not specified | Various | 1, 3, 6, 12, 24 hours | Moderate to severe cytotoxicity in a concentration-dependent manner. | [1] |
| HT-29 (human colon adenocarcinoma) | MTS Assay | Not specified | Not specified | EDTA alone does not exhibit cell toxicity but enhances the detachment of adherent cells. | |
| E. coli MC1061 | Luminescence Assay | ≥ 5 mM | 3 hours | Toxic effect observed, with a 50% decrease in luminescence at 5 mM. | [2] |
| Four different cell types (unspecified) | CCK-8 Assay | < 10 mM | Not specified | No cytotoxicity observed. | [3] |
| Four different cell types (unspecified) | CCK-8 Assay | 50 mM and 100 mM | Not specified | Higher cell toxicity observed compared to the control group. | [3] |
Note: The concentrations reported in percentages have been maintained as in the source material. For precise molarity conversions, the molecular weight of the specific disodium EDTA salt used in the study would be required.
Core Mechanism of Action
Disodium EDTA's primary effect on cells stems from its strong affinity for divalent cations.[4] These cations are essential cofactors for a vast array of enzymes and are critical for maintaining the structural integrity of the cell membrane and cell-cell adhesion.
By chelating Ca²⁺ and Mg²⁺ ions, disodium EDTA can:
-
Disrupt Cell Adhesion: Cell adhesion molecules, such as cadherins and integrins, are dependent on calcium ions to function correctly. The removal of these ions by EDTA leads to the detachment of cells from the extracellular matrix and from each other.
-
Inhibit Enzyme Activity: Many enzymes, including DNases and some ATPases, require magnesium or calcium as cofactors. EDTA can inhibit these enzymes by sequestering these essential ions.
-
Induce Apoptosis: The disruption of cellular homeostasis, including ion balance and the inhibition of critical enzymes, can trigger programmed cell death, or apoptosis.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Disodium EDTA solution of desired concentrations (sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Adherent or suspension cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of disodium EDTA. Include a vehicle control (medium without EDTA).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group. The IC50 value (the concentration of EDTA that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the EDTA concentration and fitting the data to a sigmoidal dose-response curve.
Trypan Blue Exclusion Assay for Cell Viability
The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
Disodium EDTA solution of desired concentrations (sterile)
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Cell suspension
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells (after detachment) with various concentrations of disodium EDTA for the desired exposure time.
-
Cell Harvesting: For adherent cells, detach them using a gentle method (e.g., trypsin-EDTA, noting the potential confounding effect of the trypsinization EDTA). Centrifuge the cell suspension and resuspend the cell pellet in PBS or serum-free medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by disodium EDTA, leading to apoptosis and cell cycle arrest. The exact mechanisms by which EDTA specifically triggers these pathways require further investigation.
Caption: Proposed apoptotic signaling pathways induced by disodium EDTA.
References
- 1. Cytotoxic effects of different concentrations of neutral and alkaline EDTA solutions used as root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Genesis of a Chelating Giant: An In-depth Technical Guide to the Discovery and History of Ethylenediaminetetraacetic Acid (EDTA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and historical development of ethylenediaminetetraacetic acid (EDTA), a cornerstone of coordination chemistry with profound implications for science and medicine. From its initial synthesis to the elucidation of its powerful chelating properties, this document provides a comprehensive overview of the key scientific milestones, experimental protocols, and the logical evolution of its applications.
The Dawn of a New Chelator: The Synthesis of EDTA
The story of EDTA begins in the 1930s, driven by the industrial need for a superior sequestering agent.
Ferdinand Münz's Pioneering Synthesis (1935)
Working for I.G. Farben in Germany, Ferdinand Münz was tasked with finding a substitute for citric acid, which was used to soften water in the textile industry by chelating metal ions.[] In 1935, Münz successfully synthesized ethylenediaminetetraacetic acid.[] His method, outlined in U.S. Patent 2,130,505, involved the reaction of ethylenediamine with monochloroacetic acid in the presence of a base.[2][3]
Experimental Protocol: Münz's Synthesis of EDTA
The following protocol is a generalized representation based on the principles described in Münz's patent.
-
Reactants:
-
Ethylenediamine
-
Monochloroacetic acid
-
Sodium hydroxide (or other suitable base)
-
-
Procedure:
-
A solution of ethylenediamine is prepared in water.
-
Monochloroacetic acid is neutralized with a sodium hydroxide solution.
-
The neutralized monochloroacetic acid solution is gradually added to the ethylenediamine solution while maintaining a controlled temperature.
-
The reaction mixture is heated to promote the condensation reaction, leading to the formation of the tetrasodium salt of EDTA.
-
The resulting solution contains the sodium salt of EDTA, which can be precipitated as the free acid by acidification.
-
Frederick C. Bersworth's Economically Viable Synthesis
Independently in the United States, Frederick C. Bersworth developed a more efficient and commercially viable method for synthesizing EDTA. His process, detailed in U.S. Patents 2,407,645 and 2,461,519, utilized different starting materials.[4][5]
Experimental Protocol: Bersworth's Synthesis of EDTA
This protocol is a generalized representation based on the principles described in Bersworth's patents.
-
Reactants:
-
Ethylenediamine
-
Formaldehyde
-
Sodium cyanide
-
-
Procedure:
-
Ethylenediamine is reacted with formaldehyde and sodium cyanide in an aqueous solution.
-
The reaction is typically carried out under alkaline conditions.
-
The reaction produces the tetrasodium salt of EDTA and ammonia.
-
The tetrasodium EDTA can then be converted to the acidic form by acidification with a strong acid, such as hydrochloric or sulfuric acid.
-
Unveiling the Power of Chelation: The Work of Gerold Schwarzenbach
The profound significance of EDTA's chemical properties was elucidated in the 1940s through the meticulous work of Swiss chemist Gerold Schwarzenbach.[6][7] He conducted fundamental studies on the chelating behavior of EDTA and other polyaminocarboxylic acids, which he termed "complexones."[7] Schwarzenbach's research established EDTA as a powerful and versatile chelating agent, forming stable, water-soluble complexes with a wide range of metal ions.[7]
The Chelation Mechanism
EDTA's remarkable chelating ability stems from its structure as a hexadentate ligand. The molecule has six binding sites—two nitrogen atoms and four carboxylate groups—that can wrap around a metal ion, forming a stable, cage-like structure. This multi-pronged "claw-like" grip is the essence of chelation.
Figure 1: Chelation of a metal ion by EDTA.
Quantitative Analysis: Stability Constants
Schwarzenbach and his students, including G. Anderegg, systematically determined the stability constants (log K) for a multitude of metal-EDTA complexes.[8][9] These constants quantify the strength of the interaction between EDTA and different metal ions. The higher the log K value, the more stable the complex. This quantitative data was crucial for developing analytical applications of EDTA.
| Metal Ion | Log K (Stability Constant) |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Pb²⁺ | 18.0 |
| Mn²⁺ | 14.0 |
| Co³⁺ | 41.4 |
Note: These are representative values and can vary slightly depending on experimental conditions such as pH and ionic strength.
From Laboratory Curiosity to Analytical Workhorse: Early Applications
The understanding of EDTA's chelating properties, backed by quantitative data, paved the way for its widespread use in analytical chemistry.
Complexometric Titrations: The Determination of Water Hardness
One of the earliest and most significant applications of EDTA was in complexometric titrations, a method developed and refined by Schwarzenbach.[6] This technique revolutionized the analysis of metal ions in solution. A prime example is the determination of water hardness, which is caused by the presence of Ca²⁺ and Mg²⁺ ions.
Experimental Protocol: Determination of Total Water Hardness by EDTA Titration
-
Reagents:
-
Standardized EDTA solution (e.g., 0.01 M)
-
Buffer solution (pH 10, typically an ammonia-ammonium chloride buffer)
-
Eriochrome Black T indicator
-
Water sample
-
-
Procedure:
-
A known volume of the water sample is pipetted into a conical flask.
-
The pH 10 buffer solution is added to the water sample. This is crucial as the stability of the metal-indicator and metal-EDTA complexes is pH-dependent.
-
A few drops of the Eriochrome Black T indicator are added. In the presence of Mg²⁺ and Ca²⁺ ions, the indicator forms a wine-red complex.[10]
-
The solution is then titrated with the standard EDTA solution.
-
EDTA first complexes with any free Ca²⁺ and Mg²⁺ ions in the solution.
-
At the endpoint, the EDTA displaces the metal ions from the indicator complex, causing a sharp color change from wine-red to a distinct blue, the color of the free indicator.[10]
-
The volume of EDTA solution used is then recorded to calculate the total concentration of Ca²⁺ and Mg²⁺ ions, and thus the total hardness of the water.
-
Figure 2: Experimental workflow for water hardness titration.
The Expanding Horizon: EDTA in Drug Development and Beyond
The ability of EDTA to control metal ions has led to its application in numerous fields, including drug development. It is used as an excipient in pharmaceutical formulations to enhance stability by chelating trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients.[] Furthermore, its use in chelation therapy for heavy metal poisoning, approved by the FDA in the 1950s, marked a significant milestone in medicine.[6] The fundamental research into its properties also laid the groundwork for the development of other chelating agents used in various therapeutic and diagnostic applications.
Conclusion
The discovery and development of ethylenediaminetetraacetic acid represent a landmark achievement in chemistry. From its humble beginnings as a potential replacement for citric acid, the pioneering work of Ferdinand Münz, Frederick C. Bersworth, and Gerold Schwarzenbach transformed EDTA into an indispensable tool for scientists and medical professionals. The detailed understanding of its synthesis, chelating properties, and the quantitative data on its stability constants have enabled a vast array of applications that continue to impact research and industry today. This technical guide serves as a testament to the enduring legacy of this remarkable molecule and the scientific inquiry that brought its capabilities to light.
References
- 2. US2130505A - Polyamino carboxylic acids and process of making same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US2461519A - Method of producing carboxylic substituted aliphatic amines and metallic salts thereof - Google Patents [patents.google.com]
- 5. US2407645A - Aliphatic polycarboxylic amino acids and process of making them - Google Patents [patents.google.com]
- 6. Inside EDTA : Most Used Titrant in complexometric titrations - INSIDE CHEMISTRY [insidechem.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. Critical Survey of Stability Constants of EDTA Complexes: Critical ... - G. Anderegg - Google 圖書 [books.google.com.hk]
- 9. researchgate.net [researchgate.net]
- 10. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
Methodological & Application
protocol for preparing 0.5M disodium EDTA stock solution for laboratory use
Application Notes: 0.5M Disodium EDTA Stock Solution
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid widely used in molecular biology, biochemistry, and cell biology as a chelating agent.[1][2] Its primary function is to sequester divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺).[1] These ions are essential cofactors for many enzymes, including nucleases like DNases and RNases.[1][3] By binding these metal ions, EDTA effectively inhibits the activity of metal-dependent enzymes, making it an invaluable tool for protecting DNA and RNA from degradation during extraction and manipulation procedures.[1][3]
The disodium salt dihydrate form of EDTA (C₁₀H₁₄N₂Na₂O₈·2H₂O) is most commonly used for preparing aqueous solutions in the laboratory.[1][2] A critical aspect of its preparation is the pH adjustment; the EDTA powder will not fully dissolve in water until the pH is raised to approximately 8.0 with a base such as sodium hydroxide (NaOH).[1][4] This protocol outlines the standardized procedure for preparing a stable, sterile 0.5 M EDTA solution at pH 8.0.
Data Presentation
The quantities required for preparing a 0.5 M EDTA stock solution can be scaled according to laboratory needs. The table below summarizes the necessary mass of EDTA disodium salt dihydrate for common solution volumes.
| Final Volume | Molarity (M) | Reagent | Molecular Weight ( g/mol ) | Mass Required (g) | Approximate Starting Volume of Water |
| 1 L | 0.5 | EDTA Disodium Salt Dihydrate | 372.24[1][2][5] | 186.12[1][2] | 800 mL[1][2][6] |
| 500 mL | 0.5 | EDTA Disodium Salt Dihydrate | 372.24[1][2][5] | 93.06[1] | 400 mL[1] |
| 100 mL | 0.5 | EDTA Disodium Salt Dihydrate | 372.24[1][2][5] | 18.61[1][3] | 80 mL[1][3] |
Experimental Protocol
This protocol details the preparation of 1 liter of 0.5 M disodium EDTA solution, pH 8.0.
Materials and Equipment:
-
EDTA disodium salt dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)
-
Sodium hydroxide (NaOH) pellets or a 10 M NaOH solution[1]
-
Deionized or distilled water[1]
-
2 L Beaker[1]
-
1 L Graduated cylinder[1]
-
Magnetic stirrer and a magnetic stir bar[1]
-
pH meter[1]
-
Spatula and weighing boat[1]
-
Autoclavable storage bottle (1 L)[1]
-
Autoclave or a 0.22 µm sterile filter unit[5]
Procedure:
-
Initial Solvent Measurement: Pour 800 mL of deionized water into a 2 L beaker.[1][2][6]
-
Adding EDTA: Weigh out 186.1 g of EDTA disodium salt dihydrate and add it to the water while stirring.[1][6] The solution will appear milky as the EDTA will not immediately dissolve.[1]
-
pH Adjustment and Dissolution:
-
Place the beaker on a magnetic stirrer with a stir bar and begin vigorous stirring.[6]
-
While monitoring with a pH meter, slowly add NaOH pellets (approximately 18-20 grams) or a 10 M NaOH solution dropwise to the suspension.[1][2][6][7]
-
Be patient, as the EDTA will only start to dissolve as the pH approaches 8.0.[1][6] The solution will become clear once all the EDTA has dissolved.[1]
-
Add the NaOH slowly and carefully to avoid overshooting the target pH.[6][7]
-
-
Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, carefully transfer the solution to a 1 L graduated cylinder.[1][5] Add deionized water to bring the final volume to exactly 1 liter.[1]
-
Sterilization: For applications requiring sterility, sterilize the solution by autoclaving for 20 minutes at 15 psi on a liquid cycle or by passing it through a 0.22 µm or 0.5-micron filter.[2][3][5][6][7] Dispense into sterile containers as needed.[6][7]
Storage:
Store the 0.5 M EDTA solution at room temperature.[3] While some protocols suggest storage at 4°C, salts may precipitate at lower temperatures.[8][9] If precipitation occurs, allow the solution to warm to room temperature to redissolve the precipitate before use.[8]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[1]
-
Sodium hydroxide (NaOH) is caustic and must be handled with care to avoid contact with skin and eyes.[1]
-
Consult the Material Safety Data Sheets (MSDS) for both EDTA and NaOH before beginning the procedure.[1]
Visualized Workflow
Caption: Workflow for preparing 0.5M Disodium EDTA solution.
References
- 1. benchchem.com [benchchem.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. toptipbio.com [toptipbio.com]
- 4. quora.com [quora.com]
- 5. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 6. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 7. docs.gerbu.de [docs.gerbu.de]
- 8. 0.5 M EDTA pH 8.0 (MB-014) | Rockland [rockland.com]
- 9. media.cellsignal.cn [media.cellsignal.cn]
Application Notes and Protocols for Using Disodium EDTA as an Anticoagulant for Whole Blood Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that acts as a chelating agent, effectively sequestering metal ions. In hematology, its dipotassium (K2) and tripotassium (K3) salts are widely used as anticoagulants. This document focuses on the application of disodium EDTA (Na2EDTA) for the anticoagulation of whole blood intended for analysis. Proper sample collection and the use of an optimal EDTA concentration are critical for maintaining the integrity of blood cells and ensuring accurate and reliable results in various hematological assays.
The primary mechanism of EDTA's anticoagulant activity is the chelation of calcium ions (Ca²⁺) in the blood.[1] Calcium is a crucial cofactor in the blood coagulation cascade; its removal by EDTA prevents the activation of several key clotting factors, thereby inhibiting the formation of a fibrin clot.[1][2] This property makes EDTA the anticoagulant of choice for most hematological studies as it preserves the morphology of blood cells, including erythrocytes, leukocytes, and platelets, for analysis.[3]
Data Presentation
The concentration of disodium EDTA in a blood sample is a critical pre-analytical variable that can significantly impact the results of a complete blood count (CBC). The following tables summarize the quantitative effects of varying concentrations of disodium EDTA on key hematological parameters.
Table 1: Effect of Excessive Disodium EDTA Concentration on Erythrocyte Parameters
Data synthesized from a study by Ratnaningsih, T., et al. (2006). The study used a standard concentration of 2 mg/mL and excessive concentrations of 4 mg/mL, 6 mg/mL, and 8 mg/mL.[4]
| Parameter | 2 mg/mL (Standard) | 4 mg/mL | 6 mg/mL | 8 mg/mL | Trend with Increasing EDTA Concentration |
| RBC Count (x10¹²/L) | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Hemoglobin (HGB, g/dL) | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Hematocrit (HCT, %) | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Mean Corpuscular Volume (MCV, fL) | Baseline | ↑ | ↑↑ | ↑↑↑ | Significant Increase |
| Mean Corpuscular Hemoglobin (MCH, pg) | Baseline | ↔ | ↔ | ↔ | No Significant Change |
| Mean Corpuscular Hemoglobin Concentration (MCHC, g/dL) | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Red Cell Distribution Width (RDW, %) | Baseline | ↑ | ↑↑ | ↑↑↑ | Significant Increase |
| Erythrocyte Morphology | Normal | Echinocytes | Echinocytes, Ghost Cells | Echinocytes, Ghost Cells | Increased Abnormalities |
Table 2: Effect of Excessive Disodium EDTA Concentration on Leukocyte Parameters
Data synthesized from a study by Sukorini, U., et al. (2007). The study used a standard concentration of 2 mg/mL and excessive concentrations of 4 mg/mL, 6 mg/mL, and 8 mg/mL.
| Parameter | 2 mg/mL (Standard) | 4 mg/mL | 6 mg/mL | 8 mg/mL | Trend with Increasing EDTA Concentration |
| Total Leukocyte Count (x10⁹/L) | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Absolute Neutrophil Count | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Absolute Lymphocyte Count | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Absolute Monocyte Count | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Absolute Eosinophil Count | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Absolute Basophil Count | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Neutrophil Percentage (%) | Baseline | ↑ | ↑↑ | ↑↑↑ | Significant Increase |
| Lymphocyte Percentage (%) | Baseline | ↔ | ↔ | ↔ | No Significant Change |
| Monocyte Percentage (%) | Baseline | ↓ | ↓↓ | ↓↓↓ | Significant Decrease |
| Eosinophil Percentage (%) | Baseline | ↔ | ↔ | ↔ | No Significant Change |
| Basophil Percentage (%) | Baseline | ↔ | ↔ | ↔ | No Significant Change |
| Leukocyte Morphology | Normal | Cytoplasmic vacuolation, nuclear swelling | Increased severity of changes | Increased severity of changes | Increased Abnormalities |
Experimental Protocols
Protocol 1: Preparation of 10% (w/v) Disodium EDTA Anticoagulant Solution
Materials:
-
Disodium EDTA dihydrate (Na₂EDTA·2H₂O)
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile storage bottles
Procedure:
-
Weigh 10 g of disodium EDTA dihydrate using an analytical balance.
-
Transfer the weighed EDTA powder into a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the EDTA is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before final volume adjustment.
-
Once dissolved and cooled, add distilled water to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Transfer the solution to a sterile, clearly labeled storage bottle.
-
Store the 10% EDTA solution at 4°C. The solution is stable for several months.
Protocol 2: Whole Blood Collection and Anticoagulation
Objective: To collect venous blood and anticoagulate it with the optimal concentration of disodium EDTA (1.5-2.2 mg/mL of blood).[5]
Materials:
-
Prepared 10% disodium EDTA solution or commercially available EDTA-coated vacuum tubes.
-
Syringes and needles of appropriate gauge for venipuncture.
-
Blood collection tubes (if not using pre-coated tubes).
-
Tourniquet.
-
70% alcohol swabs.
-
Gauze and bandages.
-
Personal protective equipment (gloves, lab coat).
Procedure:
-
Preparation: If preparing your own tubes, add the appropriate volume of 10% EDTA solution to the collection tube. For a final concentration of 2 mg/mL, add 20 µL of 10% EDTA solution for every 1 mL of blood to be collected. Allow the solution to air dry or use a gentle stream of air to create a thin film of EDTA on the bottom of the tube.
-
Patient/Subject Preparation: Ensure the subject is seated or lying down comfortably.
-
Venipuncture Site Selection: Apply a tourniquet to the upper arm to visualize a suitable vein.
-
Site Disinfection: Cleanse the venipuncture site with a 70% alcohol swab and allow it to air dry completely.
-
Blood Collection: Perform venipuncture using a sterile needle and syringe. Draw the required volume of blood.
-
Tube Filling and Mixing:
-
If using pre-prepared tubes, carefully transfer the blood from the syringe into the tube.
-
If using vacuum tubes, engage the tube with the needle holder to allow the vacuum to draw the blood to the correct fill volume.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA.[6] Do not shake vigorously as this can cause hemolysis and cellular damage.[5]
-
-
Labeling: Label the tube with the necessary information (e.g., patient/subject ID, date, and time of collection).
-
Post-Collection: Apply pressure to the venipuncture site with gauze and then apply a bandage.
-
Storage: Store the anticoagulated blood at room temperature (18-25°C) if analysis is to be performed within a few hours. For longer storage (up to 24 hours), refrigerate at 2-8°C.[5] Do not freeze whole blood samples.
Protocol 3: Preparation of a Peripheral Blood Smear
Objective: To prepare a high-quality blood smear for morphological analysis of blood cells.
Materials:
-
EDTA-anticoagulated whole blood.
-
Clean, high-quality glass microscope slides.
-
Spreader slide (a slide with a smooth, beveled edge).
-
Pipette or capillary tube.
Procedure:
-
Place a small drop of well-mixed EDTA-anticoagulated blood (approximately 2-3 mm in diameter) near the frosted end of a clean microscope slide.
-
Hold the spreader slide at a 30-45° angle in front of the blood drop.
-
Move the spreader slide back to make contact with the drop of blood, allowing the blood to spread along the edge of the spreader slide by capillary action.
-
In a smooth, steady, and rapid motion, push the spreader slide forward to the end of the slide, creating a thin film of blood. The smear should have a "feathered edge."
-
Allow the blood smear to air dry completely. Do not blow on the slide to dry it.
-
Label the slide with a pencil on the frosted end.
-
The smear is now ready for staining (e.g., with Wright-Giemsa stain).
Mandatory Visualizations
Diagram 1: Mechanism of Disodium EDTA Anticoagulation
Caption: Mechanism of disodium EDTA as an anticoagulant.
Diagram 2: Experimental Workflow for Whole Blood Analysis
Caption: Workflow for whole blood collection and analysis.
References
- 1. Quality Control in Hematology Laboratories Best Practices [scopiolabs.com]
- 2. What are the quality control measures for K3 EDTA blood tubes? - Blog [china-yongkang.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. edtatube.com [edtatube.com]
- 6. edtatube.com [edtatube.com]
application of disodium EDTA in electrophoresis buffers for nucleic acid separation
Introduction
Disodium ethylenediaminetetraacetic acid (EDTA) is a crucial component in electrophoresis buffers used for the separation of nucleic acids, such as DNA and RNA, via agarose or polyacrylamide gels. Its primary function is to preserve the integrity of the nucleic acid samples during the electrophoretic run. This is achieved through its ability to chelate divalent cations, which are essential cofactors for nucleases that can degrade nucleic acid molecules.
Mechanism of Action
Nucleases, specifically DNases and RNases, are enzymes that catalyze the hydrolytic cleavage of phosphodiester bonds in the backbone of DNA and RNA, respectively. Many of these enzymes require divalent cations, most notably magnesium (Mg²⁺), for their catalytic activity.[1][2][3][4] Disodium EDTA is a powerful chelating agent that binds tightly to these divalent cations, effectively sequestering them and making them unavailable to the nucleases.[1][2][3] This inhibition of nuclease activity is critical for preventing the degradation of nucleic acid samples during the often lengthy process of electrophoresis, ensuring that the resulting bands on the gel accurately reflect the size and quantity of the target molecules.
Caption: Mechanism of Disodium EDTA in protecting nucleic acids.
Common Electrophoresis Buffers Containing Disodium EDTA
Two of the most widely used buffers for nucleic acid gel electrophoresis are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). Both contain Disodium EDTA as a key component, but differ in their buffering agent (acetate vs. borate), which influences their buffering capacity and resolution characteristics.
-
TAE (Tris-acetate-EDTA) Buffer: This buffer has a lower buffering capacity than TBE, which can become exhausted during long electrophoresis runs.[5] However, linear, double-stranded DNA tends to run faster in TAE.[5] It is often preferred for the separation of large DNA fragments (>20 kb).[6]
-
TBE (Tris-borate-EDTA) Buffer: TBE has a higher buffering capacity, making it suitable for longer electrophoresis runs without buffer recirculation.[1] It provides better resolution for smaller DNA fragments (< 1000 bp).[7] The borate in TBE can be a strong inhibitor for many enzymes, so TAE is often recommended if the DNA is to be used in subsequent enzymatic applications.[1]
Quantitative Data: Composition of Common Electrophoresis Buffers
The following tables summarize the typical compositions for stock and working solutions of TAE and TBE buffers.
Table 1: Composition of 50x TAE Stock Solution (1 Liter)
| Component | Molecular Weight ( g/mol ) | Amount | Final Concentration (in 50x stock) |
| Tris base | 121.14 | 242 g | 2 M |
| Glacial Acetic Acid | 60.05 | 57.1 mL | 1 M |
| Disodium EDTA dihydrate | 372.24 | 18.6 g | 50 mM |
Table 2: Composition of 1x TAE Working Solution
| Component | Final Concentration |
| Tris-acetate | 40 mM |
| Disodium EDTA | 1 mM |
Table 3: Composition of 10x TBE Stock Solution (1 Liter)
| Component | Molecular Weight ( g/mol ) | Amount | Final Concentration (in 10x stock) |
| Tris base | 121.14 | 108 g | 0.89 M |
| Boric Acid | 61.83 | 55 g | 0.89 M |
| Disodium EDTA dihydrate | 372.24 | 7.4 g | 20 mM |
Table 4: Composition of 0.5x TBE Working Solution
| Component | Final Concentration |
| Tris-borate | 45 mM |
| Disodium EDTA | 1 mM |
Experimental Protocols
The following are detailed protocols for the preparation of stock and working solutions of TAE and TBE buffers.
Protocol 1: Preparation of 0.5 M EDTA Stock Solution (pH 8.0)
This stock solution is a common starting point for preparing various buffers in a molecular biology lab.
Materials:
-
Disodium EDTA dihydrate (FW = 372.24 g/mol )
-
Deionized water
-
Sodium hydroxide (NaOH) pellets or solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Graduated cylinder
Procedure:
-
To prepare 500 mL of 0.5 M EDTA solution, weigh out 93.05 g of disodium EDTA dihydrate.[6][7]
-
Add the EDTA powder to a beaker containing approximately 400 mL of deionized water.[6][7]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution. Note that EDTA will not fully dissolve until the pH is adjusted to approximately 8.0.[6][7]
-
Slowly add NaOH while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the EDTA is completely dissolved and the pH of the solution is 8.0.[6][7][8]
-
Once the desired pH is reached and the EDTA is fully dissolved, transfer the solution to a graduated cylinder and adjust the final volume to 500 mL with deionized water.[6][7]
-
Sterilize the solution by autoclaving and store at room temperature.
Protocol 2: Preparation of 50x TAE Buffer Stock Solution (1 Liter)
Caption: Workflow for preparing 50x TAE buffer stock solution.
Materials:
-
Tris base (FW = 121.14 g/mol )
-
Glacial acetic acid
-
0.5 M EDTA (pH 8.0) stock solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or flask (2 L)
-
Graduated cylinders
Procedure:
-
Weigh 242 g of Tris base and add it to a 2 L beaker containing a stir bar.[5][9]
-
Add approximately 700 mL of deionized water and stir until the Tris base is completely dissolved.[9]
-
Carefully add 57.1 mL of glacial acetic acid to the solution.[5][9]
-
The pH of the 50x stock solution does not need to be adjusted and should be around 8.5.[6]
-
Store the 50x TAE buffer at room temperature.[9]
Preparation of 1x TAE Working Solution: To prepare a 1x working solution, dilute the 50x stock solution 1:50 with deionized water. For example, to make 1 L of 1x TAE, add 20 mL of 50x TAE stock to 980 mL of deionized water. The final concentrations will be 40 mM Tris-acetate and 1 mM EDTA.[5][6]
Protocol 3: Preparation of 10x TBE Buffer Stock Solution (1 Liter)
Materials:
-
Tris base (FW = 121.14 g/mol )
-
Boric acid (FW = 61.83 g/mol )
-
0.5 M EDTA (pH 8.0) stock solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or flask (2 L)
-
Graduated cylinders
Procedure:
-
Weigh 108 g of Tris base and 55 g of boric acid and add them to a 2 L beaker containing a stir bar.[4][7]
-
Add approximately 900 mL of deionized water and stir until the solids are completely dissolved.
-
Add 40 mL of 0.5 M EDTA (pH 8.0) stock solution.[10]
-
Add deionized water to bring the final volume to 1 L.[7]
-
Mix the solution thoroughly. The pH of the 10x stock solution does not typically require adjustment.
-
Store the 10x TBE buffer at room temperature. A precipitate may form over time, which can be redissolved by gentle warming.[7]
Preparation of 0.5x TBE Working Solution: To prepare a 0.5x working solution, dilute the 10x stock solution 1:20 with deionized water. For example, to make 1 L of 0.5x TBE, add 50 mL of 10x TBE stock to 950 mL of deionized water. The final concentrations will be 45 mM Tris-borate and 1 mM EDTA.[7]
Conclusion
Disodium EDTA is an indispensable component of nucleic acid electrophoresis buffers. Its ability to chelate divalent cations and thereby inhibit nuclease activity is fundamental to preserving the integrity of DNA and RNA samples during separation. The choice between TAE and TBE buffer, both containing EDTA, will depend on the specific application, including the size of the nucleic acid fragments being analyzed and the required resolution. The protocols provided here offer standardized methods for the preparation of these essential buffers for reproducible and reliable results in molecular biology research.
References
- 1. researchgate.net [researchgate.net]
- 2. What does EDTA do in agarose gel electrophoresis? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. TBE buffer - Wikipedia [en.wikipedia.org]
- 5. TAE buffer - Wikipedia [en.wikipedia.org]
- 6. Learn How to Make a TAE Buffer in a Few Steps [thoughtco.com]
- 7. How to Make TBE Buffer in 3 Easy Steps [thoughtco.com]
- 8. static.igem.org [static.igem.org]
- 9. gatescientific.com [gatescientific.com]
- 10. Preparing 10x TBE Electrophoresis buffer [protocols.io]
Application Notes and Protocols for Disodium EDTA Decalcification of Bone Tissue for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunohistochemistry (IHC) on bone tissue is a critical technique for investigating normal physiological processes, disease pathogenesis, and the effects of therapeutic interventions. However, the dense mineralized matrix of bone presents a significant challenge for histological preparation, requiring a decalcification step to enable sectioning. The choice of decalcifying agent is paramount, as harsh methods can compromise tissue morphology and, crucially, destroy antigenic epitopes, leading to unreliable IHC results.
Disodium ethylenediaminetetraacetic acid (EDTA) is a chelating agent that gently removes calcium ions from the bone matrix at a neutral pH. This method is widely recognized as the gold standard for decalcification when optimal preservation of tissue structure, antigenicity, and nucleic acid integrity is required.[1][2][3] While slower than acid-based methods, the superior quality of the resulting sections makes EDTA the preferred choice for a wide range of IHC applications.[1][3]
These application notes provide a detailed protocol for the decalcification of bone tissue using disodium EDTA, optimized for subsequent immunohistochemical analysis.
Mechanism of EDTA Decalcification
EDTA removes calcium from bone tissue through chelation. At a neutral pH, the EDTA molecule surrounds and binds to calcium ions (Ca²⁺) present in the hydroxyapatite crystals of the bone matrix, forming a stable, soluble complex. This process gradually dissolves the mineral component of the bone, leaving the organic matrix and cellular components intact for histological analysis.
Caption: Diagram illustrating the chelation of calcium ions by EDTA.
Experimental Protocols
Materials and Reagents
-
10% Neutral Buffered Formalin (NBF)
-
Disodium EDTA (Ethylenediaminetetraacetic acid, dihydrate)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide
-
Distilled or Deionized Water
-
Phosphate Buffered Saline (PBS)
-
Processing Reagents (Ethanol, Xylene, Paraffin)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0; or 1 mM EDTA, pH 8.0)
-
IHC Detection System (Primary and Secondary Antibodies, Chromogen, etc.)
Preparation of 10-14% Disodium EDTA Decalcification Solution (pH 7.2-7.4)
-
To prepare a 10% EDTA solution, dissolve 100g of disodium EDTA dihydrate in approximately 800 mL of distilled water.[4]
-
To prepare a 14% EDTA solution, dissolve 140g of free acid EDTA in 700 mL of distilled water.[3][5]
-
EDTA will not fully dissolve until the pH is raised. Slowly add NaOH or ammonium hydroxide while stirring continuously to adjust the pH to 7.2-7.4.[3][4][5]
-
Once the EDTA is fully dissolved and the pH is stable, add distilled water to bring the final volume to 1 L.
-
Store the solution at room temperature or 4°C.
Step-by-Step Protocol
-
Fixation:
-
Immediately after dissection, fix bone specimens in 10% Neutral Buffered Formalin for 24-48 hours at room temperature.[5] The volume of fixative should be at least 10-20 times the volume of the tissue to ensure thorough fixation.[6] For larger specimens, fixation time may need to be extended.[7]
-
Proper fixation is crucial before decalcification to preserve tissue morphology.
-
-
Rinsing:
-
After fixation, thoroughly rinse the specimens in running tap water or several changes of PBS to remove excess formalin.[8]
-
-
Decalcification:
-
Immerse the fixed and rinsed bone tissue in the 10-14% EDTA solution. The volume of the decalcifying solution should be at least 20 times the volume of the tissue.[5]
-
Incubate at room temperature (18-25°C) or at 4°C for slower, gentler decalcification. For accelerated decalcification, the temperature can be raised to 37°C, but this may slightly compromise morphology compared to room temperature.[1]
-
Agitate the samples gently and continuously on a rocker or shaker to facilitate the exchange of calcium and EDTA ions.
-
Change the EDTA solution every 1-3 days to maintain the concentration gradient and ensure efficient decalcification.[6][9]
-
-
Endpoint Determination:
-
The duration of decalcification depends on the size, density, and type of bone, as well as the temperature and EDTA concentration. It can range from a few days to several weeks.[10]
-
The endpoint of decalcification can be determined by several methods:
-
Physical Method (less recommended): Gently bending the specimen or probing with a needle. This method is less accurate and can cause tissue damage.[11]
-
Radiological Method (most accurate): X-raying the specimen is the most reliable way to confirm the complete removal of calcium.[6][11]
-
Chemical Test: A chemical test can be performed on the used decalcifying solution to detect the presence of calcium.[11][12]
-
-
-
Post-Decalcification Rinsing:
-
Once decalcification is complete, rinse the tissue thoroughly in several changes of PBS or running tap water for at least 4-8 hours to remove any residual EDTA.[12]
-
-
Tissue Processing and Embedding:
-
Dehydrate the decalcified tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), clear with xylene, and infiltrate with paraffin according to standard histological procedures.
-
-
Sectioning:
-
Cut paraffin-embedded sections at 4-5 µm thickness and mount on positively charged slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval. Heat-Induced Epitope Retrieval (HIER) is commonly required. For many antibodies on EDTA-decalcified tissue, heating sections in a 1 mM EDTA solution (pH 8.0) yields superior results.[4] Alternatively, a 10 mM sodium citrate buffer (pH 6.0) can be used.[13] Enzymatic retrieval methods may also be suitable for certain antigens.[14]
-
Proceed with blocking, primary and secondary antibody incubations, and chromogen detection according to standard IHC protocols.
-
Data Presentation
The rate of EDTA decalcification is significantly influenced by temperature. The following table summarizes a comparative study on the decalcification times for rat mandibles.
| Decalcifying Agent | Temperature | Decalcification Time (Anterior Mandible) | Decalcification Time (Posterior Mandible) |
| 10% EDTA | Room Temperature | 220 hours | 191 hours |
| 10% EDTA | 37°C | 102 hours | 73 hours |
| 5% Nitric Acid | Room Temperature | 13.5 hours | 4.3 hours |
| 10% Formic Acid | Room Temperature | 140 hours | 36 hours |
Data adapted from a study on rat mandibles.[1]
As the data indicates, increasing the temperature to 37°C can significantly accelerate the decalcification process with EDTA.[1] However, for optimal preservation of cellular and structural details for IHC, decalcification at room temperature is often recommended.[1]
Workflow Diagram
Caption: A comprehensive workflow from tissue fixation to IHC analysis.
Troubleshooting
-
Incomplete Decalcification: If sections are difficult to cut or show tearing, decalcification may be incomplete. Re-evaluate the endpoint determination method or extend the decalcification time.
-
Poor Tissue Morphology: This can result from inadequate fixation. Ensure the fixative volume is sufficient and the fixation time is appropriate for the sample size.
-
Weak or No IHC Staining: This may be due to over-fixation or suboptimal antigen retrieval. Optimize the fixation time and test different antigen retrieval methods (e.g., varying buffer pH, temperature, or incubation time).
-
Sections Falling Off Slides: This can be a problem with decalcified tissues, especially during HIER. Ensure the use of positively charged slides and consider a gentler antigen retrieval method, such as overnight incubation at a lower temperature (e.g., 60°C).[7]
By following these detailed protocols and considering the key variables, researchers can achieve high-quality, reproducible immunohistochemical staining on bone tissue, enabling robust and reliable data for a wide range of research and development applications.
References
- 1. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmatonline.com [jmatonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Driving the Mineral out Faster: Simple Modifications of the Decalcification Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. milestonemedsrl.com [milestonemedsrl.com]
- 9. media.dent.umich.edu [media.dent.umich.edu]
- 10. Decalcification Solutions for Bone - IHC WORLD [ihcworld.com]
- 11. Methods and Protocols for Decalcification of Bone Material - IHC WORLD [ihcworld.com]
- 12. Decalcification: Acid or EDTA? - IHC WORLD [ihcworld.com]
- 13. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Disodium EDTA in Adherent Cell Detachment
For Researchers, Scientists, and Drug Development Professionals
Disodium ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely employed in cell culture for the gentle detachment of adherent cells. Unlike enzymatic methods such as trypsinization, which cleaves cell surface proteins, EDTA offers a non-enzymatic approach that can be crucial for applications where the integrity of surface markers is paramount, such as immunophenotyping by flow cytometry. This document provides detailed application notes, protocols, and a comparative analysis of EDTA-based cell detachment methods.
Mechanism of Action
Disodium EDTA facilitates cell detachment by chelating divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), from the extracellular environment. These ions are essential cofactors for various cell adhesion molecules (CAMs), including cadherins and integrins, which mediate cell-to-cell and cell-to-extracellular matrix (ECM) adhesion, respectively.[1][2][3][4][5][6] By sequestering these ions, EDTA disrupts the proper conformation and function of these adhesion proteins, leading to the weakening of cell attachments and subsequent detachment from the culture substrate.[2][3]
Caption: Mechanism of Disodium EDTA in Cell Detachment.
Experimental Protocols
Protocol 1: Standard Cell Detachment for Subculturing
This protocol is suitable for routine passaging of adherent cell lines where a gentle, non-enzymatic detachment is preferred.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Disodium EDTA solution (0.5 mM in PBS)
-
Complete cell culture medium
Procedure:
-
Aspirate the culture medium from the flask or dish.
-
Wash the cell monolayer once with Ca²⁺/Mg²⁺-free PBS to remove any residual serum, which can inhibit EDTA activity.[7]
-
Aspirate the PBS wash.
-
Add a sufficient volume of pre-warmed (37°C) 0.5 mM EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).
-
Incubate the vessel at 37°C for 5-15 minutes. The incubation time will vary depending on the cell line's adherence.[7]
-
Monitor the cells under a microscope. Detached cells will appear rounded and begin to float. Gentle tapping of the vessel can aid detachment.[5][7]
-
Once the majority of cells are detached, add an equal volume of complete culture medium to inactivate the EDTA by reintroducing divalent cations.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium for cell counting and replating.
Protocol 2: High-Throughput Cell Detachment for Flow Cytometry
This protocol is optimized for detaching adherent cells directly in microplates for subsequent analysis by flow cytometry, minimizing cell loss.[8][9]
Materials:
-
Complete cell culture medium
-
Disodium EDTA solution (e.g., 15 mM stock solution, pH 6.14)[10]
-
Staining buffer or antibody solution
Procedure:
-
Culture adherent cells in a 96- or 384-well microplate to the desired confluency.
-
Directly add a pre-determined volume of a concentrated EDTA solution to each well to achieve a final concentration of approximately 2.9-3.0 mM.[8][9][10] For example, for cells cultured in 50 µL of medium, add 12 µL of 12.5–17.5 mM EDTA.[8]
-
Incubate the plate at 37°C for 15-45 minutes.[8][10] The optimal time should be determined for each cell line.
-
If necessary, gently shake the plate to facilitate detachment.[10]
-
Proceed directly with the addition of staining reagents (e.g., antibodies, viability dyes) to the wells.
-
Analyze the cells directly on a high-throughput flow cytometer. This method bypasses washing and centrifugation steps, reducing cell loss.[8][9][10]
Caption: Standard Experimental Workflow for Cell Detachment using Disodium EDTA.
Data Presentation: Comparison of Cell Detachment Methods
| Parameter | Disodium EDTA | Trypsin-EDTA | Accutase | Cell Scraper |
| Mechanism | Non-enzymatic, chelates Ca²⁺/Mg²⁺ | Enzymatic (protease) and chelation | Enzymatic (proteolytic and collagenolytic) | Mechanical force |
| Detachment Time | Slower (can be 15-60 min)[11] | Fast (typically 2-5 min)[5][11] | Fast to moderate | Immediate |
| Cell Viability | Generally high, but prolonged exposure can reduce viability[11] | High with optimal timing, but over-trypsinization is cytotoxic[12][13] | Generally high[14][15] | Often low due to mechanical damage[12][13] |
| Cell Surface Proteins | Preserved[9] | Can be cleaved, affecting downstream analysis[12][13][14] | Generally gentler than trypsin, but some epitopes may be affected[14][16] | Generally preserved, but membrane integrity can be compromised |
| Typical Concentration | 0.5 - 3.0 mM[8][10] | 0.05% - 0.25% Trypsin with 0.53 mM EDTA[9] | Ready-to-use solution | N/A |
| Neutralization | Addition of complete medium (reintroduces Ca²⁺/Mg²⁺) | Addition of serum-containing medium or trypsin inhibitors[1] | Dilution with medium | N/A |
Concluding Remarks
The choice of cell detachment method is critical and should be tailored to the specific cell type and downstream application. Disodium EDTA provides a gentle, non-enzymatic method that is particularly advantageous when the integrity of cell surface proteins is essential. While it may require longer incubation times compared to enzymatic methods, the preservation of surface epitopes often outweighs this consideration for sensitive applications like flow cytometry and cell-based screening assays. For routine cell passaging, a combination of trypsin and EDTA is often employed for its speed and efficiency.[1][2][3][6] Researchers should optimize the concentration and incubation time of the chosen detachment reagent for their specific cell line to ensure high cell viability and recovery.
References
- 1. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - UZ [thermofisher.com]
- 2. Cell detachment with trypsin/EDTA: the biochemistry going on when you take cells off! – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. purmabiologics.com [purmabiologics.com]
- 4. researchgate.net [researchgate.net]
- 5. 胰蛋白酶细胞解离方案 [sigmaaldrich.com]
- 6. caissonlabs.com [caissonlabs.com]
- 7. Dissociation Protocols [cytion.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A “No‐Touch” Antibody‐Staining Method of Adherent Cells for High‐Throughput Flow Cytometry in 384‐Well Microplate Format for Cell‐Based Drug Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Different Cell-Detaching Methods on the Viability and Cell Surface Antigen Expression of Synovial Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of cell harvesting methods on detection of cell surface proteins and apoptotic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Different methods of detaching adherent cells and their effects on the cell surface expression of Fas receptor and Fas ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Standard Operating Procedure for the Use of Disodium EDTA in Enzyme Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the use of disodium ethylenediaminetetraacetic acid (EDTA) in enzyme assays. It is intended for researchers, scientists, and professionals in the field of drug development who utilize enzymatic assays and need to understand and control the influence of divalent metal ions.
Disodium EDTA is a widely used chelating agent that forms stable complexes with divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺).[1] Many enzymes, known as metalloenzymes, require these metal ions as cofactors for their catalytic activity.[2][3] Consequently, EDTA is an invaluable tool for investigating the metal ion dependency of enzymes, inhibiting metalloenzyme activity, and preventing non-specific reactions mediated by trace metal contaminants.
Principle of Action
EDTA's primary mechanism of action in enzyme assays is the sequestration of essential divalent metal ions from the active site of metalloenzymes, leading to a reduction or complete inhibition of their activity.[2][3] This property allows researchers to:
-
Determine Metal Ion Dependency: By comparing enzyme activity in the presence and absence of EDTA, one can ascertain whether an enzyme requires divalent cations for its function.
-
Inhibit Metalloenzyme Activity: EDTA can be used as a specific inhibitor for metalloenzymes in complex biological samples or to stop an enzymatic reaction at a specific time point.
-
Characterize Enzyme Kinetics: The effect of EDTA on the kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can provide insights into the role of the metal cofactor in substrate binding and catalysis.
Quantitative Data on EDTA Inhibition
The inhibitory effect of disodium EDTA is dependent on the specific enzyme, the concentration of EDTA, and the affinity of the enzyme for its metal cofactor. The following table summarizes key quantitative data on the inhibition of various enzymes by EDTA.
| Enzyme | Organism/Source | EDTA Concentration | Effect | Reference |
| Metallo-β-lactamase (IMP-1) | Pseudomonas aeruginosa | 55 ± 8.2 µM | IC₅₀ | [4] |
| Matrix Metalloproteinases (MMPs) | Human Dentin | 17% (w/v) for 1 min | 55.1 ± 21.5% inhibition | [5] |
| Matrix Metalloproteinases (MMPs) | Human Dentin | 17% (w/v) for 2 min | 72.8 ± 11.7% inhibition | [5] |
| Matrix Metalloproteinases (MMPs) | Human Dentin | 17% (w/v) for 5 min | 74.7 ± 9.7% inhibition | [5] |
| Matrix Metalloproteinase 2 (MMP-2) | Rabbit Aqueous Humor | 2.5 mg | Significant reduction in activity | [6] |
| Matrix Metalloproteinase 2 (MMP-2) | Rabbit Aqueous Humor | 5 mg | Significant reduction in activity | [6] |
| Alkaline Phosphatase | Calf Intestine | - | pIC₅₀ = 3.07 ± 0.03 | [7] |
| Papain-like Protease (PLpro) | SARS-CoV-2 | 0.1 mM - 10 mM | Linearly increases the IC₅₀ of ZnCl₂ | [8] |
| dUTPase | Human (hDUT) | 30 µM | 2.7-fold increase in Kₘ | [9] |
| dUTPase | Human (hDUT) | 100 µM | 94% decrease in kcat | [9] |
Experimental Protocols
Preparation of 0.5 M Disodium EDTA Stock Solution (pH 8.0)
A 0.5 M stock solution of disodium EDTA at pH 8.0 is a standard laboratory reagent. The disodium salt of EDTA will not fully dissolve until the pH is adjusted to approximately 8.0.
Materials:
-
Disodium EDTA dihydrate (FW: 372.24 g/mol )
-
Sodium hydroxide (NaOH), solid pellets or a concentrated solution
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder
-
Autoclave
Procedure:
-
To prepare 1 L of 0.5 M EDTA solution, weigh out 186.1 g of disodium EDTA dihydrate.
-
Add the EDTA powder to a beaker containing approximately 800 mL of distilled water.
-
Place the beaker on a magnetic stirrer and add a stir bar. The solution will be cloudy as the EDTA is not yet dissolved.
-
Slowly add NaOH while monitoring the pH with a calibrated pH meter. The EDTA will begin to dissolve as the pH approaches 8.0.
-
Continue adding NaOH until the pH is stable at 8.0 and all the EDTA has dissolved.
-
Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with distilled water.
-
For sterile applications, autoclave the solution. Store at room temperature.
Protocol for Determining Enzyme Dependence on Divalent Metal Ions
This protocol provides a general framework for assessing whether an enzyme's activity is dependent on divalent metal ions using disodium EDTA.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer appropriate for the enzyme (ensure it does not contain chelating agents)
-
0.5 M Disodium EDTA stock solution (pH 8.0)
-
Solutions of divalent metal ions (e.g., 1 M MgCl₂, 1 M ZnCl₂, 1 M CaCl₂)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Experimental Workflow:
References
- 1. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. That zincing feeling: the effects of EDTA on the behaviour of zinc-binding transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. That zincing feeling: the effects of EDTA on the behaviour of zinc-binding transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of calcium-EDTA as an inhibitor for metallo-β-lactamase in a mouse model of Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Disodium EDTA for Metalloproteinase Inhibition in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metalloproteinases, a class of zinc-dependent endopeptidases, are a significant concern during protein purification as they can degrade the target protein, leading to lower yields and compromised structural integrity. Disodium ethylenediaminetetraacetic acid (EDTA) is a widely used and effective chelating agent for inhibiting metalloproteinase activity. By sequestering the divalent metal cations, primarily zinc (Zn²⁺) and calcium (Ca²⁺), which are essential for the catalytic activity of these enzymes, disodium EDTA effectively inactivates them.[1] This application note provides detailed protocols and quantitative data for the use of disodium EDTA as a metalloproteinase inhibitor in protein purification workflows.
Data Presentation: Efficacy of Disodium EDTA in Metalloproteinase Inhibition
While direct IC50 values for disodium EDTA against specific metalloproteinases are not consistently reported in the literature, its potent, dose-dependent inhibition has been demonstrated in various assays.[1] The following tables summarize the effective concentrations and observed inhibition of metalloproteinases by disodium EDTA under different experimental conditions.
Table 1: Recommended Working Concentrations of Disodium EDTA for Metalloproteinase Inhibition
| Application | Recommended Concentration Range | Notes |
| General Protein Lysis Buffers | 1 - 10 mM | A final concentration of 5 mM is a common starting point.[2] |
| Cell Culture Supernatants | 1 mM | Sufficient to inhibit metalloproteinases in cell culture media.[3] |
| His-Tag Protein Purification Buffers | 0.1 mM | A low concentration can be used in binding, wash, and elution buffers. |
Table 2: Quantitative Inhibition of Metalloproteinases by EDTA
| Metalloproteinase Target | EDTA Concentration | Exposure Time | Observed Inhibition | Source |
| Endogenous Dentin MMPs | 17% (w/v) | 1 minute | 55.1 ± 21.5% | [4] |
| Endogenous Dentin MMPs | 17% (w/v) | 2 minutes | 72.8 ± 11.7% | [4] |
| Endogenous Dentin MMPs | 17% (w/v) | 5 minutes | 74.7 ± 9.7% | [4] |
| MMP-2 | Dose-dependent | - | Significant reduction in activity | [5] |
Experimental Protocols
Protocol 1: Preparation of 0.5 M Disodium EDTA Stock Solution (pH 8.0)
A 0.5 M stock solution of disodium EDTA at pH 8.0 is a standard laboratory reagent. The disodium salt of EDTA will not fully dissolve until the pH of the solution is adjusted to approximately 8.0.
Materials:
-
Disodium EDTA dihydrate (FW: 372.24 g/mol )
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder
-
Autoclavable bottle
Procedure:
-
To prepare 1 L of 0.5 M EDTA solution, weigh out 186.1 g of disodium EDTA dihydrate.
-
Add the EDTA powder to a beaker containing approximately 800 mL of distilled water.
-
Place the beaker on a magnetic stirrer and add a stir bar. The solution will be cloudy as the EDTA is not yet dissolved.
-
Slowly add NaOH pellets or solution while monitoring the pH with a calibrated pH meter. Continue to add NaOH until the EDTA completely dissolves and the pH reaches 8.0.
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Adjust the final volume to 1 L with distilled water.
-
For sterile applications, autoclave the solution. Store at room temperature.[6]
Protocol 2: Addition of Disodium EDTA to Cell Lysis Buffer
This protocol describes the addition of disodium EDTA to a standard cell lysis buffer to inhibit metalloproteinase activity during protein extraction.
Materials:
-
Cell lysis buffer of choice (e.g., RIPA, Tris-based buffers)
-
0.5 M Disodium EDTA stock solution (pH 8.0)
-
Protease inhibitor cocktail (optional, but recommended for broad-spectrum protection)
-
Ice
Procedure:
-
Prepare your desired volume of cell lysis buffer. Keep the buffer on ice at all times.
-
If using a commercial protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions.
-
To inhibit metalloproteinases, add the 0.5 M disodium EDTA stock solution to the lysis buffer to achieve the desired final concentration (typically 1-5 mM). For example, to make 10 mL of lysis buffer with a final EDTA concentration of 5 mM, add 100 µL of the 0.5 M EDTA stock solution.
-
Mix the buffer thoroughly by gentle inversion.
-
Proceed with your standard cell lysis protocol, ensuring all steps are carried out at 4°C to minimize proteolytic activity.
Protocol 3: Use of Disodium EDTA in His-Tag Affinity Chromatography
The use of high concentrations of EDTA is incompatible with Immobilized Metal Affinity Chromatography (IMAC) as it will strip the metal ions (e.g., Ni²⁺, Co²⁺) from the column resin. However, in some cases, a very low concentration of EDTA can be included in the buffers to minimize metalloproteinase activity without significantly affecting the binding of the His-tagged protein.
Important Considerations:
-
The compatibility of EDTA with your specific IMAC resin and target protein should be empirically determined.
-
If significant protein degradation is observed, consider adding EDTA to the cell lysate and then removing it before loading onto the IMAC column (see Protocol 5).
Buffer Preparation:
-
Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 0.1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole, 0.1 mM EDTA.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole, 0.1 mM EDTA.
Procedure:
-
Equilibrate the IMAC column with the Binding Buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with the Elution Buffer.
-
Collect fractions and analyze for the presence of the target protein by SDS-PAGE.
Alternatively, EDTA can be added to the collection tubes for the eluted fractions to prevent aggregation that can be caused by leached nickel ions.[7][8]
Protocol 4: Use of Disodium EDTA in Size-Exclusion Chromatography (SEC)
Disodium EDTA can be included in the mobile phase during size-exclusion chromatography (gel filtration) to maintain an inhibitory environment for metalloproteinases.
Materials:
-
SEC column
-
SEC running buffer (e.g., phosphate-buffered saline (PBS) or Tris-buffered saline (TBS))
-
0.5 M Disodium EDTA stock solution (pH 8.0)
-
Filtered and degassed buffers
Procedure:
-
Prepare the SEC running buffer of your choice. A common practice is to include a salt concentration of at least 150 mM (e.g., NaCl) to prevent ionic interactions with the SEC resin.[9]
-
Add disodium EDTA to the running buffer to a final concentration of 0.1-1 mM. For example, a mobile phase could be 150 mM sodium phosphate buffer, pH 7.0 with 0.1 mM EDTA.
-
Ensure the buffer is well-mixed, filtered (using a 0.22 µm filter), and degassed before use.
-
Equilibrate the SEC column with at least two column volumes of the EDTA-containing running buffer.
-
Load your protein sample onto the column.
-
Perform the chromatography run and collect fractions.
Protocol 5: Removal of Disodium EDTA from Protein Samples
For downstream applications that are sensitive to chelating agents (e.g., assays requiring divalent cations, IMAC), it is necessary to remove EDTA from the purified protein sample. Ultrafiltration is an effective method for this purpose.[8]
Materials:
-
Protein sample containing EDTA
-
EDTA-free buffer
-
Centrifugal ultrafiltration device with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the target protein.
-
Centrifuge
Procedure:
-
Select an ultrafiltration device with a MWCO that is at least 3-4 times smaller than the molecular weight of your protein of interest.
-
Add the protein sample to the ultrafiltration device.
-
Add an excess of EDTA-free buffer to the device (e.g., 5-10 times the sample volume).
-
Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume. The EDTA will pass through the membrane with the buffer.
-
Repeat the buffer exchange step (steps 3 and 4) at least two more times to ensure complete removal of EDTA.
-
After the final centrifugation, recover the concentrated, EDTA-free protein sample.
Mandatory Visualizations
Mechanism of Metalloproteinase Inhibition by Disodium EDTA
Caption: Mechanism of metalloproteinase inhibition by disodium EDTA.
Experimental Workflow: Protein Purification with Metalloproteinase Inhibition
Caption: Generalized experimental workflow for protein purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 8. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Application Notes and Protocols for Disodium EDTA in DNA Sample Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium ethylenediaminetetraacetic acid (EDTA) is a widely utilized chelating agent crucial for the preservation of nucleic acids in biological samples. Its primary function is to sequester divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for nucleases (e.g., DNases) that degrade DNA.[1][2] By inhibiting these enzymes, EDTA effectively maintains the integrity and high molecular weight of DNA, making it an indispensable tool in molecular biology, diagnostics, and drug development.[3][4] These application notes provide detailed methodologies for using disodium EDTA to preserve various sample types for subsequent DNA extraction.
Mechanism of Action
EDTA's preservative effect stems from its ability to form stable complexes with metal ions. DNases, the enzymes responsible for DNA degradation, require divalent cations like Mg²⁺ for their catalytic activity.[5][6] EDTA binds these ions with high affinity, rendering them unavailable to the nucleases and thereby inactivating the enzymes.[2][4] This chelation process protects the DNA from enzymatic degradation during sample collection, storage, and the initial stages of extraction.[5] The effectiveness of EDTA's chelating ability, and consequently its DNA preservative function, increases with a higher pH.[1]
Caption: Mechanism of DNase inhibition by EDTA.
Applications and Protocols
Disodium EDTA is versatile and can be used for preserving a variety of biological samples. Below are detailed protocols for its application in blood and tissue preservation.
Preservation of Whole Blood Samples
Blood is a common source for genomic DNA. EDTA is the anticoagulant of choice for blood collection when DNA analysis is intended.[3][7] It is typically used in the form of its dipotassium (K₂EDTA) or tripotassium (K₃EDTA) salt in vacuum collection tubes, recognizable by their purple or lavender tops.[7][8]
Protocol for Blood Sample Collection and Storage:
-
Collection: Draw whole blood directly into a vacuum tube containing K₂EDTA or K₃EDTA.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.[3]
-
Short-Term Storage: For most hematological tests and DNA extraction, samples can be stored at room temperature (20–25°C) for 24–48 hours.[9] For longer short-term preservation of up to 7 days, refrigeration at 4°C is recommended.[7][9]
-
Long-Term Storage: For long-term preservation of DNA, whole blood samples can be frozen at -20°C or -80°C for months to years.[7][9] It is important to minimize freeze-thaw cycles as they can lead to DNA degradation.[9]
| Parameter | Condition | Duration | Reference |
| Anticoagulant | K₂EDTA or K₃EDTA | - | [7][8] |
| Optimal Concentration | 1.5 mg/mL of blood | - | [10] |
| Short-Term Storage | Room Temperature (20-25°C) | 24-48 hours | [9] |
| Refrigeration (4°C) | Up to 7 days | [7][9] | |
| Long-Term Storage | Freezing (-20°C or -80°C) | Months to Years | [7][9] |
Preservation of Tissue Samples
For solid tissues, EDTA can be used as a component of a preservation solution to protect DNA integrity, especially when freezing is not immediately possible or during the thawing process of cryopreserved samples.[4][11]
Protocol for Tissue Preservation in EDTA Solution:
This protocol is particularly effective for improving the yield of high molecular weight DNA from frozen tissues.[11][12]
-
Prepare 0.25 M Disodium EDTA Solution (pH 10):
-
Dissolve 46.53 g of disodium EDTA dihydrate in approximately 400 mL of distilled water.
-
Adjust the pH to 10.0 using 10 M NaOH. This is crucial as the chelating capacity of EDTA increases with pH.[1]
-
Bring the final volume to 500 mL with distilled water.
-
The solution can be stored at room temperature.
-
-
Sample Preparation:
-
For fresh tissue, mince the sample into small pieces (e.g., <0.5 cm³).
-
For frozen tissue, the sample can be directly placed into the EDTA solution for thawing.[11]
-
-
Preservation:
-
DNA Extraction:
-
After incubation, the EDTA solution can be decanted, and the tissue can be processed for DNA extraction using standard protocols.
-
| Parameter | Value | Reference |
| EDTA Concentration | 0.25 M | [1][11] |
| pH | 10.0 | [1][11] |
| Incubation Temperature | 4°C | [11][13] |
| Incubation Time | Overnight | [11][13] |
DESS Solution for Long-Term Preservation at Room Temperature
DESS (DMSO-EDTA-Saturated Salt) is a preservative solution that allows for the long-term storage of tissue samples at room temperature while maintaining DNA integrity.[14][15]
Protocol for Preparing and Using DESS Solution:
-
Prepare Saturated NaCl Solution: Add NaCl to distilled water while stirring until no more salt dissolves.
-
Prepare DESS Solution:
-
Combine:
-
20% Dimethyl sulfoxide (DMSO)
-
0.25 M Disodium EDTA (pH 8.0)
-
Saturated NaCl solution
-
-
-
Sample Preservation:
-
Submerge the tissue sample in the DESS solution. A common ratio is 1 part tissue to 5-10 parts DESS solution.
-
Store at room temperature. Samples can be stored for extended periods, even years for some organisms, without significant DNA degradation.[14]
-
Experimental Workflow
The general workflow for using disodium EDTA for sample preservation followed by DNA extraction is outlined below.
References
- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. edtatube.com [edtatube.com]
- 4. news.northeastern.edu [news.northeastern.edu]
- 5. what is the function of edta in dna extraction [irochelating.com]
- 6. quora.com [quora.com]
- 7. edtatube.com [edtatube.com]
- 8. edtatube.com [edtatube.com]
- 9. sinymedical.com [sinymedical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
how to optimize disodium EDTA concentration for specific enzyme inhibition
Technical Support Center: Optimizing Disodium EDTA for Enzyme Inhibition
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of disodium ethylenediaminetetraacetic acid (EDTA) as a specific enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of enzyme inhibition by disodium EDTA?
A1: Disodium EDTA's primary mechanism of inhibition is through the chelation of metal ions. Many enzymes, known as metalloenzymes, require a metal ion cofactor (such as Zn²⁺, Mg²⁺, Mn²⁺, or Ca²⁺) for their catalytic activity.[1] EDTA is a chelating agent that binds tightly to these divalent cations, effectively removing them from the enzyme's active site.[2] This removal of the essential cofactor renders the enzyme inactive or significantly reduces its activity.[1][2] In some cases, EDTA may also form a ternary complex with the metal ion and the enzyme.[2]
Q2: How can I determine if my enzyme is a metalloenzyme and therefore susceptible to EDTA inhibition?
A2: You can determine if your enzyme is a metalloenzyme by:
-
Literature Review: Check scientific databases and the literature for information on your specific enzyme. Many enzymes have been well-characterized, and their dependence on metal cofactors is documented.
-
Bioinformatics Databases: Use databases like BRENDA or the Protein Data Bank (PDB) to look up your enzyme and check for annotated metal cofactors.[3]
-
Experimental Validation: Perform an initial activity assay in the presence and absence of a low concentration of EDTA (e.g., 0.5 mM to 5 mM).[4][5] A significant decrease in activity in the presence of EDTA suggests it is a metalloenzyme. You can also attempt to rescue the activity by adding back an excess of the specific metal ion after EDTA treatment.[2]
Q3: Is EDTA a specific inhibitor?
A3: No, EDTA is not a specific inhibitor. It can chelate a wide range of divalent cations, so it has the potential to inhibit any metalloenzyme present in your sample.[6] Its lack of specificity means it can produce off-target effects.[3] For greater specificity, especially for zinc-dependent metallopeptidases, an alternative inhibitor like 1,10-Phenanthroline may be more appropriate as it is more selective for zinc over calcium ions.[2]
Q4: What are the key factors that influence the effectiveness of EDTA inhibition?
A4: The effectiveness of EDTA is influenced by several factors:
-
pH: The chelating ability of EDTA is pH-dependent. It is more effective at neutral to alkaline pH values.[7]
-
Temperature: Temperature can affect the rate of chelation and the stability of the enzyme.[6][8]
-
Concentration of Metal Ions: The concentration of free metal ions in your buffer and sample will compete with the enzyme for EDTA binding.[6]
-
Enzyme and Substrate Concentration: These factors can influence the overall reaction kinetics and the apparent level of inhibition.[9]
Q5: Can EDTA have effects on my assay beyond enzyme inhibition?
A5: Yes, EDTA can have other effects. For example, in PCR, high concentrations of EDTA can inhibit Taq DNA polymerase by chelating the Mg²⁺ required for its activity.[10][11] In some immunoassays, EDTA concentrations ≥5.1 mmol/L can lead to falsely increased results.[1] It is also known to interfere with certain enzymatic assay kits at concentrations above 0.5 mM.[4]
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of Disodium EDTA
This protocol outlines the steps to determine the IC50 of disodium EDTA for a target metalloenzyme. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (at optimal pH for the enzyme, without any chelating agents)
-
Disodium EDTA stock solution (e.g., 0.5 M, pH 8.0)[1]
-
Microplate reader and appropriate microplates (e.g., clear plates for colorimetric assays)[4]
-
Multi-channel pipette
Procedure:
-
Prepare a Dilution Series of EDTA:
-
Set Up the Assay Plate:
-
Design your plate layout to include controls:
-
No Inhibitor Control (100% activity): Enzyme, substrate, and buffer only.
-
No Enzyme Control (background): Substrate and buffer only.
-
Test Wells: Enzyme, substrate, buffer, and varying concentrations of EDTA.
-
-
It is crucial to perform each condition in triplicate to ensure reproducibility.
-
-
Pre-incubation (Optional but Recommended):
-
Add the enzyme and the different concentrations of EDTA to the respective wells.
-
Incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the EDTA to chelate the metal ions from the enzyme before the reaction starts.
-
-
Initiate the Enzymatic Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Measure Enzyme Activity:
-
Immediately begin measuring the product formation or substrate consumption over time using a microplate reader at the appropriate wavelength. Ensure you are measuring the initial velocity of the reaction.[14]
-
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all other readings.
-
Calculate the percentage of enzyme activity for each EDTA concentration relative to the no inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the EDTA concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[15]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete or No Inhibition | 1. The enzyme is not a metalloenzyme.[6]2. EDTA concentration is too low.[6]3. High concentration of competing metal ions in the buffer or sample.[6]4. The metal cofactor is very tightly bound to the enzyme.[2] | 1. Verify if the enzyme requires a metal cofactor.[1]2. Increase the concentration of EDTA in your assay.[5]3. Use a metal-free buffer or deionize your solutions. Consider dialysis of the enzyme preparation.4. Increase the pre-incubation time of the enzyme with EDTA before adding the substrate. |
| High Variability in Results | 1. Pipetting errors.[4]2. Inconsistent incubation times or temperatures.[4][16]3. Reagents not mixed properly.[4] | 1. Use calibrated pipettes and prepare a master mix for the reaction components.[4]2. Ensure consistent timing and use a temperature-controlled incubator or water bath.[16]3. Gently mix all components before use.[4] |
| Precipitation in the Assay Well | 1. High concentration of EDTA or other salts in a buffer with low solubility. | 1. Check the solubility of all components in your assay buffer. You may need to adjust the pH or use a different buffer system. |
| Inhibition is not Reversible with Added Metal Ions | 1. EDTA may have caused irreversible denaturation of the enzyme.[5]2. The enzyme may be inhibited by another mechanism. | 1. Perform a control experiment to check the stability of the enzyme in the presence of EDTA over time.2. Investigate alternative inhibitory mechanisms. Some studies suggest EDTA can directly bind to the active site of some enzymes.[10] |
Quantitative Data Summary
The optimal concentration of disodium EDTA is highly dependent on the specific enzyme, the buffer composition, and the concentration of metal ions. The following table provides a general guideline for starting concentrations in optimization experiments.
| Parameter | Typical Range | Notes |
| Initial Screening Concentration | 0.5 mM - 5 mM | A good starting point to determine if the enzyme is sensitive to EDTA.[4][5] |
| IC50 Determination Range | 0.1 mM - 10 mM | A broad range to ensure the full dose-response curve is captured.[5][13] |
| Concentration in Homogenization Buffers | ~1 mM | Often included to inhibit metalloproteases during protein extraction.[17][18] |
The values in this table are approximate and should be optimized for each specific experimental setup.
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 9. monash.edu [monash.edu]
- 10. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Removal of Disodium EDTA from Protein and DNA Samples
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of disodium EDTA from protein and DNA samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove EDTA from my protein or DNA samples?
Disodium EDTA is a strong chelating agent widely used during protein purification and DNA extraction to inhibit metalloproteases and DNases by sequestering divalent cations like Mg²⁺ and Ca²⁺.[1][2][3][4] However, its presence can interfere with downstream applications that require these cations for enzymatic activity, such as PCR, restriction digests, or certain enzymatic assays.[5][6] Therefore, complete removal of EDTA is often crucial for experimental success.
Q2: What are the common methods for removing EDTA from protein and DNA samples?
The most common methods for removing EDTA are based on the size difference between the macromolecules (protein or DNA) and the small EDTA molecule. These include:
-
Ultrafiltration: A highly effective method that uses a semi-permeable membrane to separate the larger protein/DNA molecules from the smaller EDTA molecules.[1][2][7]
-
Dialysis: A traditional method involving the diffusion of small molecules like EDTA across a semi-permeable membrane into a larger volume of buffer.[1][2]
-
Size Exclusion Chromatography (Spin Columns): A rapid method that separates molecules based on size using a gel filtration resin, often in a spin column format.[1][2][8]
-
Precipitation: This method involves precipitating the protein or DNA, leaving the soluble EDTA behind in the supernatant. Common agents include trichloroacetic acid (TCA) or acetone for proteins, and ethanol or isopropanol for DNA.[9][10][11]
Q3: Which method is the most effective for complete EDTA removal?
Studies have shown that ultrafiltration is remarkably efficient, often reducing EDTA to virtually undetectable levels.[1][2][7] In contrast, traditional dialysis and spin-column gel filtration may not completely remove EDTA, with significant amounts potentially remaining in the sample.[1][2][7] One study reported that extensive dialysis only reduced EDTA concentration by about two-fold.[1][2][7]
Q4: Can I simply add excess divalent cations like Mg²⁺ or Ca²⁺ to neutralize the EDTA?
While adding a surplus of divalent cations can sequester the EDTA and overcome its inhibitory effects for some applications, this approach does not actually remove the EDTA-cation complex from the sample.[5][9] This method may not be suitable for all downstream experiments, especially those sensitive to high ionic strength or the specific cation being added.
Q5: Are there any alternatives to using EDTA in my initial buffer?
Yes, depending on the specific requirements of your experiment. If the primary concern is inhibiting DNases that require Ca²⁺, EGTA can be a suitable alternative as it has a higher affinity for calcium ions than for magnesium ions.[4] In some cases, if metalloprotease activity is not a major concern, EDTA can be omitted from the homogenization buffer altogether.[12]
Method Comparison and Data
The following table summarizes the effectiveness of various EDTA removal techniques based on published data.
| Method | Initial EDTA Concentration | Final EDTA Concentration | Removal Efficiency | Reference |
| Dialysis | 1 mM | ~500 µM | ~50% | [1][2][7] |
| Dialysis + Spin Column | 1 mM | ~200 µM | ~80% | [2] |
| Ultrafiltration (2 rounds) | 1 mM | Virtually Undetectable | >99% | [1][2][7] |
Experimental Workflows and Protocols
Below are detailed protocols for the most common EDTA removal methods.
Ultrafiltration Workflow
Caption: Workflow for removing EDTA using repeated ultrafiltration.
Protocol: Ultrafiltration for Protein Samples [1][2]
-
Select Device: Choose an ultrafiltration device with a molecular weight cutoff (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Initial Dilution: Dilute your protein sample containing EDTA at least 10-fold with your desired EDTA-free buffer.
-
First Concentration: Place the diluted sample into the ultrafiltration device and centrifuge according to the manufacturer's instructions (e.g., 3000 x g for 15 minutes) until the sample volume is reduced back to its original volume.
-
Discard Flow-through: The flow-through contains the removed EDTA. Discard it.
-
Second Dilution: Add another 10-fold volume of EDTA-free buffer to the concentrated sample in the device.
-
Second Concentration: Repeat the centrifugation step to concentrate the sample back to the original volume.
-
Sample Recovery: Recover your concentrated, EDTA-free protein sample from the device.
Dialysis Workflow
Caption: General workflow for EDTA removal via dialysis.
Protocol: Step-wise Dialysis for Protein Refolding and EDTA Removal [1]
This protocol is often used for proteins purified from inclusion bodies.
-
Prepare Sample: Start with the protein in a buffer containing urea and EDTA (e.g., 8 M urea, 1 mM EDTA).
-
Prepare Tubing: Prepare dialysis tubing with an appropriate MWCO according to the manufacturer's instructions. Load the sample into the tubing.
-
First Dialysis Step: Dialyze against a large volume of buffer with a lower urea concentration (e.g., 6 M urea) and without EDTA for several hours at room temperature.
-
Subsequent Dialysis Steps: Continue with step-wise dialysis against buffers with progressively lower urea concentrations (e.g., 4 M, 2 M, and then no urea). Each step should last for several hours.
-
Final Dialysis: Perform two final dialysis steps against the desired final buffer (EDTA-free), with the last step proceeding overnight at a suitable temperature (e.g., 16°C).
-
Sample Recovery: Carefully remove the sample from the dialysis tubing.
DNA Precipitation Workflow
Caption: Workflow for removing EDTA from DNA by ethanol precipitation.
Protocol: Ethanol Precipitation for DNA Samples [10][11]
-
Add Salt: To your DNA sample, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add Alcohol: Add 2 to 2.5 volumes of ice-cold 96-100% ethanol. Mix gently by inversion.
-
Incubate: Incubate the mixture to allow the DNA to precipitate. For higher concentrations, a few minutes at room temperature may suffice. For low concentrations, incubate for at least 30 minutes at -70°C or overnight at -20°C.
-
Centrifuge: Pellet the DNA by centrifuging at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Wash Pellet: Carefully discard the supernatant, which contains the EDTA. Wash the DNA pellet by adding 500 µL of 70-80% ethanol and centrifuging for another 5 minutes.
-
Dry Pellet: Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend: Resuspend the DNA pellet in an appropriate volume of EDTA-free buffer or nuclease-free water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Downstream enzymatic reaction is still inhibited after EDTA removal. | Incomplete removal of EDTA. | - Verify the final EDTA concentration if possible. - Switch to a more effective method like ultrafiltration.[2][7] - Perform additional rounds of buffer exchange (e.g., a second ultrafiltration step or more extensive dialysis). |
| Low recovery of protein or DNA after precipitation. | - The pellet was not formed properly or was lost during washing steps. - The protein/DNA did not precipitate efficiently. - The pellet was over-dried, making it difficult to resuspend. | - Ensure proper incubation times and temperatures. - For low DNA concentrations, consider adding a co-precipitant like glycogen.[10] - Be careful when decanting the supernatant after centrifugation. - Avoid over-drying the pellet. |
| Protein sample aggregates after buffer exchange. | The final buffer composition is not optimal for your protein's stability. | - Ensure the pH and ionic strength of the final buffer are suitable for your protein. - Consider adding stabilizers like glycerol or low concentrations of non-ionic detergents. |
| Low sample volume makes dialysis or precipitation difficult. | Standard methods are not well-suited for very small volumes. | - Use microdialysis devices for small volumes. - Ultrafiltration using spin-concentrators is highly effective for both buffer exchange and concentrating dilute, small-volume samples. |
References
- 1. journals.plos.org [journals.plos.org]
- 2. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. [PDF] Drawbacks of Dialysis Procedures for Removal of EDTA | Semantic Scholar [semanticscholar.org]
- 8. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Use of Disodium EDTA in Live-Cell Imaging
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with using disodium EDTA in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of disodium EDTA in cell culture, and why is it used before live-cell imaging?
Disodium EDTA (ethylenediaminetetraacetic acid) is a chelating agent, meaning it binds to and sequesters divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). In cell culture, it is most commonly used to detach adherent cells from a culture substrate. Cell adhesion molecules, such as cadherins and integrins, require these cations to maintain their structure and function.[1][2] By removing Ca²⁺ and Mg²⁺ from the extracellular environment, EDTA disrupts these interactions, causing the cells to round up and detach, which can be a necessary step for preparing cells for certain live-cell imaging applications.
Q2: Can disodium EDTA affect the viability of my cells during a live-cell imaging experiment?
Yes, disodium EDTA can significantly impact cell viability if not used carefully. Overexposure or use of high concentrations can be toxic to cells.[3] The chelation of essential divalent cations can disrupt cell membrane integrity, leading to apoptosis or necrosis. It is crucial to optimize the EDTA concentration and incubation time for your specific cell line to ensure efficient detachment with minimal cytotoxicity.[3]
Q3: How might disodium EDTA affect the morphology of my cells, and could this impact my imaging results?
By causing cell detachment, EDTA inherently alters cell morphology from a spread, adherent state to a rounded, suspended state. This can be a significant challenge if your imaging experiment is designed to study cellular structures or processes that are dependent on an adherent phenotype. Furthermore, prolonged exposure can lead to membrane blebbing and other signs of cellular stress, which could be misinterpreted as experimental effects.[4]
Q4: Does disodium EDTA interfere with fluorescent probes used in live-cell imaging?
Disodium EDTA can interfere with fluorescent probes in several ways. In some instances, metal ions present in the sample matrix can quench the fluorescence of a dye; by chelating these ions, EDTA can actually enhance the fluorescence signal.[2] Conversely, EDTA has been shown to interact with certain fluorescent dyes, such as SYPRO Orange, particularly at higher pH, leading to fluorescence artifacts that are not related to the biological target.[5][6] It is also possible for EDTA to affect the localization of probes by altering membrane permeability.[7][8][9] Therefore, it is essential to perform control experiments to rule out any direct effects of EDTA on your chosen fluorescent probe.
Q5: Are there alternatives to using disodium EDTA for detaching cells for live-cell imaging?
Yes, several alternatives are available. These include:
-
Enzymatic methods: Trypsin is a common enzyme used for cell detachment, often in combination with a low concentration of EDTA.[10] Other gentler enzymatic options include Accutase and TrypLE.[11][12]
-
Non-enzymatic, non-chelating methods: Cell scrapers can be used to mechanically detach cells, although this can cause significant cell damage if not performed carefully.[2]
-
Temperature-responsive culture surfaces: These surfaces allow for cell detachment by simply lowering the temperature, which is a very gentle method.[11]
-
Citrate-based solutions: Citrate saline can also be used to chelate calcium and detach cells.[11]
Troubleshooting Guides
Problem 1: Low Cell Viability After EDTA Treatment
Symptoms:
-
High percentage of cells stain positive with viability dyes like Trypan Blue.
-
Cells appear fragmented or show significant blebbing under the microscope.
-
Poor cell attachment in subsequent imaging experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| EDTA concentration is too high. | Perform a titration experiment to determine the lowest effective concentration for your cell line. Start with a low concentration (e.g., 0.5 mM) and gradually increase if detachment is not efficient.[3] |
| Incubation time is too long. | Optimize the incubation time in conjunction with the concentration. Monitor cells under a microscope and neutralize the EDTA with complete media as soon as they detach.[3] |
| Mechanical stress during detachment. | Avoid vigorous pipetting or shaking. Gently tap the flask or plate to dislodge the cells after incubation with EDTA.[3] |
| Sub-optimal cell health prior to treatment. | Ensure cells are in the logarithmic growth phase and not over-confluent before treatment.[3] |
Problem 2: Altered Cell Morphology Affecting Imaging
Symptoms:
-
Cells remain rounded and do not spread properly after being re-plated for imaging.
-
Unusual cell shapes or membrane deformities are observed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete neutralization of EDTA. | Ensure that the EDTA is thoroughly washed away or neutralized with a medium containing an excess of calcium and magnesium. |
| Damage to cell adhesion molecules. | Allow sufficient recovery time for cells in complete medium after detachment before starting the imaging experiment. This allows for the recycling and proper functioning of adhesion molecules. |
| EDTA-induced membrane fluidization. | Studies have shown that EDTA can interact with the lipid bilayer, causing fluidization and destabilization.[13] Consider using a lower concentration of EDTA or an alternative detachment method if this is a concern. |
Problem 3: Suspected Fluorescence Artifacts
Symptoms:
-
Unusually high or low fluorescence intensity in EDTA-treated cells compared to controls.
-
Non-specific or unexpected localization of the fluorescent probe.
-
Changes in fluorescence over time that are not consistent with the expected biological process.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Direct interaction between EDTA and the fluorescent probe. | Perform an in vitro test by mixing your fluorescent probe with EDTA in a cell-free buffer to see if there is a change in fluorescence intensity. |
| EDTA chelation of quenching metal ions. | If your buffer or media contains trace metal ions that quench your probe, EDTA may enhance the signal.[2] Use a defined, metal-free buffer for your control experiments. |
| EDTA-induced changes in membrane permeability. | EDTA can increase the permeability of the cell membrane, which may affect the uptake and localization of your probe.[7][8][9] Compare probe loading and localization in cells treated with EDTA versus a gentle mechanical detachment method. |
Quantitative Data Summary
The cytotoxic effects of disodium EDTA are cell-type dependent and are influenced by both concentration and exposure time. Below is a summary of reported cytotoxic concentrations for different cell lines.
| Cell Line | Assay | EDTA Concentration | Observation | Reference |
| Human Ovarian Cancer Cells | Cytotoxicity Assay | Not specified, used in combination with cisplatin | Increased cytotoxicity of cisplatin | [14] |
| L929 Cells | Not specified | ≥ 20 µM | Decreased viability | [15] |
| TF-1 Cells | Not specified | ≥ 40 µM | Decreased viability | [15] |
| E. coli | Luminescence Assay | ≥ 5 mM | Toxic effect | [16] |
Experimental Protocols
Protocol 1: Assessing Cell Viability Using Trypan Blue Exclusion Assay After EDTA Treatment
This protocol allows for the quantification of viable and non-viable cells after treatment with disodium EDTA.
Materials:
-
Cell suspension treated with disodium EDTA
-
Phosphate-buffered saline (PBS) or serum-free medium
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
Procedure:
-
After treating adherent cells with the desired concentration of disodium EDTA for a specific time, gently detach the cells and collect the cell suspension.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[17]
-
Resuspend the cell pellet in PBS or serum-free medium. It is important to use a serum-free solution as serum proteins can be stained by Trypan Blue, leading to inaccurate results.[17]
-
In a clean tube, mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension.[18]
-
Allow the mixture to incubate at room temperature for 3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[17][18]
-
Carefully load 10 µL of the cell-dye mixture into a hemocytometer.
-
Under a microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100
Protocol 2: Evaluating Cytotoxicity with MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Disodium EDTA solutions of various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with different concentrations of disodium EDTA for the desired exposure time. Include untreated control wells.
-
After the incubation period, remove the EDTA solution and wash the cells gently with PBS.
-
Add 100 µL of fresh culture medium and 10 µL of the MTT reagent to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
After the incubation, add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Cell viability can be expressed as a percentage of the absorbance of the untreated control cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. How does EDTA 2Na influence the fluorescence of solutions? - Blog [topfert.net]
- 3. researchgate.net [researchgate.net]
- 4. Adhesive and Signaling Functions of Cadherins and Catenins in Vertebrate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDTA aggregates induce SYPRO orange-based fluorescence in thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EDTA aggregates induce SYPRO orange-based fluorescence in thermal shift assay - JuSER [juser.fz-juelich.de]
- 7. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stealthy Player in Lipid Experiments? EDTA Binding to Phosphatidylcholine Membranes Probed by Simulations and Monolayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. EDTA-induced membrane fluidization and destabilization: biophysical studies on artificial lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cytotoxic interaction of inorganic trace elements with EDTA and cisplatin in sensitive and resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bone Decalcification with Disodium EDTA
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of bone decalcification using disodium EDTA.
Troubleshooting Guide
This section addresses common issues encountered during EDTA decalcification, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow Decalcification Rate | 1. Low EDTA Concentration: The concentration of the EDTA solution may be insufficient for the size and density of the bone specimen.[1] 2. Suboptimal Temperature: Decalcification at room temperature or 4°C is inherently slow.[1][2][3] 3. Incorrect pH: The pH of the EDTA solution is not optimal for chelating calcium ions.[4][1] 4. Infrequent Solution Changes: The EDTA solution has become saturated with calcium ions, reducing its efficacy.[4][5][6] 5. Lack of Agitation: Static decalcification can lead to localized saturation of the solution around the specimen.[3][5] 6. Large or Dense Specimen: Thick cortical bone decalcifies much slower than cancellous bone or smaller samples.[1][6] | 1. Increase EDTA Concentration: Use a 10% to 14% (w/v) disodium EDTA solution. For denser bone, a higher concentration within this range may be beneficial.[4][7] 2. Increase Temperature: Elevate the temperature to 37°C or even 45°C to significantly accelerate the process.[2][3][8] However, be mindful that higher temperatures can risk tissue damage. 3. Adjust pH: Ensure the EDTA solution is buffered to a pH of 7.2-7.4 for optimal chelation and tissue preservation.[4][3][5] While a higher pH (e.g., 10) can increase the rate, it may also damage tissue elements.[4] 4. Frequent Solution Changes: Change the EDTA solution daily for the first few days and then every 2-3 days thereafter to maintain a high concentration gradient.[5][6][9] 5. Introduce Agitation: Place the specimen container on a rocker or orbital shaker to ensure continuous circulation of the decalcifying agent.[3][5][6] 6. Reduce Specimen Size: If possible, section the bone into thinner slices (e.g., 3-5 mm) before decalcification to increase the surface area-to-volume ratio and facilitate EDTA penetration.[4][1][6] |
| Incomplete Decalcification | 1. Premature Termination: The decalcification process was stopped before all calcium was removed.[10] 2. Inaccurate Endpoint Determination: Relying solely on physical methods like bending or probing can be misleading.[10] 3. Insufficient Solution Volume: The volume of EDTA solution is inadequate to chelate all the calcium in the specimen.[5][11] | 1. Systematic Endpoint Testing: Implement a reliable method to check for the endpoint of decalcification. 2. Use Accurate Endpoint Tests: The most accurate method is X-ray or radiography to visualize any remaining mineralized tissue.[3][7][10] A chemical endpoint test, such as the ammonium oxalate test, is also a reliable alternative.[10][12][13] 3. Ensure Adequate Solution Volume: Use a high volume-to-specimen ratio, at least 20:1, to ensure an ample supply of EDTA for chelation.[7][11][14] |
| Poor Histological Staining | 1. Over-Decalcification: Although less common with EDTA than with strong acids, excessive exposure can still affect tissue components.[15] 2. Inadequate Fixation: Poor initial fixation can lead to tissue maceration during the lengthy decalcification process.[4] 3. Insufficient Rinsing: Residual EDTA in the tissue can interfere with subsequent processing and staining.[5][7] | 1. Strict Endpoint Monitoring: Regularly test for the endpoint and stop the process as soon as decalcification is complete to prevent overexposure.[15] 2. Ensure Thorough Fixation: Fix the bone specimen in 10% neutral buffered formalin for 24-48 hours before starting decalcification.[4][11] For larger specimens, ensure the fixative can penetrate by removing surrounding soft tissues and slicing the bone if necessary.[4][5] 3. Thorough Rinsing: After decalcification is complete, rinse the specimen thoroughly in running tap water or several changes of a buffer solution (e.g., PBS) for at least 1-4 hours, with longer times for larger specimens, to remove all residual EDTA.[5][6][7] |
| Tissue Damage or Distortion | 1. High Temperature: Using excessively high temperatures (e.g., above 45-60°C) can lead to tissue damage.[3] 2. Inadequate Fixation: As mentioned, poor fixation is a primary cause of tissue degradation during decalcification.[4] | 1. Controlled Temperature: If using heat to accelerate decalcification, maintain a constant temperature of 37°C or 45°C and monitor the tissue for any signs of degradation.[8] 2. Optimize Fixation Protocol: Ensure complete fixation of the specimen before decalcification begins.[4] |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of disodium EDTA for bone decalcification?
A 10% to 14% (w/v) solution of disodium EDTA, buffered to a neutral pH (7.2-7.4), is most commonly recommended.[4][7] While higher concentrations can slightly increase the rate of decalcification, they may not be significantly more effective and are more costly.[1][16]
2. How does temperature affect the efficiency of EDTA decalcification?
Increasing the temperature accelerates the rate of decalcification.[1][2] Decalcification at 37°C is significantly faster than at room temperature or 4°C.[1][2] Some protocols even suggest temperatures up to 45°C for further acceleration, which can reduce a 7-day process to 24 hours for some specimens.[8] However, temperatures above this may risk tissue damage.[3]
3. What is the ideal pH for an EDTA decalcifying solution?
A pH of 7.2-7.4 is considered optimal for routine decalcification with EDTA, as it provides a good balance between efficiency and preservation of tissue morphology and molecular components.[4][3][5] While a more alkaline pH (e.g., 10.0) can increase the decalcification rate, it may also lead to tissue damage.[4] A slightly acidic pH (e.g., 5.0) can also be effective.[1]
4. How can I determine the endpoint of decalcification?
The most reliable method for determining the endpoint is through radiographic analysis (X-ray), which will clearly show any remaining mineralized areas.[3][7][10] A widely used and effective alternative is the chemical endpoint test using ammonium oxalate.[10][12][13] In this test, a sample of the used EDTA solution is mixed with ammonium oxalate; the absence of a precipitate indicates that no more calcium is being removed from the specimen.[10][12] Physical methods like probing for softness or testing for flexibility are less precise and can be misleading.[10]
5. How can I speed up the EDTA decalcification process?
Several methods can accelerate EDTA decalcification:
-
Increase Temperature: As detailed above, raising the temperature to 37°C or 45°C is highly effective.[2]
-
Use Agitation: Continuous gentle agitation on a shaker or rocker ensures a constant supply of fresh EDTA to the tissue surface.[3][5][6]
-
Sonication: The use of ultrasound (sonication) in conjunction with EDTA has been shown to accelerate decalcification, though temperature must be carefully controlled.[4]
-
Additives: The addition of detergents and hypertonic saline to the EDTA solution can improve penetration and speed up the process.[8]
6. Is EDTA suitable for decalcifying specimens for molecular analysis (e.g., PCR, IHC, FISH)?
Yes, EDTA is the preferred decalcifying agent when molecular components need to be preserved.[3] Its gentle, non-acidic mechanism of action at a neutral pH helps to maintain the integrity of proteins, DNA, and RNA, making it ideal for sensitive downstream applications like immunohistochemistry (IHC), in situ hybridization (ISH), and polymerase chain reaction (PCR).[4][3]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various parameters on EDTA decalcification efficiency.
Table 1: Effect of EDTA Concentration and Temperature on Decalcification Time
| Specimen | EDTA Concentration | Temperature | Decalcification Time | Reference |
| 0.5 mm thick bone slice | 15% (0.40 M) | 4°C | 24 hours | [1] |
| 0.5 mm thick bone slice | 8% (0.22 M) | 4°C | 3 days | [1] |
| 0.5 mm thick bone slice | 4% (0.11 M) | 4°C | 5 days | [1] |
| Rat Mandibles | 10% | Room Temperature | Slower | [2] |
| Rat Mandibles | 10% | 37°C | Accelerated | [2] |
| Rat Femurs | 10% | Not Specified | 21 days | [17] |
| Adult Mouse Ankle Joints | 26% (with additives) | 45°C | 24 hours | [8] |
| Adult Mouse Ankle Joints | 15% | Room Temperature | 7 days | [8] |
Table 2: Effect of pH and Specimen Thickness on Decalcification Time
| Specimen | EDTA Concentration | pH | Temperature | Decalcification Time | Reference |
| Bone Slice | Not Specified | 7.4 | Not Specified | Slower than pH 5.0 and 8.5 | [1] |
| Dentin | 10% and 17% | 7.5 | Not Specified | More effective than pH 9.0 | [16] |
| 0.3 mm thick bone slice | 8% | 7.4 | 4°C | 24 hours | [1] |
| 0.5 mm thick bone slice | 8% | 7.4 | 4°C | 2 days | [1] |
| 1 mm thick bone slice | 8% | 7.4 | 4°C | 3 days | [1] |
| 2 mm thick bone slice | 8% | 7.4 | 4°C | 5 days | [1] |
Experimental Protocols
Protocol 1: Standard Disodium EDTA Decalcification (14%)
This protocol is suitable for routine decalcification where preservation of morphology is key.
-
Fixation: Thoroughly fix the bone specimen in 10% neutral buffered formalin for 24-48 hours.[11] For larger specimens, remove excess soft tissue and consider slicing the bone to a thickness of 3-5 mm to ensure complete fixation.[4][5][6]
-
Rinsing: After fixation, rinse the specimen with distilled water.[11]
-
Preparation of 14% EDTA Solution (pH 7.2-7.4):
-
To prepare 1 liter, add 140g of disodium EDTA to 800 mL of distilled water.
-
Stir continuously, possibly with gentle heating, as EDTA dissolves slowly.
-
Once dissolved, adjust the pH to 7.2-7.4 using concentrated sodium hydroxide (NaOH) or ammonium hydroxide.[3][11] This will also help the remaining EDTA to dissolve.
-
Bring the final volume to 1 liter with distilled water.
-
-
Decalcification:
-
Place the fixed and rinsed specimen in a container with the 14% EDTA solution.
-
Use a solution volume that is at least 20 times the volume of the tissue.[11]
-
Place the container on a shaker or rocker for gentle, constant agitation at room temperature or at 37°C for accelerated decalcification.[3][5]
-
Change the EDTA solution every 1-2 days for the first week and every few days thereafter.[5]
-
-
Endpoint Determination:
-
Periodically check for the completion of decalcification using X-ray analysis or the chemical endpoint test (see Protocol 3).
-
-
Post-Decalcification Rinsing:
-
Processing:
-
The decalcified tissue is now ready for standard histological processing (dehydration, clearing, and paraffin embedding).[3]
-
Protocol 2: Accelerated Disodium EDTA Decalcification
This protocol is designed to significantly reduce decalcification time while maintaining good tissue integrity.
-
Fixation and Rinsing: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Accelerated EDTA Solution:
-
Prepare a 10-26% EDTA solution as described in Protocol 1.
-
For further acceleration, consider adding detergents and hypertonic saline.[8]
-
-
Decalcification:
-
Endpoint Determination, Rinsing, and Processing: Follow steps 5, 6, and 7 from Protocol 1.
Protocol 3: Chemical Endpoint Test for Decalcification (Ammonium Oxalate Method)
This protocol provides a reliable chemical method to determine the completion of decalcification.[10][12]
-
Sample Collection: Withdraw 5 mL of the used decalcifying solution from the specimen container.
-
pH Adjustment (for EDTA): To increase the sensitivity of the test with EDTA, lower the pH of the 5 mL sample to 3.2-3.6 by adding a citrate-phosphate buffer.[10][12]
-
Addition of Reagent: Add 5 mL of a saturated aqueous solution of ammonium oxalate to the pH-adjusted sample.
-
Observation: Mix well and let the solution stand for 20-30 minutes.[10][13]
-
Positive Test (Incomplete Decalcification): The formation of a white precipitate (calcium oxalate) indicates the presence of calcium in the solution, meaning decalcification is not yet complete. Continue the decalcification process and re-test with fresh solution after another 24-48 hours.
-
Negative Test (Complete Decalcification): If the solution remains clear after 30 minutes, decalcification is complete.[10] Proceed with post-decalcification rinsing.
-
Visualizations
Caption: Standard experimental workflow for bone decalcification using disodium EDTA.
References
- 1. The rate of calcium extraction during EDTA decalcification from thin bone slices as assessed with atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Introduction to Decalcification [leicabiosystems.com]
- 5. media.dent.umich.edu [media.dent.umich.edu]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
- 12. Testing for completeness of decalcification - IHC WORLD [ihcworld.com]
- 13. Decalcifying Tissue for Histological Processing - National Diagnostics [nationaldiagnostics.com]
- 14. newcomersupply.com [newcomersupply.com]
- 15. 02 DECALCIFICATION AND TESTING FOR END POINT OF DECALCIFICATION.pptx [slideshare.net]
- 16. The demineralizing effects of EDTA at different concentrations and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Decalcification Techniques for Rat Femurs Using HE and Immunohistochemical Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Disodium EDTA Interference in Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from disodium EDTA (ethylenediaminetetraacetic acid) interference in downstream enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: How does disodium EDTA interfere with my enzymatic reactions?
A1: Disodium EDTA is a strong chelating agent, meaning it binds tightly to divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[1][2][3] Many critical enzymes in molecular biology, such as DNA polymerases, ligases, and reverse transcriptases, require these cations as cofactors for their activity.[4][5] By sequestering these essential ions, EDTA effectively inactivates the enzymes, leading to failed or inhibited downstream applications like PCR, ligation, and reverse transcription.[6][7] Some research also suggests that EDTA can directly bind to and inhibit certain enzymes, such as Taq DNA polymerase, independent of its chelating activity.[8][9]
Q2: What are the common sources of EDTA contamination in my samples?
A2: EDTA is a common component in many buffers used for DNA and RNA extraction and storage, such as TE buffer (Tris-EDTA).[10] Elution buffers provided in many commercial nucleic acid purification kits also contain low concentrations of EDTA to protect the sample from nuclease degradation.[11] Additionally, blood samples collected in purple-top tubes use EDTA as an anticoagulant.[12][13] Carryover from these sources is the most frequent cause of EDTA interference in subsequent enzymatic steps.
Q3: How can I tell if EDTA is inhibiting my reaction?
A3: The primary indicator of EDTA inhibition is the failure or significant reduction in the efficiency of your enzymatic reaction. For example, in PCR, you may observe faint bands or no amplification at all.[14] In a ligation reaction, you might see a low yield of ligated products. If you suspect EDTA contamination, a common troubleshooting step is to add a surplus of magnesium chloride (MgCl₂) to the reaction to see if it rescues the enzymatic activity.[15][16]
Troubleshooting Guides
Issue 1: My PCR reaction has failed, and I suspect EDTA contamination.
Troubleshooting Steps:
-
Confirm EDTA Presence: If possible, quantify the EDTA concentration in your DNA sample using methods like HPLC or a colorimetric assay.[15][17][18][19][20]
-
Increase MgCl₂ Concentration: Add supplemental MgCl₂ to your PCR master mix. Since EDTA chelates Mg²⁺ in a 1:1 molar ratio, you will need to add enough MgCl₂ to saturate the EDTA and provide a sufficient excess for the polymerase.[21][22] Start by adding an additional 0.5 mM to 1.0 mM MgCl₂ and optimize from there. Be aware that excessive MgCl₂ can lead to non-specific amplification.[23][24]
-
Dilute the Template: Diluting your DNA template can reduce the final concentration of EDTA in the reaction to a sub-inhibitory level.[14]
-
Purify the DNA Sample: If the above steps fail, the most effective solution is to remove the EDTA from your sample using one of the purification methods outlined in the experimental protocols section below.
Issue 2: My ligation reaction is inefficient.
Troubleshooting Steps:
-
Assess EDTA Carryover: Determine the potential concentration of EDTA in your DNA insert and vector preparations, especially if they were stored in TE buffer.
-
Purify DNA Fragments: Before setting up the ligation reaction, purify your DNA fragments using either ethanol precipitation or a column-based purification kit to remove EDTA.
-
Use an EDTA-Free Buffer: Resuspend your purified DNA in nuclease-free water or a low-salt buffer without EDTA.
Quantitative Data Summary
Table 1: General Inhibitory Concentrations of EDTA and Recommended MgCl₂ Adjustments
| Enzyme | Typical Inhibitory EDTA Concentration | Recommended Final MgCl₂ Concentration for Rescue | Notes |
| Taq DNA Polymerase | ≥ 0.5 mM | 1.5 - 4.5 mM | The optimal MgCl₂ concentration can be template and primer-dependent.[24][25] Excessive MgCl₂ can decrease fidelity and increase non-specific amplification.[23][24] |
| T4 DNA Ligase | > 0.1 mM in storage buffer | 10 mM (in standard reaction buffer) | T4 DNA ligase is sensitive to EDTA.[8][26] It's best to remove EDTA prior to ligation. |
| Reverse Transcriptase (M-MuLV) | Sensitive to low concentrations | 3 mM (optimal) | M-MuLV reverse transcriptase is particularly sensitive to EDTA due to its lower optimal Mg²⁺ concentration.[6] |
| Restriction Enzymes | > 0.2 - 0.4 mM | Enzyme-dependent (often 10 mM in buffer) | Inhibition is dependent on the specific enzyme's requirement for divalent cations.[27] |
Table 2: Common EDTA Concentrations in Laboratory Reagents
| Reagent | Typical EDTA Concentration |
| TE Buffer (1X) | 1 mM |
| Low TE Buffer (TE⁻⁴) | 0.1 mM |
| DNA/RNA Elution Buffers (Kits) | 0.1 - 1 mM |
| EDTA Blood Collection Tubes | 1.5 - 2.2 mg/mL of blood |
Experimental Protocols
Protocol 1: Ethanol Precipitation for EDTA Removal
This protocol is suitable for concentrating DNA and removing contaminants like EDTA.
Materials:
-
DNA sample
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or low-salt buffer (EDTA-free)
-
Microcentrifuge
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M NaOAc, pH 5.2. Mix gently by flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix well by inverting the tube several times.
-
Incubate at -20°C for at least 30 minutes. For low DNA concentrations, incubate overnight.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet (which may be invisible).
-
Add 500 µL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free buffer.[17][23][28][29][30][31]
Protocol 2: Column Purification for EDTA Removal
Commercial spin-column kits (e.g., PCR purification kits) can be used to efficiently remove EDTA and other contaminants.
General Procedure (refer to the manufacturer's specific protocol):
-
Add a binding buffer (often containing a chaotropic salt) to your DNA sample.
-
Pass the mixture through a silica spin column by centrifugation. The DNA will bind to the silica membrane.
-
Wash the membrane with a wash buffer (typically containing ethanol) to remove contaminants, including EDTA.
-
Elute the purified DNA from the membrane using an EDTA-free elution buffer or nuclease-free water.[22][32]
Protocol 3: Quantification of EDTA in a Sample (HPLC Method Overview)
This method is for advanced users with access to High-Performance Liquid Chromatography (HPLC) equipment. It involves forming a colored complex with a metal ion that can be detected by UV-Vis.
Principle: EDTA in the sample is complexed with an excess of a metal ion, typically iron (Fe³⁺) or copper (Cu²⁺), to form a stable, colored complex. This complex is then separated from other sample components by HPLC and quantified using a UV-Vis detector.[1][15][17][19][33]
Simplified Workflow:
-
Sample Preparation: The sample is reacted with a solution of a metal salt (e.g., ferric chloride) to form the EDTA-metal complex.
-
HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Detection: The EDTA-metal complex is detected by a UV-Vis detector at a specific wavelength (e.g., ~260 nm for the Fe³⁺-EDTA complex).
-
Quantification: The concentration of EDTA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of EDTA.
Alternative Chelating Agents and Anticoagulants
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid): EGTA is a chelating agent with a much higher affinity for Ca²⁺ than for Mg²⁺.[6][12][13][34][35] This makes it a useful alternative to EDTA in applications where Mg²⁺-dependent enzymes are used, but the removal of Ca²⁺ is still desired.
Alternative Anticoagulants:
-
Heparin: Heparin inhibits the clotting cascade but can also inhibit PCR.[1][5][11][20][24] Its use is generally not recommended for samples intended for molecular biology applications.
-
Citrate: Citrate also acts as a calcium chelator to prevent clotting. While it can be used for some PCR applications, EDTA is generally preferred for preserving nucleic acid integrity.[1][11][24]
For further assistance, please contact our technical support team.
References
- 1. EDTA Analysis with HPLC - AppNote [mtc-usa.com]
- 2. promega.com [promega.com]
- 3. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]
- 4. Effects of DNA-binding drugs on T4 DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. bento.bio [bento.bio]
- 8. promega.com [promega.com]
- 9. blossombio.com [blossombio.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. edtatube.com [edtatube.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 16. Restriction Enzyme Digest Protocol [sigmaaldrich.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. What happens if I add too much MgCI2 in my PCR reaction? | AAT Bioquest [aatbio.com]
- 24. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 25. Troubleshooting your PCR [takarabio.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. maximum [EDTA] in restriction digests - Molecular Biology [protocol-online.org]
- 28. bio-rad.com [bio-rad.com]
- 29. reddit.com [reddit.com]
- 30. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. Preparation, Purification, and Quantitation of DNA & RNA | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 32. blockscientific.com [blockscientific.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. academicjournals.org [academicjournals.org]
preventing disodium EDTA-induced artifacts in histological staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting artifacts induced by disodium EDTA in histological staining.
Frequently Asked Questions (FAQs)
Q1: What is disodium EDTA, and why is it used in histology?
Disodium ethylenediaminetetraacetic acid (EDTA) is a chelating agent used in histology primarily for decalcification. It works by binding to calcium ions in mineralized tissues like bone and teeth, forming a stable, soluble complex that is removed from the tissue. This process is essential for obtaining thin, high-quality sections for microscopic examination without damaging the cutting equipment.[1][2]
Q2: What are the main advantages of using EDTA over acid decalcifiers?
EDTA is considered a gentle decalcifier. Its primary advantages include excellent preservation of tissue morphology, cellular detail, and antigenicity, making it highly suitable for immunohistochemistry (IHC) and molecular studies.[3][4][5][6][7] Unlike strong acids, EDTA is less likely to damage DNA, RNA, and proteins.[7][8][9]
Q3: What are the common artifacts associated with EDTA decalcification?
The most common artifacts include:
-
Incomplete decalcification: This results in hard, brittle tissue that is difficult to section, leading to tearing and shredding of the sections.[2]
-
Poor nuclear staining: Over-decalcification or improper rinsing can lead to weak or absent hematoxylin staining.[2]
-
Tissue swelling: Prolonged exposure to hypotonic EDTA solutions can cause tissue swelling.
-
Precipitation of EDTA salts: Inadequate rinsing before processing can lead to the precipitation of EDTA salts within the tissue, which can interfere with staining.[10]
Troubleshooting Guide
Q1: My H&E staining is pale and lacks nuclear detail after EDTA decalcification. What went wrong?
Pale hematoxylin staining is a common issue. Here are the potential causes and solutions:
-
Cause: Over-decalcification. Although EDTA is gentle, prolonged exposure can still affect nuclear staining.
-
Cause: Inadequate rinsing. Residual EDTA can interfere with hematoxylin binding.
-
Solution: After decalcification, rinse the tissue thoroughly in running tap water or several changes of a buffer solution before processing.[10]
-
-
Cause: pH of the EDTA solution. An acidic pH can impair staining.
Q2: My tissue is very difficult to section, and the sections are tearing. How can I prevent this?
This is a sign of incomplete decalcification.
-
Cause: Insufficient decalcification time.
-
Solution: Increase the duration of decalcification. The time required depends on the size and density of the tissue.[13] For dense bone, this can take several days to weeks.
-
-
Cause: Inadequate volume of EDTA solution.
-
Cause: Low temperature.
Q3: My immunohistochemistry (IHC) staining is weak or negative after EDTA decalcification. How can I improve it?
While EDTA is good for preserving antigens, some epitopes can still be masked.
-
Cause: Epitope masking due to fixation and decalcification.
-
Cause: Inappropriate pH of the decalcification solution.
-
Solution: Use a neutral buffered EDTA solution to minimize protein modification.[11]
-
Quantitative Data Summary
The optimal parameters for EDTA decalcification can vary depending on the tissue type, size, and the specific staining application. The following tables provide a summary of common ranges and recommendations.
Table 1: Recommended Parameters for EDTA Decalcification
| Parameter | Recommended Range | Notes |
| Concentration | 10% - 14% (w/v) | Higher concentrations can speed up the process but should be used with caution.[3][6][17] |
| pH | 7.0 - 7.4 | A neutral pH is crucial for preserving tissue morphology and antigenicity.[11][12] |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures accelerate decalcification but may compromise tissue integrity.[3][4][18] |
| Solution to Tissue Volume Ratio | ≥ 20:1 | A large volume ensures a consistent concentration of EDTA.[3][12] |
| Agitation | Recommended | Gentle agitation can improve the rate of decalcification.[18] |
Table 2: Comparison of Decalcification Agents
| Decalcifying Agent | Typical Time | Morphology Preservation | Antigenicity Preservation |
| Disodium EDTA | Slow (days to weeks) | Excellent | Excellent[3][5][7][8] |
| Formic Acid | Moderate (days) | Good to Fair | Fair[3][19] |
| Nitric Acid | Fast (hours to days) | Fair to Poor | Poor[1][3][6] |
| Hydrochloric Acid | Fast (hours to days) | Poor | Poor[1][7] |
Experimental Protocols
Protocol 1: Standard EDTA Decalcification of Bone Tissue
-
Fixation: Fix the bone tissue in 10% neutral buffered formalin for 24-48 hours.[12]
-
Rinsing: Rinse the tissue briefly with distilled water.
-
Decalcification Solution Preparation: Prepare a 14% disodium EDTA solution. Dissolve 140g of EDTA in 700ml of distilled water. Add ammonium hydroxide until the solution clears, and then adjust the pH to 7.2-7.4. Bring the final volume to 1 liter with distilled water.[12][13]
-
Decalcification: Immerse the fixed tissue in the EDTA solution at a volume at least 20 times that of the tissue.[12] Store at room temperature with gentle agitation.
-
Solution Change: Change the EDTA solution every 1-3 days.
-
Endpoint Determination: Check for the completion of decalcification periodically. This can be done by gently bending or probing the tissue. For a more precise method, use a chemical test on the used EDTA solution.
-
Rinsing: Once decalcification is complete, rinse the tissue thoroughly in running tap water for several hours or in multiple changes of buffer.[10]
-
Processing: Proceed with standard tissue processing for paraffin embedding.
Protocol 2: Heat-Induced Epitope Retrieval (HIER) for IHC on EDTA-Decalcified Sections
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.[15]
-
Antigen Retrieval Solution: Prepare a 1mM EDTA buffer (pH 8.0). Dissolve 0.37g of EDTA in 1000ml of distilled water, adjust the pH to 8.0 with NaOH, and add 0.5ml of Tween 20.[15]
-
Heating: Preheat a steamer or water bath containing the antigen retrieval solution to 95-100°C.[15]
-
Incubation: Immerse the slides in the preheated solution and incubate for 20-40 minutes.[15]
-
Cooling: Remove the container from the heat source and allow the slides to cool to room temperature for at least 20 minutes.[15]
-
Washing: Rinse the sections with a wash buffer (e.g., PBS with Tween 20).
-
Staining: Proceed with your standard immunohistochemistry protocol.
Mandatory Visualizations
Caption: Workflow for optimal EDTA decalcification and staining.
Caption: Troubleshooting guide for common EDTA-induced artifacts.
References
- 1. fishersci.com [fishersci.com]
- 2. Decalcifying Tissue for Histological Processing - National Diagnostics [nationaldiagnostics.com]
- 3. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decalcification of Breast Cancer Bone Metastases With EDTA Does Not Affect ER, PR, and HER2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Decalcification Techniques for Rat Femurs Using HE and Immunohistochemical Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposal of an Appropriate Decalcification Method of Bone Marrow Biopsy Specimens in the Era of Expanding Genetic Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. milestonemedsrl.com [milestonemedsrl.com]
- 10. Decalcification: Acid or EDTA? - IHC WORLD [ihcworld.com]
- 11. An Introduction to Decalcification [leicabiosystems.com]
- 12. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
- 13. Decalcification Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 16. bosterbio.com [bosterbio.com]
- 17. ijbcp.com [ijbcp.com]
- 18. Tissue Decalcifying Solutions | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Disodium EDTA Chelation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH-dependent chelation of disodium EDTA in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my buffer critical for effective disodium EDTA chelation?
The chelating ability of disodium EDTA is highly dependent on the pH of the solution. EDTA has four carboxylic acid groups and two amine groups that can be protonated at acidic pH. For EDTA to effectively chelate divalent metal ions, the carboxyl groups must be deprotonated (in the Y⁴⁻ form), which becomes the predominant species at a pH above 10. However, effective chelation for many divalent cations occurs in the pH range of 8.0 to 10.0. At lower pH values, protonation of the EDTA molecule reduces its affinity for metal ions, leading to incomplete chelation.
Q2: What is the optimal pH for chelating common divalent cations like Ca²⁺ and Mg²⁺?
For most applications involving the chelation of Ca²⁺ and Mg²⁺, a pH of 8.0 is a good starting point as it provides a good balance between EDTA's chelating ability and the stability of many biological molecules. For more stringent chelation of these ions, increasing the pH to 10.0 can be more effective. However, it is crucial to consider the pH tolerance of your specific biological system.
Q3: Can disodium EDTA chelate trivalent metal ions like Fe³⁺?
Yes, disodium EDTA can chelate trivalent metal ions like Fe³⁺. In fact, the Fe³⁺-EDTA complex is significantly more stable than the Ca²⁺-EDTA or Mg²⁺-EDTA complexes. However, the optimal pH for chelating Fe³⁺ is generally lower than for divalent cations, typically in the range of 4.0 to 6.0. At alkaline pH (above 8-9), Fe³⁺ can precipitate as ferric hydroxide, which can interfere with chelation.[1]
Q4: How does temperature affect disodium EDTA chelation?
For many divalent metal ions, EDTA chelation is a rapid process at room temperature (20-25°C).[1] Increasing the temperature can increase the rate of chelation, which can be beneficial for kinetically inert metal ions. However, a significant increase in temperature can also slightly decrease the stability constant of the metal-EDTA complex.[1] It is important to consider the thermal stability of all components in your experimental system when adjusting the temperature.
Data Presentation: Conditional Stability Constants of Metal-EDTA Complexes
The stability of a metal-EDTA complex at a specific pH is described by the conditional stability constant (K'). A higher log(K') value indicates a more stable complex at that pH. The following table summarizes the approximate log(K') values for common metal-EDTA complexes at various pH levels.
| Metal Ion | pH 4.0 | pH 5.0 | pH 6.0 | pH 7.0 | pH 8.0 | pH 9.0 | pH 10.0 |
| Ca²⁺ | 3.8 | 5.4 | 6.9 | 8.2 | 9.3 | 10.2 | 10.7 |
| Mg²⁺ | 1.9 | 3.4 | 4.8 | 6.1 | 7.2 | 8.1 | 8.7 |
| Fe³⁺ | 14.9 | 17.5 | 19.8 | 21.9 | 23.5 | 24.5 | 25.1 |
| Zn²⁺ | 8.7 | 10.7 | 12.5 | 14.2 | 15.5 | 16.3 | 16.5 |
Note: These values are approximate and can be influenced by ionic strength and temperature.
Troubleshooting Guides
Issue 1: Disodium EDTA powder is not dissolving in my buffer.
-
Cause: The pH of the solution is too low. Disodium EDTA is poorly soluble in neutral or acidic water.
-
Solution:
-
Start with about 80% of your final desired volume of deionized water.
-
Add the disodium EDTA powder while stirring continuously with a magnetic stir bar.
-
Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M) or NaOH pellets dropwise while monitoring the pH.
-
The disodium EDTA will begin to dissolve as the pH approaches 8.0. Continue adding NaOH until all the powder is dissolved and the pH is stable at your desired value.[2]
-
Bring the solution to the final volume with deionized water.
-
Issue 2: A white precipitate forms in my EDTA buffer upon storage, especially at 4°C.
-
Cause: The concentration of EDTA may be too high for the storage temperature, or the pH may have dropped over time.
-
Solution:
-
Gently warm the buffer to room temperature or slightly above while stirring to see if the precipitate redissolves.
-
Check the pH of the buffer. If it has decreased, adjust it back to the optimal range with NaOH.
-
If the precipitate persists, consider preparing a fresh stock of a slightly lower concentration or storing the buffer at room temperature if all other components are stable at that temperature.
-
Issue 3: Chelation appears to be incomplete, leading to unexpected enzymatic activity or experimental artifacts.
-
Cause:
-
The pH of the buffer is not optimal for the specific metal ion you are trying to chelate.
-
The concentration of EDTA is insufficient to chelate the total amount of metal ions present.
-
The presence of other competing metal ions with higher affinity for EDTA.
-
-
Solution:
-
Verify and Optimize pH: Use a calibrated pH meter to confirm the pH of your buffer. If necessary, perform a pH titration to determine the optimal pH for your specific application (see Experimental Protocol 1).
-
Increase EDTA Concentration: If you suspect a high concentration of metal ions, try increasing the final concentration of EDTA in your buffer (e.g., from 1 mM to 5 mM).
-
Consider Metal Ion Specificity: Refer to the conditional stability constants table to understand the binding affinities of different metal ions at your working pH. If you are trying to chelate a specific metal in the presence of others with higher affinity, you may need to adjust the pH to favor the chelation of your target ion.
-
Issue 4: My downstream application (e.g., PCR, enzyme assay) is inhibited after using an EDTA-containing buffer.
-
Cause: EDTA has chelated essential divalent cations (e.g., Mg²⁺) required for enzyme activity (e.g., Taq polymerase in PCR).[2][3][4] Some studies also suggest EDTA can directly bind to and inhibit certain enzymes.[5][6]
-
Solution:
-
Add Excess Divalent Cations: For applications like PCR, you can add an excess of MgCl₂ to your reaction mixture to overcome the chelating effect of the EDTA carried over from your sample buffer. It is often necessary to empirically determine the optimal MgCl₂ concentration.
-
Remove EDTA: If the presence of EDTA is completely incompatible with your experiment, you can remove it from your sample using methods like dialysis, ultrafiltration, or spin-column gel filtration.[7][8] Ultrafiltration has been reported to be a highly effective method for EDTA removal.[7][8]
-
Dilute the Sample: Diluting your sample can reduce the final concentration of EDTA in the reaction mixture to a non-inhibitory level.
-
Experimental Protocols
Protocol 1: Determining the Optimal pH for EDTA Chelation via Potentiometric Titration
This protocol outlines a method to determine the pH at which EDTA most effectively chelates a specific metal ion in your buffer system.
-
Materials:
-
Disodium EDTA
-
The metal salt of interest (e.g., CaCl₂, MgCl₂)
-
Your experimental buffer components (without EDTA or the metal salt)
-
0.1 M HCl and 0.1 M NaOH solutions
-
Calibrated pH meter with an ion-selective electrode (ISE) for the metal of interest (if available) or a standard pH electrode.
-
Magnetic stirrer and stir bar
-
Burette
-
-
Methodology:
-
Prepare your experimental buffer at the desired concentration.
-
Add a known concentration of the metal salt to the buffer.
-
Place the buffer on a magnetic stirrer and insert the calibrated pH electrode (and ISE if available).
-
Slowly titrate the solution with a standardized disodium EDTA solution of known concentration.
-
Record the pH (and the free metal ion concentration if using an ISE) after each addition of the EDTA solution.
-
Plot the pH (or pM, where pM = -log[Metal Ion]) versus the volume of EDTA added. The equivalence point of the titration, where the change in pH (or pM) is steepest, indicates the stoichiometric binding of the metal ion by EDTA.
-
Repeat this titration at several different starting pH values of your buffer (e.g., 6.0, 7.0, 8.0, 9.0, 10.0) to determine the pH at which the chelation is most efficient (indicated by the sharpest and most defined titration curve).
-
Mandatory Visualizations
Caption: Workflow for determining the optimal pH for EDTA chelation.
Caption: Impact of EDTA on a generic calcium signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Clumping Post-Dissociation with Disodium EDTA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell clumping after dissociation with disodium EDTA.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell clumping after dissociation with EDTA?
Cell clumping after dissociation is often multifactorial. The most common cause is the release of extracellular DNA (eDNA) from dead or dying cells during the dissociation process.[1][2] This sticky eDNA acts as a net, trapping cells together and forming aggregates.[1][2] Other contributing factors include over-digestion with enzymes, environmental stress on the cells, and high cell density.[3][4]
Q2: How does disodium EDTA contribute to or prevent cell clumping?
Disodium EDTA is a chelating agent that binds divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[3][4] These ions are essential for the function of cell adhesion molecules (CAMs) such as cadherins and integrins, which mediate cell-to-cell and cell-to-matrix adhesion.[5][6][7] By sequestering these cations, EDTA disrupts these interactions and facilitates cell detachment.[8] However, improper use of EDTA or excessive stress during the procedure can lead to cell death, releasing eDNA and causing clumping.[3][4] Using buffers free of calcium and magnesium can also help prevent clumping.[9][10]
Q3: Can the concentration of EDTA affect cell clumping?
Yes, the concentration of EDTA is critical. While a sufficient concentration is needed to chelate the divalent cations and detach the cells, an excessively high concentration or prolonged exposure can be cytotoxic, leading to increased cell lysis and subsequent clumping. Typical concentrations for preventing clumping in cell suspensions range from 1-5 mM.[11]
Q4: My cells still clump even after using EDTA. What should I do?
If clumping persists after EDTA treatment, consider the following troubleshooting steps:
-
Add DNase I: The most common solution is to add DNase I to the cell suspension to break down the eDNA.[12][13][14]
-
Gentle Handling: Minimize mechanical stress during pipetting and centrifugation.[15]
-
Optimize Cell Confluency: Avoid letting cells become over-confluent before dissociation.[15] Subculturing at around 80% confluency is often recommended.
-
Maintain Cell Viability: Ensure optimal buffer conditions and temperature to keep cells healthy.[9]
-
Filter the Cell Suspension: Passing the cells through a cell strainer can remove larger clumps.[12][15]
Q5: Is it safe to use DNase I in my experiments?
For most applications, DNase I is a safe and effective way to prevent cell clumping. However, if your downstream applications involve DNA extraction or analysis, using DNase I is not recommended.[12] For RNA extraction, RNase-free DNase I can be used.[12] It is also important to note that DNase I requires the presence of divalent cations like Mg²⁺ for its activity, so EDTA should be washed out or neutralized before adding DNase I.[2][13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with cell clumping after EDTA dissociation.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Immediate and severe clumping upon adding dissociation agent. | Excessive cell death and eDNA release. | Add DNase I to the dissociation buffer and subsequent wash steps.[13] Ensure gentle handling. |
| Clumping observed after centrifugation. | Pellet is too compact; mechanical stress. | Reduce centrifugation speed and time.[15] Gently resuspend the pellet by flicking the tube before pipetting. |
| Clumping increases over time in suspension. | Ongoing cell death. | Place cells on ice to reduce metabolic activity and cell death.[9] Use a viability-promoting buffer. |
| Clumping specific to certain cell lines. | Intrinsic properties of the cells (e.g., high expression of adhesion molecules). | Optimize the EDTA concentration and incubation time for that specific cell line. Consider using a gentler dissociation reagent. |
Experimental Protocols
Protocol 1: Standard Disodium EDTA Dissociation
This protocol outlines a general procedure for detaching adherent cells using disodium EDTA.
-
Aspirate Culture Medium: Carefully remove the culture medium from the flask or dish.
-
Wash with PBS: Gently wash the cell monolayer with a calcium and magnesium-free Phosphate Buffered Saline (PBS) to remove any remaining serum.
-
Add EDTA Solution: Add pre-warmed 0.5 mM disodium EDTA in PBS to the culture vessel, ensuring the entire cell surface is covered.
-
Incubate: Incubate the vessel at 37°C for 5-10 minutes, or until the cells begin to detach. Monitor the cells under a microscope.
-
Cell Detachment: Gently tap the side of the vessel to dislodge the cells.
-
Neutralize and Collect: Add complete culture medium (containing serum) to inactivate the EDTA and collect the cell suspension.
-
Centrifuge: Pellet the cells by centrifuging at a low speed (e.g., 200-300 x g) for 3-5 minutes.
-
Resuspend: Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh culture medium.
Protocol 2: DNase I Treatment to Prevent Cell Clumping
This protocol can be integrated into your existing dissociation workflow to eliminate eDNA-induced clumping.
-
Prepare DNase I Solution: Prepare a stock solution of DNase I at 1 mg/mL in a suitable buffer.[12]
-
Add DNase I during Dissociation: Add DNase I to your dissociation solution (e.g., Trypsin-EDTA or EDTA alone) to a final concentration of 100 µg/mL.[12]
-
Incubate: Proceed with your standard incubation for cell detachment.
-
Wash and Collect: After detachment, add complete medium and centrifuge the cells as usual.
-
Resuspend with DNase I: Resuspend the cell pellet in a buffer containing a lower concentration of DNase I (e.g., 25-50 µg/mL) and 1-5 mM MgCl₂.[10]
-
Incubate: Incubate at room temperature for 15 minutes to allow the DNase I to digest any remaining eDNA.[12]
-
Final Wash: Wash the cells once more with your final experimental buffer before proceeding.
Table 2: Reagent Concentrations for Preventing Cell Clumping
| Reagent | Working Concentration | Purpose |
| Disodium EDTA | 0.5 - 5 mM[11] | Chelates Ca²⁺ and Mg²⁺ to disrupt cell adhesion. |
| DNase I | 100 µg/mL (in suspension)[12] | Degrades extracellular DNA. |
| Magnesium Chloride (MgCl₂) | 1 - 5 mM[10] | Co-factor for DNase I activity. |
Visual Guides
Mechanism of EDTA-Mediated Dissociation and Cell Clumping
Caption: Mechanism of cell dissociation by EDTA and subsequent clumping.
Troubleshooting Workflow for Cell Clumping
Caption: A step-by-step workflow for troubleshooting cell clumping.
References
- 1. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. akadeum.com [akadeum.com]
- 4. Best Cell Separation Technology Used For Reducing Cell Clumping [uberstrainer.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Does PBS buffer have any effect on cell adhesion? | AAT Bioquest [aatbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. Disaggregation of Clumped Cells | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
refinement of disodium EDTA concentration in blood collection tubes for specific assays
Welcome to the technical support center for the refinement of disodium EDTA concentration in blood collection tubes. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of K2EDTA in blood collection tubes?
The recommended concentration of dipotassium ethylenediaminetetraacetic acid (K2EDTA) is between 1.5 and 2.2 mg per milliliter of blood.[1][2][3] This concentration is optimal for anticoagulation in most hematological testing as it effectively chelates calcium ions, preventing the coagulation cascade while preserving the cellular components and morphology of blood cells.[1][4][5][6]
Q2: What is the difference between K2EDTA and K3EDTA?
K2EDTA (dipotassium EDTA) and K3EDTA (tripotassium EDTA) are both effective anticoagulants used in blood collection tubes.[7][8] The primary differences lie in their formulation and effects on blood cells. K3EDTA is typically a liquid, which can lead to a slight dilution of the blood sample.[3] In contrast, K2EDTA is spray-dried onto the tube's interior surface.[8] The International Council for Standardization in Haematology recommends K2EDTA as the anticoagulant of choice for blood cell counting and sizing because it has less of an effect on red blood cell size at increased concentrations compared to K3EDTA.[3]
Q3: How does EDTA prevent blood coagulation?
EDTA is a chelating agent that binds to calcium ions (Ca²⁺) in the blood, forming a stable complex.[1][9] Calcium is a critical cofactor in the blood coagulation cascade. By effectively removing calcium from the plasma, EDTA inhibits multiple steps in the clotting process, thus preventing the blood from clotting and maintaining it in a whole blood state.[1][6][9]
Q4: For which assays are EDTA-anticoagulated samples most suitable?
EDTA is the preferred anticoagulant for most hematology procedures because it preserves the morphology of blood cells well.[1][4][6] Common applications include:
-
Complete Blood Count (CBC)[1]
-
Blood smears for differential cell counts[1]
-
Blood typing[7]
-
Glycated hemoglobin (HbA1c) testing[1]
-
Certain molecular biology assays, such as DNA analysis from whole blood[7]
Q5: Can EDTA tubes be used for coagulation studies?
No, EDTA tubes are not recommended for coagulation testing.[10][11] Coagulation assays, such as prothrombin time (PT) and partial thromboplastin time (PTT), require citrated plasma.[10] EDTA's strong and irreversible chelation of calcium interferes with the coagulation cascade, leading to significantly altered and inaccurate results for these tests.[10][11]
Troubleshooting Guides
Issue 1: Inaccurate Hematology Results (e.g., CBC)
Potential Cause: Incorrect EDTA concentration due to improper tube filling.
-
Under-filling the tube: This leads to an excessively high EDTA-to-blood ratio. The hypertonic nature of the high EDTA concentration can cause red blood cells to shrink, resulting in a falsely decreased hematocrit (HCT) and mean corpuscular volume (MCV), and a falsely increased mean corpuscular hemoglobin concentration (MCHC).[4] It can also lead to dilution of cellular elements, causing lower cell counts.[1]
-
Over-filling the tube: This results in an insufficient amount of EDTA to effectively anticoagulate the entire blood volume. This can lead to the formation of microclots or platelet clumping, which can falsely decrease platelet and red blood cell counts.[1][12]
Solution:
-
Ensure the blood collection tube is filled to the indicated fill line.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the EDTA.[1][13][14]
-
Visually inspect the sample for any signs of clotting before analysis.
Issue 2: Aberrant Clinical Chemistry Results
Potential Cause: Using an EDTA tube for tests sensitive to EDTA interference or cross-contamination from an EDTA tube.
-
Direct Measurement: EDTA strongly chelates divalent cations. Therefore, direct measurement of the following analytes in EDTA-anticoagulated samples will yield falsely low results:
-
Additive Interference: Since K2EDTA contains potassium, using these tubes will lead to falsely elevated potassium (K) levels.[15][16]
-
Cross-Contamination: If blood is drawn into an EDTA tube before a serum tube (incorrect order of draw), EDTA can carry over and contaminate the serum sample, leading to the same interferences.[9][16] The correct order of draw as per CLSI guidelines is: blood culture, coagulation tubes (e.g., citrate), serum tubes, and then EDTA tubes.[17][18]
Solution:
-
Always use the correct tube type for the specified assay. For most clinical chemistry tests, serum (red or gold top) or heparin (green top) tubes are required.
-
Strictly adhere to the correct order of draw to prevent cross-contamination between tube additives.[17][18]
Issue 3: Altered Red Blood Cell Morphology on a Blood Smear
Potential Cause: Delayed smear preparation or excessive EDTA concentration.
-
Storage Artifacts: If a blood smear is prepared from an EDTA tube that has been stored at room temperature for more than 5 hours, significant morphological artifacts can occur.[12] These can include echinocytic (crenated) red blood cells and necrobiotic leukocytes.[12]
-
Excessive EDTA: A high concentration of EDTA (from an under-filled tube) can cause red blood cells to shrink and may lead to crenation.[4][19]
Solution:
-
For optimal morphological assessment, prepare blood smears from fresh blood immediately after collection, before transferring the blood to an EDTA tube.[4]
-
If preparing a smear from an EDTA tube, do so within 2-3 hours of blood collection.[12]
-
Ensure proper filling of the EDTA tube to maintain the correct anticoagulant-to-blood ratio.
Data Presentation
Table 1: Recommended K2EDTA Concentrations and Effects of Improper Filling
| Parameter | Recommended Concentration (per mL of blood) | Effects of Under-filling (Excess EDTA) | Effects of Over-filling (Insufficient EDTA) |
| K2EDTA | 1.5 - 2.2 mg[1][2][3] | Falsely ↓ HCT, MCV; Falsely ↑ MCHC; RBC shrinkage/crenation; Dilution of cells[1][4] | Potential for microclots; Platelet clumping; Falsely ↓ platelet and RBC counts[1][12] |
Table 2: Impact of EDTA on Specific Clinical Chemistry Assays
| Analyte | Effect of EDTA Contamination | Rationale |
| Potassium (K) | Falsely Increased[15][16] | K2EDTA contains potassium ions. |
| Calcium (Ca) | Falsely Decreased[15][16] | EDTA chelates calcium ions. |
| Magnesium (Mg) | Falsely Decreased[15][16] | EDTA chelates magnesium ions. |
| Alkaline Phosphatase (ALP) | Falsely Decreased[9][15] | ALP is a metalloenzyme requiring zinc and magnesium as cofactors, which are chelated by EDTA. |
| Iron (Fe) | Falsely Decreased[15] | EDTA can chelate iron ions. |
Experimental Protocols
Protocol 1: Validation of a New Batch of K2EDTA Blood Collection Tubes
Objective: To verify that a new batch of K2EDTA tubes provides accurate and reproducible results for routine hematology assays.
Methodology:
-
Sample Collection: Collect paired blood samples from a cohort of at least 20 healthy volunteers. For each volunteer, collect one sample using a previously validated ("gold standard") K2EDTA tube and one sample using the new batch of K2EDTA tubes. Ensure proper venipuncture technique and fill volume for all tubes.
-
Sample Analysis: Analyze all samples for a complete blood count (CBC) with differential on a validated hematology analyzer within 4 hours of collection.
-
Data Analysis:
-
For each analyte (e.g., RBC, WBC, HGB, HCT, MCV, Platelets), calculate the mean, standard deviation, and coefficient of variation (CV%) for both the validated and new tube batches.
-
Perform a paired t-test to compare the results obtained from the two tube types for each analyte. A p-value > 0.05 is generally considered to indicate no statistically significant difference.
-
Conduct a correlation analysis (e.g., Pearson correlation) and create bias plots (e.g., Bland-Altman) to assess the agreement between the two tube types.
-
-
Acceptance Criteria: The new batch of tubes is considered acceptable if there are no clinically significant differences in the measured parameters compared to the validated tubes, and the results fall within established analytical quality specifications.
Visualizations
Caption: Workflow for validating a new batch of K2EDTA tubes.
Caption: Logic diagram for troubleshooting aberrant hematology results.
References
- 1. edtatube.com [edtatube.com]
- 2. What is the appropriate concentration of potassium ethylenediaminetetraacetate anticoagulant added to the test tube - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Recommendations of the International Council for Standardization in Haematology for Ethylenediaminetetraacetic Acid Anticoagulation of Blood for Blood Cell Counting and Sizing. International Council for Standardization in Haematology: Expert Panel on Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eclinpath.com [eclinpath.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of ethylenediamine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ksmedical.com [ksmedical.com]
- 9. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]
- 10. Effects of EDTA on routine and specialized coagulation testing and an easy method to distinguish EDTA-treated from citrated plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sinymedical.com [sinymedical.com]
- 14. edtatube.com [edtatube.com]
- 15. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 17. edtatube.com [edtatube.com]
- 18. Order of Blood Draw Tubes and Additives | CLSI [clsi.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Disodium EDTA vs. EGTA: A Researcher's Guide to Calcium Ion Chelation
For scientists and drug development professionals, the precise control of divalent cations like calcium (Ca²⁺) is paramount for experimental success. Both disodium ethylenediaminetetraacetic acid (Disodium EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are powerful chelating agents, but their subtle yet significant differences in affinity and selectivity dictate their suitability for specific applications. This guide provides an in-depth comparison of their performance in chelating calcium ions, supported by experimental data and detailed protocols.
At the heart of the comparison lies the stability constant (log K), a measure of the affinity between the chelator and the metal ion. A higher log K value indicates a stronger bond. While both molecules effectively bind calcium, EGTA exhibits a slightly higher affinity for Ca²⁺ than disodium EDTA. However, the most critical distinction is their selectivity for calcium over magnesium (Mg²⁺), a crucial factor in biological systems where magnesium-dependent enzymes are active.
Executive Summary: EGTA for Superior Calcium Selectivity
For applications demanding the specific chelation of calcium with minimal disruption to magnesium-dependent processes, EGTA is the superior choice . Its molecular structure grants it a significantly higher selectivity for Ca²⁺ over Mg²⁺, a critical advantage in cellular and biochemical assays. Disodium EDTA, while a potent general chelator, binds both calcium and magnesium with considerable affinity, which can lead to unintended experimental consequences.
Quantitative Comparison of Chelation Properties
The following tables summarize the key quantitative data comparing the chelation performance of Disodium EDTA and EGTA.
| Chelator | Ion | Stability Constant (log K) | Apparent log K at pH 7.0 |
| Disodium EDTA | Ca²⁺ | 10.65[1][2] | ~7.2[2] |
| Mg²⁺ | 8.7[2] | ~5.4[2] | |
| EGTA | Ca²⁺ | 11.0[2][3][4] | ~6.91[3][4] |
| Mg²⁺ | 5.2[2] | ~1.6[2] |
Table 1: Stability Constants of Disodium EDTA and EGTA with Calcium and Magnesium. The stability constant (log K) reflects the binding affinity at optimal pH. The apparent log K at a physiological pH of 7.0 demonstrates the effective binding strength under typical experimental conditions.
| Chelator | Ca²⁺/Mg²⁺ Selectivity Ratio (KCa/KMg) |
| Disodium EDTA | ~35 |
| EGTA | ~631,000 |
Table 2: Calcium over Magnesium Selectivity. This ratio, derived from the stability constants, highlights EGTA's vastly superior selectivity for calcium ions.
The Decisive Factor: pH Dependence
The chelating ability of both Disodium EDTA and EGTA is highly dependent on the pH of the solution. Both chelators function optimally at alkaline pH where their carboxyl groups are deprotonated, making the lone pair electrons available for coordination with metal ions. As the pH decreases, protonation of these groups reduces the chelating efficiency.
For EDTA, its chelating ability increases exponentially from pH 8 to 10.[5] While still effective at neutral pH, its stability with calcium decreases significantly in acidic conditions (pH < 6). Similarly, the apparent pKa for calcium binding by EGTA is 6.91 at pH 7, indicating a strong pH dependence.[3][4]
Visualizing the Chelation Process
References
A Comparative Analysis of Disodium EDTA and Sodium Citrate as Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
In the realm of hematology, coagulation studies, and molecular diagnostics, the choice of anticoagulant is a critical pre-analytical variable that can significantly influence experimental outcomes. Disodium ethylenediaminetetraacetic acid (EDTA) and sodium citrate are two of the most commonly employed anticoagulants, each with a distinct mechanism of action and optimal applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific laboratory needs.
Mechanism of Action
Both disodium EDTA and sodium citrate prevent blood clotting by chelating calcium ions (Ca²⁺), which are essential cofactors for multiple enzymes in the coagulation cascade. However, the nature of this chelation differs significantly between the two.
Disodium EDTA acts as a powerful chelating agent, forming a strong, stable, and essentially irreversible complex with calcium ions.[1][2] This robust and irreversible binding effectively halts the coagulation cascade, making it an excellent choice for preserving the cellular components of blood.[3][4]
Sodium Citrate also binds to calcium ions, but this binding is reversible.[1][2] This characteristic is crucial for coagulation tests, as it allows for the controlled reintroduction of calcium (recalcification) in the laboratory to initiate clotting and measure parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).[1]
Performance Comparison in Key Laboratory Applications
The choice between disodium EDTA and sodium citrate is primarily dictated by the downstream application. Their differential effects on various blood components are summarized below.
Hematology: Complete Blood Count (CBC)
For routine hematological testing, disodium EDTA is the anticoagulant of choice . It excels at preserving the morphology of red blood cells, white blood cells, and platelets, which is essential for accurate cell counting and differential analysis.[1][5][6]
However, in a small percentage of individuals, EDTA can induce platelet aggregation, leading to a falsely low platelet count known as pseudothrombocytopenia.[2][7] In such cases, repeating the platelet count with a sodium citrate-anticoagulated sample is a common corrective measure.[4][8][9][10] It is important to note that platelet counts in citrated blood may be lower than in EDTA-anticoagulated blood and may require a correction factor due to the dilutional effect of the liquid citrate.[4][11]
Coagulation Assays
Sodium citrate is the universally accepted standard for coagulation studies , including Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[1] The reversible nature of its anticoagulant effect allows for the recalcification of the plasma sample in the laboratory to initiate the clotting cascade and measure the time to clot formation.[1][2] Disodium EDTA is unsuitable for these tests because its strong chelation of calcium would prevent the initiation of clotting even after the addition of calcium chloride in the assay.[12]
Erythrocyte Sedimentation Rate (ESR)
The effect of these anticoagulants on ESR has been a subject of numerous studies with some conflicting results. However, a significant body of evidence suggests that disodium EDTA tends to yield higher ESR values compared to sodium citrate .[13][14][15][16] This may be due to EDTA's effect on red blood cell morphology and aggregation. The standard Westergren method for ESR measurement specifies the use of sodium citrate.[13]
Clinical Chemistry and Hormone Assays
The use of anticoagulants can significantly interfere with various clinical chemistry and hormone assays. Disodium EDTA is a potent chelator of metallic ions, which can inhibit the activity of enzymes that require these ions as cofactors, such as alkaline phosphatase.[2] Consequently, serum (from a tube with no anticoagulant) is generally preferred for most clinical chemistry tests . When plasma is required, the choice of anticoagulant must be carefully considered based on the specific analytes being measured. Studies have shown significant differences in the measurement of several hormones in EDTA- and citrate-treated samples compared to serum.[17]
Molecular Diagnostics (DNA/RNA Preservation)
For the preservation of nucleic acids, particularly DNA, disodium EDTA is generally considered superior to sodium citrate .[18] It is more effective at inhibiting DNases, which are enzymes that can degrade DNA.
Data Presentation: Quantitative Comparison
| Parameter | Disodium EDTA | Sodium Citrate | Key Considerations |
| Platelet Count | Generally provides accurate counts.[3] | May cause platelet clumping, especially with agitation, leading to lower counts.[19] | EDTA can cause pseudothrombocytopenia in some individuals.[2][7] |
| Mean Platelet Volume (MPV) | Baseline MPV values have been found to be higher in EDTA-anticoagulated blood compared to citrate.[20] | Lower MPV values compared to EDTA.[11] | MPV can increase over time in EDTA tubes.[20] |
| Erythrocyte Sedimentation Rate (ESR) | Tends to produce higher ESR values.[13][14][16] | Generally produces lower ESR values.[13][14][16] | The standard Westergren method uses sodium citrate.[13] |
| Prothrombin Time (PT) | Unsuitable; prolongs PT indefinitely.[12][21] | Standard anticoagulant for PT testing.[1] | Requires a precise blood-to-anticoagulant ratio (9:1).[10] |
| Activated Partial Thromboplastin Time (aPTT) | Unsuitable; prolongs aPTT indefinitely.[12][21] | Standard anticoagulant for aPTT testing.[1] | Requires a precise blood-to-anticoagulant ratio (9:1).[10] |
| DNA Yield & Quality | Considered the better choice for preserving DNA integrity.[18] | Can be used, but may not be as effective as EDTA in inhibiting DNases. | EDTA is preferred for delayed blood processing for plasma DNA analysis.[18] |
Experimental Protocols
Experimental Workflow for Anticoagulant Comparison
Protocol 1: Evaluation of Platelet Count and Morphology
-
Blood Collection: Draw a sufficient volume of blood from a healthy volunteer via a single, clean venipuncture to minimize platelet activation.
-
Aliquoting: Immediately dispense the blood into two separate tubes: one containing disodium EDTA and the other containing 3.2% sodium citrate. Ensure the correct blood-to-anticoagulant ratio is achieved, especially for the citrate tube (9:1).
-
Mixing: Gently invert each tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
Analysis:
-
Perform a complete blood count (CBC) on both samples using an automated hematology analyzer at multiple time points (e.g., immediately, 1 hour, and 4 hours after collection).
-
Prepare a peripheral blood smear from each tube.
-
Stain the smears using a Wright-Giemsa stain.
-
Microscopically examine the smears for platelet clumping, morphology, and distribution.
-
-
Data Comparison: Compare the platelet counts, mean platelet volume (MPV), and morphological findings between the two anticoagulants at each time point.
Protocol 2: Westergren Method for Erythrocyte Sedimentation Rate (ESR)
-
Sample Preparation: Use venous blood collected in a tube containing 3.8% sodium citrate. The ratio should be four parts blood to one part anticoagulant.[15] The test should be performed within 2 hours of blood collection if kept at room temperature, or within 6 hours if refrigerated at 4°C.[1]
-
Procedure:
-
Thoroughly mix the anticoagulated blood sample.
-
Draw the blood into a Westergren pipette to the 0 mm mark, ensuring there are no air bubbles.
-
Place the pipette in a vertical position in a Westergren rack at room temperature (18-25°C), away from vibrations and direct sunlight.
-
Allow the pipette to stand undisturbed for exactly 60 minutes.
-
-
Reading: After 60 minutes, measure the distance in millimeters from the bottom of the plasma meniscus to the top of the erythrocyte column. This value is the ESR in mm/hour.
Protocol 3: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
-
Sample Collection and Preparation:
-
Collect whole blood in a blue-top tube containing 3.2% sodium citrate, ensuring a 9:1 blood-to-anticoagulant ratio.[5][8]
-
Immediately after collection, gently invert the tube several times to mix.
-
Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma into a clean plastic tube. The test should be performed within 4 hours of collection.[5]
-
-
PT Assay (Manual Method):
-
Pre-warm the PT reagent and the plasma sample to 37°C.
-
Pipette 100 µL of plasma into a test tube.
-
Add 200 µL of the pre-warmed PT reagent to the plasma, and simultaneously start a stopwatch.
-
Observe for the formation of a fibrin clot. Stop the watch as soon as the clot is visible. The recorded time is the prothrombin time.
-
-
aPTT Assay (Manual Method):
-
Pre-warm the aPTT reagent, 0.025 M calcium chloride, and the plasma sample to 37°C.
-
Pipette 100 µL of plasma and 100 µL of the aPTT reagent into a test tube.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 100 µL of pre-warmed calcium chloride to the mixture and simultaneously start a stopwatch.
-
Observe for the formation of a fibrin clot. Stop the watch as soon as the clot is visible. The recorded time is the activated partial thromboplastin time.
-
Conclusion
Disodium EDTA and sodium citrate are both indispensable anticoagulants in the clinical and research laboratory, but their applications are not interchangeable. Disodium EDTA is the superior choice for hematological studies due to its excellent preservation of blood cell morphology. Conversely, sodium citrate is the gold standard for coagulation testing because of its reversible anticoagulant action. The selection of the appropriate anticoagulant is a fundamental step in ensuring the accuracy and reliability of experimental data. Researchers must carefully consider the specific requirements of their assays to avoid pre-analytical errors that could compromise their results.
References
- 1. conductscience.com [conductscience.com]
- 2. Blog: A researcher's guide to human blood: which anticoagulant should I choose? [bioscience.co.uk]
- 3. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. National recommendations of the Croatian Chamber of Medical Biochemists and Working group for Laboratory hematology of the Croatian Society of Medical Biochemistry and Laboratory Medicine: Management of samples with suspected EDTA-induced pseudothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTICOAGULANTS in Hematologic Investigations - Pathology Made Simple [ilovepathology.com]
- 8. labcorp.com [labcorp.com]
- 9. Platelet Clumping Protocol | OHSU [ohsu.edu]
- 10. Platelet count (EDTA & Citrate) | North Bristol NHS Trust [nbt.nhs.uk]
- 11. A comparison of human blood preservation methods in DNA extraction protocol | Gaaib | Advancements in Life Sciences [submission.als-journal.com]
- 12. Anticoagulants-in-Hematology and correct technique to performcrossmatch.pptx [slideshare.net]
- 13. thebloodproject.com [thebloodproject.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Activated Partial Thromboplastin Time (APTT) / Prothrombin Time (PT) Combo [vmdl.missouri.edu]
- 17. Platelet Count (Citrate/Blue Tube) - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 18. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prothrombin time and aptt | PPTX [slideshare.net]
- 20. labpedia.net [labpedia.net]
- 21. hematology.org [hematology.org]
validating the effectiveness of disodium EDTA in preventing DNA degradation
A Comparative Guide to Preventing DNA Degradation
For researchers, scientists, and drug development professionals, the preservation of high-quality DNA is paramount to the success of their work. The inherent fragility of DNA, susceptible to degradation by ubiquitous nucleases, necessitates the use of effective preservatives. Among these, disodium ethylenediaminetetraacetic acid (Disodium EDTA) has long been a cornerstone. This guide provides an objective comparison of Disodium EDTA's performance against other alternatives, supported by experimental data, to assist you in making informed decisions for your research.
The Mechanism of Nuclease-Mediated DNA Degradation and EDTA's Protective Role
Deoxyribonucleases (DNases) are enzymes that catalyze the hydrolytic cleavage of phosphodiester bonds in the DNA backbone, leading to degradation. Many of these nucleases require divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), as essential cofactors for their enzymatic activity.[1][2][3] Disodium EDTA, a powerful chelating agent, effectively prevents DNA degradation by sequestering these divalent cations, rendering the nucleases inactive.[1][2][3][4]
Caption: Mechanism of nuclease inhibition by Disodium EDTA.
Comparative Performance of Disodium EDTA
Recent studies have provided quantitative data on the effectiveness of Disodium EDTA in preserving high molecular weight (HMW) DNA, particularly in comparison to other common methods like ethanol preservation and cryopreservation.
A study on frozen tissues from various marine species demonstrated that thawing tissues in a 250 mM EDTA solution at pH 10 significantly improved the recovery of HMW DNA compared to direct extraction from frozen tissue or thawing in ethanol.[4][5][6][7] For instance, in Centropristis striata, EDTA-thawed tissues yielded an average percentage of HMW DNA (%HMW) more than three-fold higher than that from tissues extracted directly from a frozen state.[4][5]
The effectiveness of EDTA is also pH-dependent, with its capacity to chelate divalent cations increasing with higher pH.[2] Storing tissues in 0.25 M EDTA at pH 10 resulted in significantly better preservation of HMW DNA compared to EDTA at pH 8 or 95% ethanol over a 12-month period.[2]
| Treatment Group | Species | Average % HMW DNA | Normalized Yield (nY) of HMW DNA (µg DNA/mg tissue) |
| 250 mM EDTA, pH 10 (Thawed Overnight) | Centropristis striata | 54.8 ± 13.9% | Data not specified in this format |
| Frozen (Direct Extraction) | Centropristis striata | 14.9 ± 7.6% | Data not specified in this format |
| 95% Ethanol (Thawed Overnight) | Centropristis striata | Not significantly different from frozen | Data not specified in this format |
| 0.25 M EDTA, pH 10 (12-month storage) | Alitta virens | 61.3% | 0.07 |
| 0.25 M EDTA, pH 8 (12-month storage) | Alitta virens | ~7% | ~0.001 |
| 95% Ethanol (12-month storage) | Alitta virens | ~5% | ~0.0007 |
Note: The data presented is a summary from different studies and conditions may vary. For detailed statistical analysis, please refer to the original publications.[2][4][5][6][8]
Alternatives to Disodium EDTA
While Disodium EDTA is highly effective, several alternatives are available, each with its own set of advantages and disadvantages.
-
Other Chelating Agents: Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is another common chelator, often used to preferentially chelate calcium ions. Other chelators like DOTA and DTPA also exist.[9]
-
Commercial Preservatives:
-
Proteinase K: This broad-spectrum serine protease is often used in DNA extraction protocols to degrade nucleases and other proteins.[1]
-
Cryopreservation: Storing samples at ultra-low temperatures (-80°C or in liquid nitrogen) is considered the gold standard for long-term preservation of HMW DNA, as it significantly reduces all enzymatic activity.[4][7][12]
Experimental Protocols
Protocol 1: Thawing Frozen Tissue with EDTA for Improved HMW DNA Recovery
This protocol is adapted from Hu et al. (2025).[4][6]
-
Preparation of EDTA Solution: Prepare a 250 mM Disodium EDTA solution and adjust the pH to 10.0.
-
Sample Preparation: For each frozen tissue sample, prepare three subsamples.
-
Treatment Groups:
-
EDTA Treatment: Place one subsample in a microcentrifuge tube and add the 250 mM EDTA, pH 10 solution to completely submerge the tissue.
-
Ethanol Treatment (for comparison): Place the second subsample in a microcentrifuge tube and add 95% ethanol.
-
Frozen Control: Keep the third subsample frozen until DNA extraction.
-
-
Incubation: Incubate the EDTA and ethanol-treated samples overnight at 4°C.
-
DNA Extraction: Proceed with your standard DNA extraction protocol for all three subsamples. The study cited utilized the Qiagen DNeasy Blood and Tissue kit.
-
Quantification and Quality Assessment: Quantify the extracted DNA and assess the integrity of HMW DNA using methods like gel electrophoresis or automated electrophoresis systems (e.g., TapeStation).
Caption: Experimental workflow for comparing DNA preservation methods.
Protocol 2: Long-Term Tissue Storage in EDTA Solutions
This protocol is based on the methodology described by K. Breinlinger et al. (2023).[2]
-
Preparation of EDTA Solutions: Prepare 0.25 M Disodium EDTA solutions and adjust the pH to 8.0, 9.0, and 10.0.
-
Sample Preparation: Obtain fresh tissue samples.
-
Treatment Groups:
-
EDTA Storage: Place tissue samples in separate vials containing the EDTA solutions of different pH.
-
Ethanol Storage (for comparison): Place tissue samples in vials with 95% ethanol.
-
Fresh Control: Process a portion of the tissue immediately for DNA extraction.
-
-
Storage: Store the samples at room temperature for the desired duration (e.g., 12 months).
-
DNA Extraction: After the storage period, proceed with DNA extraction.
-
Quantification and Quality Assessment: Analyze the yield and integrity of HMW DNA.
Conclusion
Disodium EDTA is a highly effective, inexpensive, and readily available reagent for preventing DNA degradation by inhibiting nuclease activity.[4] Its efficacy is enhanced at a higher pH. While alternatives exist, including commercial solutions and physical preservation methods, Disodium EDTA remains a robust and validated choice for a wide range of research applications. The selection of a DNA preservation method should be guided by the specific requirements of the downstream applications, storage conditions, and the nature of the biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 9. Factors Influencing the DNA Nuclease Activity of Iron, Cobalt, Nickel, and Copper Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of DNA preservation methods for environmental bacterial community samples [pubs.usgs.gov]
- 12. Do I need to have EDTA in the buffer in which I am going to store my isolated genomic DNA? [qiagen.com]
A Comparative Guide: Disodium EDTA vs. Heparin for Blood Sample Collection in Molecular Diagnostics
For researchers, scientists, and drug development professionals, the choice of anticoagulant for blood sample collection is a critical pre-analytical step that can significantly impact the accuracy and reliability of downstream molecular diagnostic assays. This guide provides an objective comparison of two commonly used anticoagulants, disodium ethylenediaminetetraacetic acid (EDTA) and heparin, supported by experimental data and detailed protocols to inform best practices in the laboratory.
The integrity of nucleic acids (DNA and RNA) extracted from whole blood is paramount for sensitive molecular applications such as polymerase chain reaction (PCR), quantitative PCR (qPCR), and next-generation sequencing (NGS). The anticoagulant used to prevent blood clotting can have profound effects on the quality and quantity of the extracted genetic material, as well as the performance of enzymatic reactions central to these technologies. This comparison guide will delve into the mechanisms of action of disodium EDTA and heparin, present a quantitative analysis of their performance in molecular diagnostics, provide detailed experimental protocols, and offer visual workflows to aid in decision-making.
Mechanism of Action: A Fundamental Difference
The primary distinction between disodium EDTA and heparin lies in their mode of anticoagulation, which in turn influences their suitability for molecular assays.
-
Disodium EDTA: This chelating agent works by binding calcium ions (Ca²⁺), which are essential cofactors for the enzymes in the coagulation cascade.[1][2] By sequestering calcium, EDTA effectively prevents blood from clotting. This mechanism has the added benefit of inhibiting DNases, enzymes that degrade DNA and require divalent cations like magnesium (Mg²⁺) for their activity, thus helping to preserve the integrity of the genetic material.[3]
-
Heparin: Heparin is a complex glycosaminoglycan that acts as an anticoagulant by activating antithrombin III.[4] This complex then inactivates thrombin and other serine proteases involved in the clotting cascade.[4] While effective at preventing clotting, heparin's structural similarity to nucleic acids can lead to co-purification and subsequent inhibition of enzymes like Taq polymerase used in PCR.[3][5]
Performance in Molecular Diagnostics: A Quantitative Comparison
The choice of anticoagulant can significantly affect the yield and purity of extracted nucleic acids, as well as the efficiency of downstream enzymatic reactions. The following tables summarize quantitative data from various studies to highlight these differences.
Table 1: Comparison of DNA Yield and Purity
| Parameter | Disodium EDTA | Heparin | Reference(s) |
| Genomic DNA Yield (from 2 mL whole blood) | ~33 µg | ~25 µg | [6] |
| Cell-Free DNA (cfDNA) Yield (GE/mL) | 154.8 ± 37.3 | 472 ± 190 | [7] |
| A260/A280 Purity Ratio | ~1.7 | ~1.7 | [6] |
| DNase Activity Inhibition | Complete | Highly Active | [7] |
| cfDNA Degradation (after 24h at 37°C) | 8% | 85.3% | [7] |
Table 2: Impact on Downstream Molecular Assays
| Parameter | Disodium EDTA | Heparin | Reference(s) |
| PCR Performance | Generally no inhibition | Significant inhibition of Taq polymerase | [3][5] |
| qPCR Cq Values (DNA detection) | Significantly smaller (better) | Higher Cq values indicating inhibition | [8] |
| RNA Yield (from frozen blood with stabilization buffer) | ~5 times higher yield with Nucleospin protocol | Not reported with this method | [9] |
| RNA Integrity (RIN) (from frozen blood with stabilization buffer) | >7 | <5 (without stabilization) | [9] |
| Nanopore Sequencing Read Length | Shorter fragments, less gDNA contamination | Longer fragments, potential gDNA contamination | [10] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Protocol 1: Genomic DNA Extraction from Whole Blood
This protocol is adapted from a standard phenol-chloroform extraction method and is suitable for blood collected in either EDTA or heparin tubes.
Materials:
-
Whole blood collected in disodium EDTA or heparin tubes
-
Lysis Buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA, pH 7.4)
-
SE Buffer (75 mM NaCl, 25 mM EDTA, pH 8.0)
-
20% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
3 M Sodium Acetate (pH 5.2)
-
Isopropanol
-
70% Ethanol
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Procedure:
-
To 10 mL of whole blood, add 30 mL of Lysis Buffer. Mix gently and incubate on ice for 30 minutes.
-
Centrifuge at 1200 rpm for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in 10 mL of Lysis Buffer and centrifuge again. Discard the supernatant.
-
Resuspend the pellet in 5 mL of SE Buffer and add 40 µL of Proteinase K and 250 µL of 20% SDS. Mix gently and incubate overnight at 37°C.
-
Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, mix for 10 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 1/10th volume of 3 M Sodium Acetate and 2 volumes of isopropanol to precipitate the DNA.
-
Spool the DNA using a sealed glass pipette and wash with 70% ethanol.
-
Air-dry the DNA pellet and resuspend in TE Buffer.
Protocol 2: Overcoming Heparin Inhibition in PCR
This protocol describes a method to remove heparin from DNA samples prior to PCR amplification.
Materials:
-
DNA extracted from heparinized blood
-
Phenol:Chloroform (1:1)
-
TE Buffer
Procedure:
-
To the DNA sample dissolved in TE buffer, add an equal volume of a 1:1 mixture of phenol and chloroform to double the initial volume.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube.
-
Precipitate the DNA using sodium acetate and ethanol as described in Protocol 1.
-
Resuspend the purified DNA in TE buffer.
-
Alternatively, the use of a Taq polymerase resistant to heparin inhibition, such as Platinum® Taq DNA Polymerase, has been shown to be effective.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Figure 1: General workflow for blood sample processing in molecular diagnostics.
Figure 2: Methods to overcome heparin inhibition for PCR applications.
Conclusion and Recommendations
The selection of an appropriate anticoagulant is a critical determinant of success in molecular diagnostics.
Disodium EDTA is the recommended anticoagulant for most molecular applications. Its mechanism of action not only prevents clotting but also preserves the integrity of nucleic acids by inhibiting DNase activity.[3] This leads to higher quality DNA and more reliable performance in downstream assays such as PCR, qPCR, and sequencing.[6][8] For studies involving RNA, the use of EDTA tubes followed by immediate processing or the addition of an RNA stabilization buffer upon thawing frozen samples yields high-quality RNA suitable for transcriptomic analyses.[9]
Heparin , while an effective anticoagulant for many clinical chemistry tests, poses significant challenges for molecular diagnostics. Its co-purification with nucleic acids leads to the inhibition of key enzymes, particularly Taq polymerase, resulting in failed or unreliable PCR and qPCR results.[3][5] While methods exist to mitigate heparin inhibition, they add extra steps to the workflow and may not always be completely effective. Therefore, heparin should generally be avoided for blood collection when molecular analysis is the intended downstream application.
References
- 1. A simple method to overcome the inhibitory effect of heparin on DNA amplification | Semantic Scholar [semanticscholar.org]
- 2. A simple method to overcome the inhibitory effect of heparin on DNA amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 5. Effects of heparin on polymerase chain reaction for blood white cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edtatube.com [edtatube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of high quality and high yield RNA from frozen EDTA blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanoporetech.com [nanoporetech.com]
comparative study of different chelating agents for heavy metal removal in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various chelating agents for the in vitro removal of heavy metals. The information presented is intended to assist researchers in selecting appropriate chelators for their specific needs, with a focus on experimental data and detailed methodologies. We will explore both well-established synthetic chelators and promising natural alternatives.
Introduction to Chelating Agents
Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively sequestering it and reducing its reactivity. In the context of heavy metal toxicity, chelation is a critical mechanism for detoxification. This guide focuses on the in vitro performance of several key chelating agents, providing a basis for further research and development. The agents covered include:
-
Synthetic Chelators:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dimercaptosuccinic acid (DMSA)
-
Dimercapto-propane-1-sulfonate (DMPS)
-
-
Natural Chelators:
-
Chitosan
-
Phytochelatins (PCs)
-
Performance Comparison of Chelating Agents
The efficacy of a chelating agent is dependent on various factors, including the target heavy metal, pH, and the presence of other ions. The following tables summarize the available quantitative data for the in vitro heavy metal removal efficiency and binding capacity of the selected chelators.
Table 1: In Vitro Heavy Metal Removal Efficiency (%)
| Chelating Agent | Lead (Pb) | Cadmium (Cd) | Mercury (Hg) | Arsenic (As) | Copper (Cu) | Zinc (Zn) | Iron (Fe) | Chromium (Cr) |
| EDTA | >90%[1] | >80%[1] | - | - | >90% | >90% | - | - |
| DMSA | High[2] | Moderate | High | High[3][4] | - | Low | - | - |
| DMPS | High | Low | Very High[5][6] | High[5][6] | High[5] | Low | - | - |
| Chitosan | ~85% | ~95%[7] | - | - | ~99%[8][9] | ~90%[8] | ~65%[8] | High[8] |
| Phytochelatins | - | High | High | High[10][11] | High | High[12] | - | - |
Table 2: In Vitro Heavy Metal Binding Capacity (mg/g)
| Chelating Agent | Lead (Pb) | Cadmium (Cd) | Mercury (Hg) | Arsenic (As) | Copper (Cu) | Zinc (Zn) |
| EDTA | High | High | - | - | High | High |
| DMSA | High | - | High | High | - | - |
| DMPS | - | - | High | - | - | - |
| Chitosan | ~24[7] | ~29[7] | - | - | 26.28 - 144.9[13][14] | 1.30 (mmol/g) |
| Phytochelatins | - | High | - | High | - | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative assessment of chelating agents. Below are methodologies for key in vitro experiments.
General In Vitro Heavy Metal Removal Assay
This protocol provides a general framework for assessing the percentage removal of a heavy metal from an aqueous solution by a chelating agent.
Materials:
-
Stock solution of the heavy metal of interest (e.g., Lead (II) nitrate, Cadmium chloride)
-
Chelating agent solution of known concentration
-
pH buffer solutions
-
Deionized water
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Prepare a series of standard solutions of the heavy metal at known concentrations.
-
Prepare a solution of the chelating agent at a specific concentration.
-
In a series of test tubes, mix a known volume and concentration of the heavy metal solution with a known volume and concentration of the chelating agent solution.
-
Adjust the pH of the solutions to the desired value using a buffer.
-
Incubate the mixtures for a specified period (e.g., 1-2 hours) at a constant temperature with agitation.
-
Separate the chelator-metal complexes from the solution. For insoluble chelators like chitosan, this can be done by centrifugation or filtration. For soluble chelators, this step may require more advanced separation techniques.
-
Measure the concentration of the remaining free metal ions in the supernatant/filtrate using AAS or ICP-MS.[7][15]
-
Calculate the percentage of heavy metal removal using the following formula: Removal Efficiency (%) = [(Initial Metal Concentration - Final Metal Concentration) / Initial Metal Concentration] x 100
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change that occurs when a metal ion binds to a chelating agent, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
Solution of the heavy metal ion of known concentration in a suitable buffer.
-
Solution of the chelating agent of known concentration in the same buffer.
Procedure:
-
Degas both the metal and chelator solutions to prevent bubble formation during the experiment.
-
Load the chelating agent solution into the sample cell of the calorimeter.
-
Load the metal ion solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the metal solution are injected into the chelator solution.
-
The instrument measures the heat released or absorbed during each injection.
-
The resulting data is a plot of heat change per injection versus the molar ratio of metal to chelator.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, n).[16][17][18]
UV-Vis Spectrophotometry for Chelation Assessment
This method can be used to indirectly quantify chelation by measuring the change in absorbance of a colored metal-indicator complex upon addition of a chelator.
Materials:
-
UV-Vis Spectrophotometer
-
Heavy metal solution
-
A suitable chromogenic reagent that forms a colored complex with the metal ion (e.g., dithizone).[19]
-
Chelating agent solution.
Procedure:
-
Prepare a solution containing the heavy metal and the chromogenic reagent, allowing the colored complex to form.
-
Measure the absorbance of this solution at the wavelength of maximum absorbance (λmax) for the metal-indicator complex.
-
Add the chelating agent to the solution. The chelator will compete with the indicator for the metal ion.
-
As the chelator binds to the metal, the concentration of the colored metal-indicator complex decreases, leading to a decrease in absorbance.
-
Measure the final absorbance of the solution.
-
The extent of the decrease in absorbance is proportional to the amount of metal chelated by the added agent. A calibration curve can be used for quantification.[20][21]
Phytochelatin Synthase (PCS) Activity Assay
This assay measures the in vitro activity of the enzyme responsible for synthesizing phytochelatins.
Materials:
-
Plant or cell extract containing phytochelatin synthase.
-
Glutathione (GSH) solution (substrate).
-
Heavy metal solution to activate the enzyme (e.g., CdCl2).
-
Reaction buffer (e.g., Tris-HCl).
-
Stopping solution (e.g., acid).
-
HPLC system for separation and quantification of phytochelatins.
Procedure:
-
Prepare the reaction mixture containing the enzyme extract, GSH, and buffer.
-
Initiate the reaction by adding the heavy metal solution.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.[22]
-
Stop the reaction by adding the stopping solution.
-
Separate and quantify the synthesized phytochelatins (e.g., PC2, PC3) from the reaction mixture using HPLC.[22]
-
Enzyme activity can be expressed as the amount of phytochelatin produced per unit of time per amount of protein in the extract.
Visualizations
Experimental Workflow for Evaluating Chelating Agents
Caption: A general experimental workflow for the in vitro evaluation of heavy metal chelation.
Mechanism of Chelation
Caption: A simplified diagram illustrating the formation of a stable chelate complex.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. DL- and meso-dimercaptosuccinic acid: in vitro and in vivo studies with sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute arsenic poisoning treated by intravenous dimercaptosuccinic acid (DMSA) and combined extrarenal epuration techniques [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. biomedres.us [biomedres.us]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pjoes.com [pjoes.com]
- 13. Adsorption Characterization of Cu(II) and Cd(II) by a Magnetite–Chitosan Composite: Kinetic, Thermodynamic and Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijmr.net.in [ijmr.net.in]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
Assessing the Impact of Disodium EDTA on the Accuracy of Analytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of anticoagulant in blood collection tubes is a critical pre-analytical variable that can significantly influence the accuracy of analytical assays. Disodium ethylenediaminetetraacetic acid (EDTA) is a widely used anticoagulant, primarily for hematological testing, due to its superior ability to preserve blood cell morphology.[1] However, its mechanism of action—chelation of divalent cations—can be a significant source of interference in a variety of other laboratory tests. This guide provides an objective comparison of the performance of assays with samples containing disodium EDTA versus those with alternative anticoagulants, supported by experimental data and detailed protocols.
Mechanism of EDTA Interference
Disodium EDTA functions as an anticoagulant by binding calcium ions (Ca2+), which are essential for the coagulation cascade, thereby preventing clot formation.[2] This chelation of divalent and trivalent metal ions is not specific to calcium. EDTA also sequesters other cations such as magnesium (Mg2+), zinc (Zn2+), and iron (Fe2+).[2][3] This property is the primary cause of interference in several analytical assays where these ions are either the analyte being measured or are crucial cofactors for enzymatic reactions.
Impact on Clinical Chemistry Assays
The interference of EDTA in clinical chemistry assays is well-documented. The most significantly affected tests are those for analytes that are themselves divalent cations or enzymes that require them as cofactors.
Table 1: Impact of Disodium EDTA on Common Clinical Chemistry Analytes
| Analyte | Interference Mechanism | Effect of EDTA | Alternative Anticoagulants |
| Calcium (Ca2+) | Direct chelation of calcium ions. | Falsely decreased results.[4][5] | Serum, Lithium Heparin |
| Magnesium (Mg2+) | Direct chelation of magnesium ions. | Falsely decreased results (assay-dependent).[4][6][7] | Serum, Lithium Heparin |
| Iron (Fe2+/Fe3+) | Direct chelation of iron ions. | Falsely decreased results.[5][6] | Serum, Lithium Heparin |
| Alkaline Phosphatase (ALP) | Chelation of Zn2+ and Mg2+, which are cofactors for ALP activity. | Falsely decreased activity.[4][5] | Serum, Lithium Heparin |
| Potassium (K+) | Contamination from K2-EDTA or K3-EDTA salts in the collection tube. | Falsely increased results.[4][5] | Serum, Lithium Heparin, Sodium Citrate |
Note: The extent of interference is dependent on the EDTA concentration in the sample, which can be influenced by under-filling the collection tube.
A study by Jain et al. (2022) demonstrated that in samples contaminated with EDTA, serum potassium and calcium levels exceeded their reference change value at an EDTA concentration of 0.17 mmol/L. Alkaline phosphatase activity was significantly decreased at EDTA concentrations greater than 1.86 mmol/L.[5]
Impact on Immunoassays
EDTA can interfere with immunoassays through several mechanisms. One of the most common is the inhibition of alkaline phosphatase, which is frequently used as an enzyme label in chemiluminescent and colorimetric immunoassays.[8][9] By chelating the zinc and magnesium ions essential for alkaline phosphatase activity, EDTA can lead to falsely low results.
Conversely, in some solid-phase, chemiluminescent enzyme immunoassays, excess EDTA has been shown to cause a paradoxical increase in the measured concentration of certain analytes like cortisol and thyroxine (T4).[8][9] This effect is thought to be due to an alteration of the assay kinetics, and it can be reversed in some cases by the addition of magnesium chloride.[8][9]
Table 2: Comparison of Anticoagulant Effects on Selected Immunoassays
| Analyte | Assay Type | Effect of EDTA | Effect of Heparin | Effect of Citrate |
| Cortisol | Chemiluminescent Enzyme Immunoassay (CEIA) | Falsely increased at concentrations ≥5.1 mmol/L.[8][10] | Generally suitable. | Dilutional effect, potential for interference. |
| Thyroxine (T4) | Chemiluminescent Enzyme Immunoassay (CEIA) | Falsely increased.[9] | Generally suitable. | Dilutional effect, potential for interference. |
| Hormones (general) | Fluorometric (FIA) and Immunofluorometric (IFMA) | Can cause falsely increased (FIA) or decreased (IFMA) results.[11] | Generally suitable. | Can cause interference.[11] |
| HLA Antibodies | Luminex Assay | Can mitigate complement-mediated prozone effect, improving detection.[12] | Not typically used. | Not typically used. |
Impact on Coagulation Assays
As EDTA's primary function is to inhibit the coagulation cascade, it is fundamentally unsuitable for most coagulation testing. The chelation of calcium prevents the activation of numerous clotting factors.[13][14][15] For coagulation studies, sodium citrate is the anticoagulant of choice as its effect is reversible by the addition of calcium in the laboratory setting.[16]
Experimental Protocols
Protocol 1: Assessing the Impact of EDTA Concentration on Clinical Chemistry Analytes
Objective: To determine the concentration-dependent effect of disodium EDTA on the measured values of key clinical chemistry analytes.
Materials:
-
Pooled serum or plasma from healthy donors.
-
Disodium EDTA stock solution (e.g., 100 mmol/L).
-
Clinical chemistry analyzer and corresponding reagent kits for calcium, magnesium, alkaline phosphatase, and potassium.
-
Calibrated pipettes and tubes.
Methodology:
-
Prepare a series of EDTA-spiked serum/plasma samples by adding varying volumes of the EDTA stock solution to aliquots of the pooled sample to achieve final EDTA concentrations ranging from 0 to 10 mmol/L (e.g., 0, 0.5, 1.0, 2.5, 5.0, 10.0 mmol/L).
-
Ensure the total volume added is consistent across all samples to avoid dilutional effects; use a buffer solution for the control (0 mmol/L EDTA) and to equalize volumes in other samples if necessary.
-
Gently mix each sample and allow it to equilibrate for 30 minutes at room temperature.
-
Analyze each spiked sample for calcium, magnesium, alkaline phosphatase, and potassium on the clinical chemistry analyzer according to the manufacturer's instructions.
-
Record the results for each analyte at each EDTA concentration.
-
Calculate the percentage change in the measured value for each analyte at each EDTA concentration relative to the control sample (0 mmol/L EDTA).
-
Plot the percentage change against the EDTA concentration to visualize the dose-response relationship.
Protocol 2: Comparative Analysis of Anticoagulants on Immunoassay Performance
Objective: To compare the effect of disodium EDTA, lithium heparin, and sodium citrate on the performance of a specific immunoassay.
Materials:
-
Whole blood collected from healthy donors into separate tubes containing disodium EDTA, lithium heparin, and sodium citrate, as well as a serum separator tube.
-
Centrifuge.
-
Immunoassay platform and reagent kit for the analyte of interest (e.g., cortisol).
-
Calibrated pipettes.
Methodology:
-
Process the blood samples within one hour of collection. Centrifuge the tubes according to the manufacturer's instructions to separate plasma or serum.
-
Carefully collect the plasma from the EDTA, heparin, and citrate tubes, and the serum from the serum separator tube.
-
For the citrate plasma, apply a correction factor for the dilutional effect of the liquid anticoagulant (typically a 1.1-fold correction for a 9:1 blood-to-anticoagulant ratio).
-
Analyze the serum and each of the plasma samples for the analyte of interest using the immunoassay system.
-
Perform the analysis in triplicate for each sample type to assess precision.
-
Compare the mean analyte concentrations obtained from the EDTA, heparin, and corrected citrate plasma samples to the mean concentration from the serum sample (often considered the gold standard for many immunoassays).
-
Calculate the percentage bias of each plasma type relative to the serum result.
Visualizations
The Coagulation Cascade and the Action of EDTA
The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. Calcium ions are essential cofactors at several key steps in this process. Disodium EDTA inhibits coagulation by chelating these calcium ions, thus halting the cascade.
Caption: The coagulation cascade, highlighting the essential role of Calcium (Ca2+) and its chelation by EDTA.
Experimental Workflow for Assessing Anticoagulant Interference
The following diagram illustrates a typical workflow for evaluating the impact of different anticoagulants on an analytical assay.
Caption: Workflow for comparing the effects of different anticoagulants on an analytical assay.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay-Dependent Effects of EDTA Contamination on Magnesium and Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excess EDTA interferes with cortisol measurement using a solid-phase, chemiluminescent enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of EDTA on measurement of cortisol and thyroxine by chemiluminescent enzyme immunoassay in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excess EDTA interferes with cortisol measurement using a solid-phase, chemiluminescent enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of EDTA and Sodium Citrate on hormone measurements by fluorometric (FIA) and immunofluorometric (IFMA) methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. radiopaedia.org [radiopaedia.org]
- 16. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
Quantifying Residual Disodium EDTA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurately quantifying residual disodium ethylenediaminetetraacetic acid (EDTA) is a critical step in ensuring product safety and meeting regulatory requirements. This guide provides a detailed comparison of common analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific needs.
Disodium EDTA is a powerful chelating agent widely used in the pharmaceutical industry for its ability to sequester metal ions, thereby preventing degradation of active pharmaceutical ingredients (APIs) and enhancing stability.[1][2] However, its residual presence in final drug products must be carefully controlled and quantified. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations.
This guide will focus on a validated High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization, and compare it with other prevalent techniques such as HPLC with Mass Spectrometry (MS) detection and traditional complexometric titration.
Method Comparison
The choice of analytical method for EDTA quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and the desired sample throughput.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV (Pre-column Derivatization) | EDTA is complexed with a metal ion (e.g., Fe³⁺ or Cu²⁺) to form a UV-active complex, which is then separated and quantified by reverse-phase HPLC.[1][2][3] | Good sensitivity and specificity, widely available equipment, relatively low cost.[1] | Requires a derivatization step which can add complexity and time to the sample preparation.[1][2] |
| HPLC-MS | Direct determination of EDTA by HPLC coupled with a mass spectrometer, offering high selectivity and sensitivity without the need for derivatization.[4] | Very high sensitivity and specificity, can be used for complex matrices, no derivatization needed.[4] | Higher equipment cost, requires specialized expertise. |
| Complexometric Titration | A classic titrimetric method where EDTA is titrated with a standardized metal salt solution in the presence of a color indicator.[5][6] | Simple, low cost, does not require sophisticated instrumentation.[5] | Lower sensitivity, prone to interference from other metal ions or chelating agents in the sample, not suitable for trace-level quantification. |
| Ion Chromatography | Separation of EDTA as an anion on an ion-exchange column followed by suppressed conductivity detection.[7] | Good for analyzing EDTA in aqueous samples with other ions.[7] | May have lower sensitivity compared to derivatization-based HPLC or HPLC-MS. |
| Gas Chromatography (GC) | EDTA is derivatized to form a volatile compound which is then analyzed by GC.[8] | High sensitivity. | Requires a time-consuming derivatization step to make EDTA volatile.[1] |
| Capillary Electrophoresis (CE) | Separation of EDTA based on its electrophoretic mobility, often after complexation with a metal ion.[9] | Requires small sample volumes, high separation efficiency. | Can have lower sensitivity and reproducibility compared to HPLC. |
Quantitative Performance Data
The following table summarizes the performance characteristics of different validated methods for EDTA quantification.
| Parameter | HPLC-UV (Pre-column Derivatization with FeCl₃)[1][3] | HPLC-UV (Ion-Pairing with Cu²⁺)[10] | HPLC-MS[4] | HPLC with Terbium Luminescence Detection[11] |
| Linearity Range | 0.5 - 3.0 µg/mL[12] | 0.6 - 3.0 µg/mL[10] | Not explicitly stated, but validated. | Not explicitly stated, but validated. |
| Limit of Detection (LOD) | ~0.15 µg/mL | 0.30 µg/mL[10] | 0.09 µg/mL[4] | 87 ng/mL (0.087 µg/mL)[13] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[12] | 0.60 µg/mL[10] | Not explicitly stated, but validated. | 260 ng/mL (0.26 µg/mL)[13] |
| Accuracy (% Recovery) | Typically >98%[14] | Not explicitly stated, but validated. | 100 - 113%[4] | Not explicitly stated, but validated. |
| Precision (%RSD) | < 2%[12] | Not explicitly stated, but validated. | 0 - 6%[4] | Not explicitly stated, but validated. |
Experimental Protocols
Validated Method: HPLC-UV with Pre-column Derivatization (with Ferric Chloride)
This method is based on the derivatization of EDTA with ferric chloride to form a stable Fe-EDTA complex that can be detected by a UV detector.[1][2][3]
1. Reagents and Materials:
-
Disodium EDTA dihydrate reference standard
-
Ferric chloride anhydrous
-
Hydrochloric acid (1 N)
-
Methanol (HPLC grade)
-
Tetrabutylammonium bromide
-
Sodium acetate trihydrate
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Standard Solution Preparation:
-
Prepare a stock solution of disodium EDTA (e.g., 1 mg/mL) in water.
-
For derivatization, transfer a known volume of the stock solution to a volumetric flask.
-
Add a solution of ferric chloride (e.g., 0.64 g in 200 mL of water with 5 mL of 1 N HCl).[1]
-
Heat the mixture in a water bath at 70°C for approximately 20 minutes.[2][3]
-
Cool to room temperature and dilute to the final volume with water.
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water).
-
Follow the same derivatization procedure as for the standard solution.
4. Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector (e.g., photodiode array detector).
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm).[2][3]
-
Mobile Phase: A mixture of methanol and an aqueous buffer containing tetrabutylammonium bromide and sodium acetate, with the pH adjusted to 4.0 with acetic acid.[2][3] A typical composition is 5% methanol and 95% aqueous buffer.[2][3]
-
Column Temperature: 30°C.[1]
5. Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
The concentration of EDTA in the sample is determined by comparing the peak area of the Fe-EDTA complex in the sample chromatogram with that of the standard chromatogram.
Visualizations
Experimental Workflow for HPLC-UV Method
The following diagram illustrates the key steps in the validated HPLC-UV method with pre-column derivatization for quantifying residual disodium EDTA.
Caption: Workflow for EDTA quantification by HPLC-UV.
Method Selection Logic
This diagram outlines the decision-making process for selecting an appropriate method for EDTA quantification based on key analytical requirements.
Caption: Decision tree for selecting an EDTA analysis method.
References
- 1. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated reverse phase HPLC method for the determination of disodium EDTA in meropenem drug substance with UV-detection using precolumn derivatization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. EDTA - analysis - Analytice [analytice.com]
- 9. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Disodium EDTA: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethylenediaminetetraacetic acid (EDTA) and its salts, such as disodium EDTA, are common chelating agents used extensively in research and drug development. While EDTA itself has a relatively low environmental impact, its disposal procedure is dictated by its use and potential contamination with hazardous substances.[1] Adherence to proper disposal protocols is essential to ensure safety, compliance with regulations, and protection of the environment.
This guide provides a step-by-step operational plan for the safe disposal of disodium EDTA in a laboratory setting.
Core Principle: The Contamination Status Dictates the Disposal Path
The fundamental consideration for disposing of EDTA waste is whether it is "clean" (unused or uncontaminated) or "contaminated" (has been used to chelate or is mixed with hazardous metals or other toxic substances). EDTA that has bound to toxic metals must be treated as hazardous waste, reflecting the hazard of the chelated metal.[1]
Safety First: Required Personal Protective Equipment (PPE)
Before handling any chemical waste, including disodium EDTA, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles.[2]
-
Hand Protection : Use chemical-resistant gloves (e.g., PVC).[3]
-
Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[3]
Step-by-Step Disposal Protocol
Step 1: Assess the Waste Stream
Carefully evaluate the EDTA waste. The primary question to answer is: Is the EDTA waste mixed or complexed with any hazardous substances?
-
Uncontaminated EDTA : This includes expired, unused disodium EDTA solid or freshly prepared solutions that have not been used in any experimental process.
-
Contaminated EDTA : This category includes EDTA solutions used to chelate heavy metals (e.g., lead, mercury, cadmium), radioactive metals, or other toxic substances.[1] It also includes mixtures with other hazardous chemicals.
Step 2: Segregate Waste
Keep contaminated and uncontaminated EDTA waste streams separate. Never mix chemical wastes. Leave chemicals in their original or appropriately labeled containers.
Step 3: Procedure for Uncontaminated Disodium EDTA
Even when uncontaminated, disodium EDTA should not be released into the environment.[3] Do not pour it down the drain or dispose of it in regular trash.[4][5]
-
Containment : Collect solid or liquid EDTA waste in a clearly labeled, sealable chemical waste container.[6]
-
Labeling : Label the container "Disodium EDTA Waste" and include any other components if it is a solution (e.g., "Disodium EDTA in deionized water").
-
Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Waste must be disposed of in accordance with local, regional, and national regulations.[2]
Step 4: Procedure for Contaminated Disodium EDTA
EDTA waste contaminated with hazardous materials is classified as hazardous waste.[7] The disposal process must manage the hazard of the contaminant.
-
Containment : Collect the contaminated waste in a dedicated, sealed, and leak-proof hazardous waste container.
-
Labeling : The container must be labeled as "Hazardous Waste." The label must clearly identify all constituents, including the specific metals or chemicals mixed with the EDTA. For example: "Hazardous Waste: EDTA with Lead and Cadmium."
-
Disposal : This waste must be disposed of through a certified hazardous waste management company, as arranged by your EHS office. This is critical as chelating agents can increase the mobility of metals in the environment.
Step 5: Disposal of Empty Containers
Handle uncleaned containers as you would the product itself.
-
Thoroughly Rinsed Containers : Containers that have been triple-rinsed (with the rinsate collected as chemical waste) may be recycled, depending on local and institutional policies.[3]
-
Unrinsed or Contaminated Containers : These must be disposed of as hazardous or special waste through your EHS office.[7]
Quantitative Disposal and Environmental Limits
While specific disposal limits are governed by local regulations, some established environmental concentration levels can provide context for the importance of preventing release into waterways.
| Parameter | Limit | Source |
| Predicted No Effect Concentration (PNEC) | 2.2 mg/L | European Aminocarboxylates Committee[8] |
This value represents the concentration in surface water below which adverse effects on aquatic organisms are not expected to occur, underscoring the need to prevent EDTA from entering sewers and drains.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of disodium EDTA waste.
Caption: Decision workflow for the disposal of disodium EDTA waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and local, state, and national regulations to ensure complete and accurate compliance.[9]
References
- 1. Ethylenediaminetetraacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. edvotek.com [edvotek.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. nj.gov [nj.gov]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Disodium EDTA
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of disodium ethylenediaminetetraacetic acid (EDTA). Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling disodium EDTA, particularly in its powdered form, a comprehensive approach to personal protection is necessary to avoid exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing or dust generation. | Eye protection should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). A lab coat or overalls should be worn. An apron may be necessary for added protection against splashes. | Select gloves based on the frequency and duration of contact.[3] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[3][4] |
| Respiratory | A NIOSH/MSHA-approved respirator is required if ventilation is inadequate or if dust is generated. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[4] |
| Feet | Closed-toe shoes. | Shoes should cover the entire foot.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling disodium EDTA will minimize the risk of exposure and contamination.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[3][6][7]
-
Assemble all necessary equipment and reagents before starting.
-
Clearly label all containers.[3]
-
-
Handling :
-
Don the appropriate PPE as detailed in the table above.[8][9]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]
-
When weighing the powder, do so carefully to minimize dust formation.
-
If creating a solution, slowly add the disodium EDTA to the solvent to prevent splashing.
-
-
Post-Handling :
Emergency Plan: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response:
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[3]
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.[8]
-
Place the collected material into a suitable, labeled container for disposal.[7][11]
-
Clean the spill area with water.[8]
-
-
Major Spills :
-
Evacuate the area and alert emergency responders.[3]
-
Restrict access to the spill area.
-
Ensure the area is well-ventilated.
-
Exposure Response:
-
Eye Contact : Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[8][9] Seek medical attention if irritation persists.[8]
-
Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water.[8] Seek medical attention if irritation develops or persists.[8]
-
Inhalation : Move the exposed individual to fresh air.[8] If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water.[4][9] Seek immediate medical attention.[8]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Waste Collection :
-
Collect disodium EDTA waste in a clearly labeled, sealed container.
-
Do not mix with incompatible waste materials. Disodium EDTA is incompatible with strong oxidizing agents and metals such as aluminum, zinc, copper, and nickel.[3]
-
-
Disposal Method :
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Recycling may be an option where possible.[3]
-
If recycling is not available, the waste should be disposed of at an authorized landfill.[3]
-
Do not allow wash water from cleaning equipment to enter drains.[3]
-
Workflow for Safe Handling of Disodium EDTA
Caption: Workflow for the safe handling and disposal of disodium EDTA.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. www2.pcad.edu [www2.pcad.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. valudor.com [valudor.com]
- 7. himediadownloads.com [himediadownloads.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. rowe.com.au [rowe.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
